Product packaging for Pinostrobin(Cat. No.:CAS No. 480-37-5)

Pinostrobin

货号: B192119
CAS 编号: 480-37-5
分子量: 270.28 g/mol
InChI 键: ORJDDOBAOGKRJV-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively. It has a role as a plant metabolite and an antidote. It is a monohydroxyflavanone and a monomethoxyflavanone. It is functionally related to a (2S)-flavanone.
5-Hydroxy-7-methoxy-2-phenylchroman-4-one has been reported in Boesenbergia rotunda, Populus tomentosa, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B192119 Pinostrobin CAS No. 480-37-5

属性

IUPAC Name

(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDDOBAOGKRJV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963979
Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-37-5
Record name (-)-Pinostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-37-5
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Record name Pinostrobin
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Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Record name (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone
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Record name PINOSTROBIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pinostrobin: A Technical Guide to Natural Sources and Bioavailability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pinostrobin, a dietary flavonoid with significant pharmacological potential. It details its natural sources, bioavailability, pharmacokinetic profile, and underlying molecular mechanisms of action. The information is presented to support further research and development of this compound as a therapeutic agent.

Natural Sources of this compound

This compound is a flavanone found in a variety of plants, honey, and propolis. While it is widespread, its concentration varies significantly among sources. Key natural sources are detailed in Table 1.

Table 1: Quantitative Analysis of this compound in Natural Sources

Natural SourcePlant Part/TypeThis compound Content (% w/w of dried sample)Analytical MethodReference(s)
Boesenbergia rotunda (Fingerroot)Rhizome1.4 - 4.3% (14.41 – 43.27 mg/g)HPLC[1]
Boesenbergia rotunda (Fingerroot)Rhizome0.2 - 1.7%HPLC, TLC[1]
Boesenbergia rotunda (Fingerroot)Ethyl Acetate Fraction21.4 ± 0.05%HPLC[2]
Polish PropolisEthanolic Extract0.0284 - 0.0652% (0.284 - 0.652 mg/g)Not Specified[3]
Alpinia muticaRhizome, LeavesPresent, not quantifiedNot Specified[4][5][6]
Cajanus cajan (Pigeon Pea)Leaves, RootsPresent, not quantifiedNot Specified[7][8][9][10][11]
Alpinia zerumbetLeavesPresent, not quantifiedNot Specified[12]
Pine Heartwood (Pinus strobus)HeartwoodPresent, not quantifiedNot Specified[1][3]
Honey & Other Propolis-Present, not quantifiedNot Specified[13][14]

Bioavailability and Pharmacokinetics of this compound

The therapeutic efficacy of this compound is largely dependent on its bioavailability. Studies in animal models and a phase 1 human trial have begun to elucidate its pharmacokinetic profile, which is characterized by rapid absorption and extensive metabolism.

Preclinical Pharmacokinetic Profile in Rats

An in vivo study in Sprague-Dawley rats following a single oral administration of this compound (48.51 mg/kg) revealed rapid absorption, with the maximum plasma concentration reached very early.[3] The compound is widely distributed in tissues, with a particular affinity for the gastrointestinal tract.[1][3] Excretion of the parent compound is minimal, with less than 1.57% recovered in urine, feces, and bile, indicating that this compound is extensively metabolized in vivo.[1][3][5] The appearance of double peaks in the plasma concentration-time curve suggests potential enterohepatic circulation.[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDosageCmaxTmaxt1/2 (half-life)AUC (Area Under the Curve)Reference(s)
Rat (oral)48.51 mg/kg53.03 ± 15.41 ng/mL0.133 h (8 min)4.05 ± 1.84 hNot Specified[3]
Human (oral)270 mg/day (from B. rotunda extract)15.07 ± 6.66 ng/mL2.67 ± 0.89 h8.07 ± 2.93 hNot Specified[15]
Human Pharmacokinetic Profile

A phase 1 clinical study in healthy volunteers who consumed Boesenbergia rotunda extract capsules (containing 270 mg/day of this compound) for seven consecutive days provided initial human pharmacokinetic data.[15] The results showed a longer time to reach maximum concentration and a longer half-life compared to the rat model, which is expected due to interspecies differences in metabolism and physiology.[15]

Key Experimental Methodologies

In Vivo Pharmacokinetic Study in Rats

A standardized protocol for evaluating the pharmacokinetics of this compound in a rat model is outlined below. This workflow is representative of the methodologies described in the cited literature.[3]

G cluster_pre_admin Pre-Administration cluster_admin Administration & Sampling cluster_processing Sample Processing & Analysis animal_prep Animal Acclimatization (Sprague-Dawley Rats, 200±20g) fasting Overnight Fasting (Water ad libitum) animal_prep->fasting dosing_prep Dose Preparation (this compound in 0.9% saline with 2% polysorbate 80) fasting->dosing_prep admin Oral Administration (gavage, 48.51 mg/kg) dosing_prep->admin blood_sampling Serial Blood Sampling (via orbital vein at 0, 0.13, 0.17, 0.33, 0.5, 1, 1.33, 1.67, 2, 4, 6, 12 h) admin->blood_sampling tissue_sampling Tissue Collection (Heart, liver, spleen, lung, kidney, GI tract) (Separate cohort of animals) admin->tissue_sampling plasma_sep Plasma Separation (Centrifugation at 4,000 rpm, 10 min, 4°C) blood_sampling->plasma_sep extraction Liquid-Liquid Extraction (Plasma/homogenate with methanol-acetonitrile) tissue_sampling->extraction plasma_sep->extraction analysis UPLC-LTQ Orbitrap-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental model) analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.

Methodology Details:

  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g) are typically used.[3] Animals are acclimatized under standard laboratory conditions.

  • Dosing: this compound is suspended in a vehicle such as 0.9% sterile saline containing 2% polysorbate 80 to ensure solubility and administered via oral gavage.[3]

  • Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes.[3] For tissue distribution studies, animals are euthanized at various time points, and organs are harvested, washed with saline, and stored at -80°C.[3]

  • Sample Pretreatment: Plasma is separated by centrifugation.[3] An aliquot of plasma or tissue homogenate is mixed with an internal standard, and proteins are precipitated using a solvent like a methanol-acetonitrile mixture.[5] After vortexing and centrifugation, the supernatant is evaporated and the residue is reconstituted for analysis.[5]

  • Bioanalysis: Quantification of this compound is performed using a validated Ultra-High-Performance Liquid Chromatography coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap-MS/MS) method.[3][5] This technique offers high sensitivity and specificity for detecting the parent drug and its metabolites.[10][11][16]

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways.

Metabolic Pathway

This compound undergoes extensive phase I and phase II metabolism in the liver and intestines. The primary metabolic transformations include hydroxylation and demethylation (Phase I), followed by glucuronidation and sulfation (Phase II) to facilitate excretion.[1][3][8] These conjugation reactions increase the water solubility of the compound.[17][18][19]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Glucuronidation Glucuronidation (via UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (via SULTs) Hydroxylation->Sulfation Demethylation->Glucuronidation Demethylation->Sulfation Metabolites Excretable Metabolites (Urine, Feces, Bile) Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Major metabolic pathways of this compound in rats.

Anti-Inflammatory Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4/MD2 Complex LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkBa_p IκB-α Phosphorylation & Degradation IKK->IkBa_p NFkB_p NF-κB (p65) Nuclear Translocation IkBa_p->NFkB_p Releases p65 Gene Pro-inflammatory Gene Transcription NFkB_p->Gene Cytokines TNF-α, IL-6, IL-8, MCP-1 Gene->Cytokines This compound This compound This compound->TLR4 Inhibits Binding This compound->IkBa_p Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Anti-Adipogenic Signaling Pathway

This compound has also been identified as a suppressor of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.[2][15][20] It exerts this effect by modulating the MAPK (p38 and JNK) and Akt signaling pathways.[2][20] This modulation leads to the downregulation of key adipogenic transcription factors, including C/EBPα, PPARγ, and SREBP-1c, ultimately reducing lipid accumulation.[2][20][21]

G cluster_signals Upstream Signaling cluster_factors Transcription Factors MAPK MAPK (p38, JNK) PPARg PPARγ MAPK->PPARg CEBPa C/EBPα MAPK->CEBPa Akt Akt/GSK3β Akt->PPARg Akt->CEBPa SREBP1c SREBP-1c Akt->SREBP1c Adipogenesis Adipocyte Differentiation & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1c->Adipogenesis This compound This compound This compound->MAPK Modulates This compound->Akt Modulates

Caption: this compound's modulation of anti-adipogenic signaling pathways.

Conclusion

This compound is a readily available natural flavonoid with a compelling range of pharmacological activities. While its oral bioavailability is limited by extensive metabolism, its rapid absorption and distribution to key tissues like the gastrointestinal tract support its potential for therapeutic applications, particularly in inflammatory and metabolic disorders. The detailed understanding of its pharmacokinetics, metabolic fate, and molecular mechanisms of action provided in this guide serves as a critical foundation for researchers and drug development professionals. Further investigation, including formulation strategies to enhance bioavailability and comprehensive clinical trials, is warranted to fully realize the therapeutic potential of this compound.

References

The Pharmacological Landscape of Pinostrobin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary flavonoid found in a variety of plants such as fingerroot (Boesenbergia rotunda) and honey, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. Its multifaceted biological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualization of associated signaling pathways.

Pharmacological Properties and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. These include, but are not limited to, the NF-κB, Nrf2, PI3K/Akt, and ERK/MAPK pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the lipopolysaccharide (LPS)-induced production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12) in macrophage cell lines like RAW 264.7 and THP-1. The underlying mechanism primarily involves the inhibition of the NF-κB signaling pathway. This compound prevents the phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Furthermore, it has been suggested that this compound may directly interfere with the binding of LPS to the TLR4/MD2 complex, an initial step in the activation of the inflammatory cascade. Additionally, this compound inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense system. It has been shown to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. This compound also upregulates the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A significant mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to their increased expression.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It protects neuronal cells, like the SH-SY5Y neuroblastoma cell line, from β-amyloid-induced toxicity by reducing oxidative stress, intracellular calcium overload, and apoptosis. In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from MPP+-induced damage. The neuroprotective mechanisms of this compound are linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways crucial for neuronal survival, including the PI3K/Akt and ERK pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231, T47D) and cervical (HeLa) cancer cells. It induces apoptosis and inhibits cell proliferation and migration. The anticancer mechanisms are multifaceted and involve the induction of ROS-mediated apoptosis and the modulation of signaling pathways that regulate cell survival and metastasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from various studies.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer1503.1724
MCF-7Breast Cancer1502.3948
MCF-7Breast Cancer2866.3572
MCF-7Breast Cancer~20.15 µg/mL (~74.5 µM)24
MCF-7Breast Cancer~20.22 µg/mL (~74.8 µM)48
MCF-7Breast Cancer~19.53 µg/mL (~72.3 µM)72
MDA-MB-231Breast Cancer1316.8424
MDA-MB-231Breast Cancer1035.8848
MDA-MB-231Breast Cancer1157.4372
T47DBreast Cancer293024
HeLaCervical Cancer79Not Specified
KBvinMultidrug-Resistant>10072
ABCB1/Flp-InTM-293Multidrug-Resistant>10072

Table 2: Anti-inflammatory and Antioxidant Activities of this compound

ActivityModel/AssayIC50/EffectReference
5-LOX InhibitionEnzyme Assay0.499 µM
COX-2 InhibitionEnzyme Assay285.67 µM
IL-6 InhibitionLPS-stimulated THP-1 macrophages30 µM
TNF-α InhibitionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 10-100 µg/mL

Table 3: Neuroprotective Effects of this compound

Cell Line/ModelInsultThis compound Concentration (µM)EffectReference
PC12Aβ₂₅₋₃₅ (20 µM)10Increased cell viability to 71% of control
PC12Aβ₂₅₋₃₅ (20 µM)40Increased cell viability to 80% of control
SH-SY5YMPP+Not SpecifiedDecreased apoptosis and cell death

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological properties of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB, p-ERK, p-Akt)

This generalized protocol can be adapted to analyze the effect of this compound on various signaling proteins.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C. Recommended dilutions often range from 1:1000 to 1:2000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol is used to visualize the effect of this compound on the nuclear translocation of Nrf2.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound or vehicle for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (e.g., at a 1:200 to 1:400 dilution) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG at a 1:500 to 1:1000 dilution) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (green) with the nuclear stain (blue).

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the effect of this compound on the activity of key antioxidant enzymes.

  • Sample Preparation: Homogenize cells or tissues treated with this compound in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant for enzyme activity measurements.

  • Superoxide Dismutase (SOD) Activity Assay: The SOD activity can be measured using a commercial kit that is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured at approximately 450 nm.

  • Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.

Pinostrobin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds IKK IKK TLR4_MD2->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->TLR4_MD2 Inhibits Binding This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Pinostrobin_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Transcription

Caption: this compound's antioxidant mechanism through Nrf2 pathway activation.

Pinostrobin_Neuroprotection_Pathway cluster_survival Pro-survival Signaling This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival and Protection Akt->Neuronal_Survival ERK->Neuronal_Survival

Caption: Pro-survival signaling pathways activated by this compound in neuroprotection.

Experimental_Workflow start Start: Hypothesis on this compound's Pharmacological Effect invitro In Vitro Studies (Cell Lines: e.g., Macrophages, Neurons, Cancer cells) start->invitro assays Pharmacological Assays: - Cell Viability (MTT) - Cytokine Production (ELISA) - Oxidative Stress Markers - Enzyme Activity invitro->assays invivo In Vivo Studies (Animal Models: e.g., Inflammation, Neurodegeneration) invitro->invivo mechanistic Mechanistic Studies: - Western Blot (Signaling Pathways) - Immunofluorescence (Protein Localization) - Gene Expression (RT-PCR) assays->mechanistic data_analysis Data Analysis and Interpretation mechanistic->data_analysis behavioral Behavioral and Physiological Assessments invivo->behavioral histology Histological and Immunohistochemical Analysis invivo->histology behavioral->data_analysis histology->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General workflow for evaluating the pharmacological properties of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological properties that are of significant interest for drug development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuronal survival, and cancer progression underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's bioactivities, supported by quantitative data and detailed experimental protocols, to aid researchers in their further investigation and development of this versatile flavonoid. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease contexts.

Pinostrobin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer properties of pinostrobin, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its effects on cancer cell proliferation, apoptosis, cell cycle regulation, and metastasis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this promising compound.

Cytotoxicity of this compound Across Various Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. A summary of reported IC50 values is presented in the table below.

Cell LineCancer TypeTime (h)IC50 (µM)Reference
MCF-7 Breast Cancer241503.17[1]
481502.39[1]
722866.35[1]
MDA-MB-231 Breast Cancer241316.84[1]
481035.88[1]
721157.43[1]
T47D Breast Cancer-2930[2]
HeLa S3 Cervical Cancer72530.05[3]
KBvin Cervical Cancer72623.59[3]
Flp-In™-293 Human Embryonic Kidney72666.64[3]
ABCB1/Flp-In™-293 Human Embryonic Kidney72510.53[3]
HeLa-CSCs Cervical Cancer Stem-like Cells48~50[4]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

This compound promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3.[5][6] Molecular docking studies further suggest a direct interaction between this compound and anti-apoptotic Bcl-2 family proteins, potentially inhibiting their function.[7][8][9]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases, in various cancer cell lines. In human cervical cancer cells, treatment with this compound led to an increase in the G1 cell population from approximately 41% in control cells to 55% in treated cells.[10] This arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[10]

Inhibition of Metastasis

This compound can suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. In MDA-MB-231 breast cancer cells, this compound treatment at 20 µM and 50 µM inhibited migration by approximately 26% and 35%, respectively.[1] This effect is partly attributed to the downregulation of N-cadherin, a key protein involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility.[1]

Modulation of Key Signaling Pathways

This compound's anti-cancer activities are mediated through its influence on several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K. The diagram below illustrates the proposed mechanism of this compound's inhibitory action on the PI3K/Akt pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits NFkB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa NFkB_IkBa NF-κB-IκBα (Inactive complex) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates to NFkB_IkBa->NFkB Releases Nucleus Nucleus Gene Pro-inflammatory & Pro-survival Genes NFkB_n->Gene Activates transcription MAPK_Pathway This compound This compound MAPKK MAPKK This compound->MAPKK Modulates Upstream Upstream Activators MAPKKK MAPKKK Upstream->MAPKKK MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK pMAPK p-MAPK (Active) Transcription Transcription Factors pMAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Notch_Pathway cluster_nucleus This compound This compound NotchR Notch Receptor This compound->NotchR Downregulates NICD NICD (Notch Intracellular Domain) NotchR->NICD Cleavage & Release NotchL Notch Ligand NotchL->NotchR Binds to NICD_n NICD NICD->NICD_n Translocates to Nucleus Nucleus CSL CSL NICD_n->CSL Binds to Hes1 Hes1 CSL->Hes1 Activates transcription of Proliferation Cell Proliferation & Differentiation Hes1->Proliferation Regulates

References

Pinostrobin's Modulation of Anti-inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary flavonoid found in various plants such as honey, fingerroot, and propolis, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutic agents for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound in its attenuation of the inflammatory response. We will delve into the intricate signaling cascades, present quantitative data from pertinent studies, detail experimental methodologies for replication and further investigation, and visualize these complex interactions through signaling pathway diagrams.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, and emerging evidence suggests a role in the regulation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway in various cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

The canonical NF-κB activation cascade initiated by LPS involves the binding of LPS to Toll-like receptor 4 (TLR4), leading to a signaling cascade that culminates in the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory cytokines and enzymes.[1]

This compound intervenes at multiple points in this pathway:

  • Inhibition of IκBα Phosphorylation and Degradation: this compound treatment has been shown to prevent the phosphorylation of IκBα in LPS-stimulated macrophages. By inhibiting IκBα phosphorylation, this compound prevents its ubiquitination and subsequent degradation by the proteasome, thereby keeping NF-κB sequestered in the cytoplasm in an inactive state.[1]

  • Prevention of NF-κB p65 Nuclear Translocation: Consequently, by stabilizing the IκBα-NF-κB complex, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1][2]

  • Direct TLR4/MD2 Complex Interaction: Molecular docking studies suggest that this compound may directly bind to the myeloid differentiation factor 2 (MD2), an accessory protein to TLR4, thereby hindering the binding of LPS to the TLR4/MD2 complex and preventing the initiation of the downstream signaling cascade.[2]

The culmination of these actions is a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and chemokines.

Pinostrobin_NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 This compound This compound This compound->TLR4_MD2 Inhibits Binding IKK IKK Complex This compound->IKK Inhibits NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Translocation MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylation IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes Induces Cytokines IL-6, TNF-α, IL-8, MCP-1, CXCL10 Proinflammatory_Genes->Cytokines iNOS_COX2 iNOS, COX-2 Proinflammatory_Genes->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation

This compound's Inhibition of the NF-κB Pathway
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of cellular responses to external stimuli, including inflammation. While the role of this compound in modulating MAPK pathways in the context of inflammation is still being elucidated, some studies provide initial insights.

In a study on melanogenesis, this compound was found to increase the phosphorylation of p38 MAPK while reducing ERK phosphorylation.[3] Although this study was not focused on inflammation, it demonstrates that this compound can interact with these pathways. The activation of p38 and JNK is generally associated with a pro-inflammatory response, while the role of ERK is more complex and can be either pro- or anti-inflammatory depending on the context. Further research is required to delineate the precise effects of this compound on p38, ERK, and JNK phosphorylation in inflammatory models such as LPS-stimulated macrophages.

Potential Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress, which is intimately linked to inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1).

While direct evidence for this compound's activation of the Nrf2 pathway in inflammation is still emerging, studies on structurally similar flavonoids like pinocembrin, naringenin, and eriodictyol have shown that they can induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1, leading to neuroprotection.[4] Given the structural similarities, it is plausible that this compound may also activate this protective pathway, thereby contributing to its anti-inflammatory effects by mitigating oxidative stress.

Pinostrobin_Nrf2_Pathway Hypothesized Nrf2 Pathway Activation by this compound cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation This compound This compound This compound->Keap1_Nrf2 May Promote Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates HO1 HO-1 Antioxidant_Genes->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Hypothesized Nrf2 Pathway Activation by this compound

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNO Production25 µg/mL90.84%
RAW 264.7LPSIL-12Not specifiedInhibition[2]
RAW 264.7LPSTNF-αNot specifiedInhibition[2]
THP-1LPSIL-625, 50, 100 µMSignificant Reduction[1]
THP-1LPSTNF-α25, 50, 100 µMSignificant Reduction[1]
THP-1LPSIL-825, 50, 100 µMSignificant Reduction[1]
THP-1LPSMCP-125, 50, 100 µMSignificant Reduction[1]
THP-1LPSCXCL1025, 50, 100 µMSignificant Reduction[1]

Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes by this compound

EnzymeIC50 ValueComparative StandardReference
5-Lipoxygenase (5-LOX)0.499 µMNDGA (5.020 µM)[5]
Cyclooxygenase-2 (COX-2)285.67 µMDiclofenac sodium (290.35 µM)[5]

Table 3: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory AgentThis compound Dose% Edema InhibitionTime PointReference
MouseTPA1.5 mg/ear38.8%6 h[6]
MouseTPA2.0 mg/ear42.4%6 h[6]
MouseTPA3.0 mg/ear43.6%6 h[6]
MouseTPA1.5 mg/ear46.1%24 h[6]
MouseTPA3.0 mg/ear56.6%24 h[6]

Detailed Experimental Protocols

To facilitate further research into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Differentiation of THP-1 cells: To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Following differentiation, the cells are washed and allowed to rest in fresh medium for 24 hours before treatment.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (typically in the range of 10-100 µM) for 1-3 hours, followed by stimulation with an inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours for cytokine measurement).

Quantification of Cytokines by ELISA
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) overnight at 4°C.

    • Blocking: The plate is washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

    • Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

    • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated for 1 hour.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Analysis of Signaling Proteins by Western Blot
  • Principle: Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins. For analysis of nuclear translocation, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Experimental_Workflow General Experimental Workflow for Investigating this compound's Anti-inflammatory Effects start Start cell_culture Cell Culture (e.g., THP-1, RAW 264.7) start->cell_culture differentiation Differentiation (for THP-1) with PMA cell_culture->differentiation pretreatment Pre-treatment with This compound cell_culture->pretreatment For RAW 264.7 differentiation->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokines (IL-6, TNF-α, etc.) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (p-IκBα, NF-κB, etc.) cell_lysis->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis end End data_analysis->end

General Experimental Workflow

Conclusion

This compound demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a broad range of pro-inflammatory mediators, coupled with its inhibitory effects on key inflammatory enzymes, underscores its therapeutic promise. While its roles in modulating the MAPK and Nrf2 pathways require further dedicated investigation within inflammatory contexts, the existing evidence suggests a multi-faceted mechanism of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-inflammatory agent. Future research should focus on elucidating the complete signaling network modulated by this compound and translating these in vitro findings into preclinical and clinical models of inflammatory diseases.

References

The Neuroprotective Potential of Pinostrobin: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential neuroprotective properties. This technical guide synthesizes the current in vitro evidence for this compound's ability to shield neuronal cells from various toxic insults, providing a detailed examination of the underlying molecular mechanisms, experimental protocols, and key quantitative findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms

In vitro studies have consistently demonstrated this compound's efficacy in mitigating neuronal cell death induced by established neurotoxins. The primary models for these investigations have been the rat pheochromocytoma (PC12) cell line and the human neuroblastoma (SH-SY5Y) cell line, which are widely used in neurodegenerative disease research. The key neurotoxic agents used to model neurodegenerative conditions include β-amyloid (Aβ), the peptide central to Alzheimer's disease pathology, and 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin used to simulate Parkinson's disease.

This compound's neuroprotective effects are multi-faceted, primarily revolving around the attenuation of oxidative stress and the suppression of apoptotic pathways. Pre-treatment with this compound has been shown to significantly enhance cell viability in the face of neurotoxic challenge.[1][2]

Quantitative Analysis of this compound's Neuroprotective Efficacy

The following tables summarize the key quantitative data from in vitro studies, providing a clear comparison of this compound's effects across different experimental conditions.

Table 1: Effect of this compound on Cell Viability in Aβ-Treated PC12 Cells

This compound Concentration (µM)Aβ₂₅₋₃₅ Concentration (µM)Incubation Time (h)Cell Viability (% of Control)Reference
10202471%[1]
40202480%[1]

Table 2: Effects of this compound on Markers of Oxidative Stress and Apoptosis

Cell LineNeurotoxinThis compound TreatmentOutcomeReference
PC12Aβ₂₅₋₃₅Pre-treatmentDecreased intracellular reactive oxygen species (ROS) levels.[1][2]
PC12Aβ₂₅₋₃₅Pre-treatmentDecreased lactate dehydrogenase (LDH) activity.[1][2]
PC12Aβ₂₅₋₃₅Pre-treatmentReduced intracellular calcium levels.[1][2]
PC12Aβ₂₅₋₃₅Pre-treatmentIncreased Bcl-2/Bax ratio.[1][2]
PC12Aβ₂₅₋₃₅Pre-treatmentSuppressed DNA fragmentation.[1][2]
SH-SY5YMPP+Pre-treatmentDecreased ROS generation and lipid peroxidation.[3]
SH-SY5YMPP+Pre-treatmentUp-regulation of GSH-Px, SOD, and CAT activities.[3]
SH-SY5YMPP+Pre-treatmentBlocked loss of mitochondrial membrane potential.[3]
SH-SY5YMPP+Pre-treatmentInhibited activation of caspase-3.[3]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective actions are mediated through the modulation of critical intracellular signaling pathways. A key pathway implicated is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of endogenous antioxidant defenses.[3][4] this compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[3] This activation of the Nrf2/ARE pathway is, in part, mediated by the upstream PI3K/AKT and ERK signaling cascades.[3]

Furthermore, this compound influences the mitochondrial apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting the downstream activation of caspases.[1][2][3]

Pinostrobin_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates AKT AKT PI3K->AKT Activates Nrf2_Keap1 Nrf2-Keap1 AKT->Nrf2_Keap1 Inhibits Keap1 ERK->Nrf2_Keap1 Inhibits Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits pro-apoptotic signaling Apoptosis Apoptosis Bax->Mitochondrion Promotes pro-apoptotic signaling Caspase3->Apoptosis Executes Neuroprotection->Apoptosis Inhibits

Caption: Signaling pathways modulated by this compound leading to neuroprotection.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's neuroprotective effects, this section outlines the detailed methodologies for key in vitro experiments.

General Experimental Workflow

The typical experimental workflow for assessing the neuroprotective effects of this compound in vitro involves a pre-treatment paradigm.

Experimental_Workflow start Seed Neuronal Cells (e.g., PC12, SH-SY5Y) pretreatment Pre-treat with this compound (various concentrations) for a defined period (e.g., 2h) start->pretreatment toxin Induce Neurotoxicity (e.g., Aβ₂₅₋₃₅, MPP+) for a defined period (e.g., 24h) pretreatment->toxin assays Perform Cellular and Molecular Assays toxin->assays analysis Data Analysis and Interpretation assays->analysis

Caption: A generalized experimental workflow for in vitro neuroprotection studies.

Cell Culture and Treatment
  • Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used.

  • Culture Medium: The specific medium (e.g., DMEM or RPMI-1640) should be supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.

  • Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays). After adherence, the cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before the addition of the neurotoxin (e.g., 20 µM Aβ₂₅₋₃₅ or MPP+) for a further incubation period (e.g., 24 hours).[1][2]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for a period (e.g., 4 hours) at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Release Assay
  • Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage, as an indicator of cytotoxicity.

  • Procedure:

    • After treatment, the culture supernatant is collected.

    • The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a catalyst (diaphorase).

    • The reduction of NAD+ to NADH by LDH is coupled to the reduction of a tetrazolium salt (e.g., INT) to a colored formazan product.

    • The absorbance is measured at the appropriate wavelength (e.g., 490 nm).

    • LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Following treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.

    • After incubation, the cells are washed again with PBS.

    • The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and components of signaling pathways.

  • Procedure:

    • Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to counteract oxidative stress and apoptosis through the modulation of key signaling pathways, such as Nrf2/ARE and the mitochondrial apoptotic pathway, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic potential of this natural flavonoid. Further studies are warranted to translate these in vitro findings into in vivo models and ultimately, to clinical applications.

References

Pinostrobin's Antiviral Efficacy Against Herpes Simplex Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes simplex virus (HSV) infections, caused by HSV-1 and HSV-2, represent a significant global health concern with a need for novel antiviral therapies. Pinostrobin, a naturally occurring flavonoid, has demonstrated notable antiviral activity, particularly against HSV-1. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-herpetic properties. It details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols used to evaluate its efficacy, and explores its proposed mechanism of action, including its interaction with the viral envelope and potential modulation of host cell signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction

Herpes simplex viruses are ubiquitous pathogens that establish lifelong latent infections, with periodic reactivation causing a range of clinical manifestations from orolabial and genital lesions to more severe conditions like keratitis and encephalitis. The emergence of drug-resistant HSV strains necessitates the exploration of new antiviral agents. This compound (5-hydroxy-7-methoxyflavanone), a flavonoid found in various plants such as Boesenbergia rotunda and in propolis, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] This guide focuses on its specific antiviral activity against herpes simplex virus.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been primarily evaluated against HSV-1. The available quantitative data from in vitro and in vivo studies are summarized below.

Table 1: In Vitro Antiviral Activity of this compound against HSV-1
ParameterValueCell LineVirus StrainAssayCitation
EC50 22.71 ± 1.72 µg/mLVeroNot SpecifiedMTT Assay[2]
Inhibition (%) 85.69 ± 2.59%VeroNot SpecifiedMTT Assay (pretreatment of virus)[2]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Table 2: In Vivo Antiviral Activity of this compound against HSV-1
Animal ModelDosageRoute of AdministrationObserved EffectCitation
Mice50 mg/kg/doseOralDefinite therapeutical effect in the development of lesion score[2]
Table 3: Cytotoxicity and Selectivity Index of this compound
ParameterValueCell LineAssayCitation
CC50 1.27 mMVeroMTT Assay[3]
Selectivity Index (SI) > 1 (Qualitative)VeroCalculated (CC50/EC50)[2][3]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's specificity for the virus. A higher SI value indicates a more favorable safety profile.

Note: There is currently a lack of specific quantitative data on the antiviral activity of this compound against Herpes Simplex Virus Type 2 (HSV-2) in the reviewed scientific literature. However, other flavonoids have demonstrated activity against HSV-2, suggesting that this compound may also have potential in this area.[4][5]

Mechanism of Action

This compound's antiviral activity against HSV-1 appears to be multifactorial, involving both direct interaction with the virus particle and potential modulation of host cell signaling pathways.

Direct Virucidal Effect

The primary mechanism of action identified for this compound against HSV-1 is a direct virucidal effect. Atomic force microscopy (AFM) studies have shown that this compound targets the surface of the viral lipid envelope. This interaction leads to a gradual leakage and eventual breakage of the envelope, ultimately inactivating the virus and rendering it unable to infect host cells.[2] The presence of methoxyl, hydroxyl, and carbonyl groups in this compound's structure may facilitate the formation of hydrogen bonds with viral glycoproteins on the envelope, contributing to this disruptive effect.

Direct Virucidal Mechanism of this compound This compound This compound Viral_Envelope Viral Lipid Envelope (with Glycoproteins) This compound->Viral_Envelope Targets HSV1_Virion HSV-1 Virion Host_Cell Host Cell HSV1_Virion->Host_Cell Attempts to Infect Viral_Envelope->HSV1_Virion Component of Inactivation Viral Inactivation Viral_Envelope->Inactivation Leakage & Breakage Infection Infection Inactivation->Host_Cell Prevents Infection

Caption: this compound's direct action on the HSV-1 envelope.

Modulation of Host Cell Signaling Pathways (Hypothesized)

While direct evidence in the context of HSV infection is still emerging, this compound has been shown to modulate key cellular signaling pathways, such as NF-κB and MAPK, in other contexts.[1][6][7][8] These pathways are also known to be manipulated by herpes simplex viruses during infection to facilitate their replication.[9][10] It is therefore plausible that this compound's antiviral activity may also involve the modulation of these pathways within the host cell, creating an environment less conducive to viral replication.

For example, NF-κB is a transcription factor that plays a crucial role in the inflammatory response and is often activated by viral infections. This compound has been demonstrated to inhibit NF-κB activation.[6][7][8] By suppressing this pathway, this compound could potentially reduce the virus-induced inflammatory response and interfere with viral gene expression.

Hypothesized Modulation of NF-κB Pathway by this compound during HSV Infection HSV_Infection HSV Infection IKK IKK HSV_Infection->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Viral_Replication Viral Replication Nucleus->Viral_Replication Promotes This compound This compound This compound->IKK Inhibits (Hypothesized)

Caption: Potential inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed Vero cells (or other suitable host cells) in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and incubate for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (MTT-based)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.

Protocol:

  • Cell Seeding: Prepare a confluent monolayer of Vero cells in a 96-well plate as described above.

  • Infection and Treatment:

    • Pre-treatment of virus: Incubate the virus suspension with various concentrations of this compound for a defined period (e.g., 1 hour) before adding the mixture to the cells.

    • Post-treatment of cells: Infect the cells with HSV for 1-2 hours, then remove the inoculum and add medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.

  • MTT Assay: Perform the MTT assay as described in section 4.1.

  • Data Analysis: Calculate the percentage of protection against CPE. The EC50 value is determined from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques formed in the presence of the antiviral compound.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of Vero cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the HSV stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1-2 hours.

  • Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Vero Cells in Multi-well Plates Start->Seed_Cells Infect_Cells Infect Cells with HSV Seed_Cells->Infect_Cells Add_Overlay Add Semi-solid Overlay with this compound Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze Calculate % Inhibition and IC50 Count_Plaques->Analyze End End Analyze->End

Caption: Workflow for a typical plaque reduction assay.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the morphological changes of viral particles upon interaction with an antiviral agent.

Protocol:

  • Sample Preparation:

    • Prepare a suspension of purified HSV-1 virions.

    • Treat the viral suspension with this compound at various concentrations and for different incubation times. A control sample with no this compound is also prepared.

  • Substrate Preparation: Use a freshly cleaved mica surface as the substrate for imaging.

  • Sample Deposition: Deposit a small volume of the virus suspension (treated and untreated) onto the mica surface and allow it to adsorb for a few minutes.

  • Washing and Drying: Gently wash the surface with ultrapure water to remove unbound particles and salts, and then dry the sample under a gentle stream of nitrogen gas.

  • AFM Imaging:

    • Use an atomic force microscope operating in tapping mode in air.

    • Utilize a silicon cantilever with a sharp tip.

    • Acquire topography and phase images of the viral particles.

  • Image Analysis: Analyze the images to observe changes in the morphology, size, and integrity of the viral envelope in the this compound-treated samples compared to the control.

Conclusion and Future Directions

This compound has demonstrated clear antiviral activity against HSV-1, primarily through a direct virucidal mechanism that disrupts the viral envelope. Its efficacy in an in vivo model further supports its potential as a therapeutic agent. However, several areas require further investigation to fully elucidate its potential.

  • Activity against HSV-2: Rigorous in vitro studies are needed to determine the efficacy of this compound against HSV-2 and to establish its IC50 and EC50 values.

  • Mechanism of Action: While the direct virucidal effect is established, further research is required to confirm the hypothesized modulation of host cell signaling pathways, such as NF-κB and MAPK, during HSV infection. Time-of-addition and viral entry assays would also provide more detailed insights into the specific stages of the viral life cycle that are inhibited.

  • In Vivo Studies: More extensive in vivo studies are necessary to evaluate the therapeutic efficacy of this compound in different models of HSV infection, to determine optimal dosing and to assess its safety profile.

  • Structure-Activity Relationship: Investigating the antiviral activity of this compound derivatives could lead to the development of more potent and selective anti-herpetic compounds.

References

Pinostrobin: A Technical Guide on its Potential as an Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dihydroflavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including its potential as an anticancer agent. This technical guide provides an in-depth analysis of this compound's role as a potential aromatase inhibitor, a key target in the treatment of hormone-dependent breast cancer. This document synthesizes current in vitro data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step of estrogen biosynthesis, converting androgens to estrogens. In postmenopausal women, where the ovaries have ceased estrogen production, peripheral tissues such as adipose tissue become the primary source of estrogens. In estrogen receptor-positive (ER+) breast cancers, local estrogen production by aromatase is a critical driver of tumor growth and progression. Consequently, aromatase inhibitors (AIs) have become a cornerstone of endocrine therapy for this patient population.

This compound (5-hydroxy-7-methoxyflavanone), found in various plants including honey, has demonstrated anti-aromatase activity and cytotoxic effects against breast cancer cell lines.[1][2][3] This guide explores the scientific evidence supporting this compound as a potential therapeutic agent targeting aromatase.

Quantitative Data on this compound's Biological Activity

While direct enzymatic inhibition data for this compound on aromatase is not extensively detailed in the public domain, its cytotoxic effects on various breast cancer cell lines have been quantified. This data provides an indirect measure of its potential anticancer efficacy.

Cell LineCancer TypeThis compound Concentration (µM)EffectCitation
MDA-MB-231Triple-Negative Breast Cancer1316.84 (24h), 1035.88 (48h), 1157.43 (72h)IC50 values for cell viability[2]
T47DEstrogen Receptor-Positive Breast Cancer2930IC50 value for anticancer activity[4]
MCF-7Estrogen Receptor-Positive Breast CancerNot specifiedDecreased cell growth induced by DHEAS and E2[2][3]

Table 1: Cytotoxic Activity of this compound on Breast Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit 50% of cell viability or growth.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. This compound has been found to inhibit the phosphorylation of PI3K and Akt in intestinal epithelial cells.[5] This inhibition can lead to downstream effects such as reduced cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Modulates Cellular_Response Cellular Response (e.g., Apoptosis) p38_MAPK->Cellular_Response Regulates Aromatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_this compound Prepare this compound Dilutions Prep_Enzyme Add Aromatase Enzyme Incubate Pre-incubate (37°C, 10 min) Prep_Enzyme->Incubate Add_Substrate Add Substrate & NADPH System Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (60 min) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Prep_Protein Prepare Aromatase Structure (PDB) Define_Grid Define Active Site Grid Prep_Protein->Define_Grid Prep_Ligand Prepare this compound Structure Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Analyze_Poses Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Interactions Analyze_Poses->Visualize_Interactions

References

Investigating the Pharmacokinetics of Pinostrobin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of pinostrobin in animal models. This compound, a naturally occurring flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been primarily investigated in rat models. The data reveals rapid absorption and extensive metabolism following oral administration. Intravenous studies have also been conducted, allowing for the determination of absolute bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
48.5153.03 ± 15.410.13 ± 0.00721.66 ± 197.85 (AUC0-12h)4.05 ± 1.84[1]
100 (racemic)R-enantiomer: ~400~2R-enantiomer: 431 ± 21.4R-enantiomer: 6.77 ± 2.03[2][3]
S-enantiomer: ~50~2S-enantiomer: 33.8 ± 18.1S-enantiomer: 6.72 ± 2.19[2][3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
Dose (mg/kg)AUC (µg·h/mL)t1/2 (h)Vd (L/kg)CL (L/h/kg)Reference
20 (racemic)R-enantiomer: 21.3 ± 0.9R-enantiomer: 6.77 ± 2.03R-enantiomer: 8.9R-enantiomer: 1.06[2]
S-enantiomer: 23.2 ± 1.2S-enantiomer: 6.72 ± 2.19S-enantiomer: 8.2S-enantiomer: 0.96[2]

AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Data are presented as mean ± standard deviation.

Bioavailability: Based on the available oral and intravenous data in rats, the absolute bioavailability of the R-enantiomer of this compound is approximately 14%, while the S-enantiomer exhibits a much lower bioavailability of around 2%[2]. This suggests significant first-pass metabolism, with a stereoselective preference.

Distribution, Metabolism, and Excretion

Distribution: this compound is widely distributed in tissues, with a large apparent volume of distribution[1][4]. Following oral administration in rats, the highest concentrations are found in the gastrointestinal tract, which aligns with its potential therapeutic applications for gastrointestinal disorders[1][4].

Metabolism: this compound undergoes extensive metabolism in rats, primarily through hydroxylation, demethylation, glucuronidation, and sulfation[1][4]. This extensive metabolic conversion is a key factor contributing to its low oral bioavailability.

Excretion: The excretion of unchanged this compound is minimal, with less than 2.5% of the administered dose being recovered in the urine[2]. This indicates that the majority of the compound is eliminated as metabolites.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these pharmacokinetic studies.

Animal Models and Drug Administration
  • Animal Species: Sprague-Dawley rats are the most commonly used animal model for studying this compound pharmacokinetics[1][2].

  • Oral Administration: this compound is typically dissolved in a vehicle such as 0.9% sterile saline containing 2% polysorbate 80 and administered via oral gavage[1].

  • Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered via the tail vein[2].

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration, typically from the jugular vein or retro-orbital plexus, into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[1].

  • Tissue Sampling: For tissue distribution studies, animals are euthanized at different time points, and organs of interest are collected, weighed, and homogenized[1].

Sample Preparation
  • Plasma: Proteins in plasma samples are typically precipitated using organic solvents like acetonitrile or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for analysis[1].

  • Tissue Homogenates: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation and extraction, similar to plasma samples, to isolate the analyte of interest[5].

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection has been used for the stereoselective analysis of this compound enantiomers[2].

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS is a highly sensitive and specific method used for the quantification of this compound and its metabolites in various biological matrices[1][4].

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a typical experimental workflow for a pharmacokinetic study.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study Design cluster_execution Experimental Execution cluster_analysis Data Analysis A Animal Model Selection (e.g., Sprague-Dawley Rats) B Dose and Route Selection (Oral / Intravenous) A->B C Vehicle Formulation B->C D Drug Administration C->D E Biological Sample Collection (Blood, Tissues, etc.) D->E F Sample Processing (Homogenization, Extraction) E->F G Analytical Method (UPLC-MS/MS or HPLC) F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Data Interpretation H->I

Typical workflow for a this compound pharmacokinetic study.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits NFkB NF-κB This compound->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

This compound's anti-inflammatory action via the NF-κB pathway.

Neuroprotective_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Keap1->Nrf2 Sequesters & Promotes Degradation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

This compound's neuroprotective effect through the PI3K/Akt/Nrf2 pathway.

Conclusion

The pharmacokinetic studies of this compound in animal models, predominantly in rats, have provided valuable insights into its ADME profile. The compound is characterized by rapid absorption, extensive metabolism, and wide tissue distribution. The low oral bioavailability highlights the need for formulation strategies to enhance its systemic exposure. The elucidation of its interactions with key signaling pathways, such as NF-κB and Nrf2, provides a mechanistic basis for its observed pharmacological effects. Further research, particularly in other animal species, is warranted to provide a more complete preclinical pharmacokinetic profile and to facilitate its potential translation into clinical applications. This guide serves as a foundational resource for researchers embarking on or continuing the investigation of this promising natural compound.

References

Pinostrobin's Role in Modulating Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dietary bioflavonoid found in various plants and honey, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key cellular signaling pathways. We will explore its interactions with the NF-κB, MAPK, cAMP/PKA, PI3K/Akt, and Notch signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]

This compound has been demonstrated to exert potent anti-inflammatory effects by directly targeting the NF-κB pathway.[4][5][6] Studies in human THP-1 macrophages have shown that this compound significantly inhibits the production of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, IL-8, MCP-1/CCL2, and CXCL10/IP10.[4][5] The primary mechanism of this inhibition is the suppression of LPS-induced NF-κB activation. This compound achieves this by blocking the phosphorylation and subsequent degradation of IκBα, as well as inhibiting the phosphorylation and nuclear translocation of NF-κB itself.[4][6][7] Immunofluorescence studies have visually confirmed that this compound treatment retains IκBα in the cytoplasm and reduces the nuclear accumulation of NF-κB in LPS-stimulated macrophages.[4] Furthermore, molecular docking studies suggest that this compound may directly interact with components of the NF-κB signaling pathway, such as the IKK complex and the NF-κB p65 subunit.[8] Some evidence also suggests that this compound can hinder the binding of LPS to the TLR4/MD2 complex, an upstream event that triggers NF-κB activation.[9]

Quantitative Data: Inhibition of Pro-inflammatory Mediators by this compound
Cell LineStimulantMediatorThis compound ConcentrationInhibitionReference
THP-1 MacrophagesLPSIL-6Not specifiedSignificant[4]
THP-1 MacrophagesLPSTNF-αNot specifiedSignificant[4]
THP-1 MacrophagesLPSIL-8Not specifiedSignificant[4]
THP-1 MacrophagesLPSMCP-1/CCL2Not specifiedSignificant[4]
THP-1 MacrophagesLPSCXCL10/IP10Not specifiedSignificant[4]
RAW 264.7 MacrophagesLPSNitric Oxide (NO)Not specifiedSignificant[9]
RAW 264.7 MacrophagesLPSProstaglandin E2 (PGE2)Not specifiedSignificant[9]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation and expression of NF-κB pathway proteins.

  • Cell Culture and Treatment: Human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes) to induce NF-κB activation.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and NF-κB p65. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels, and all protein levels are normalized to the loading control.

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

This compound has been shown to modulate MAPK signaling, with its effects being cell-type and context-dependent. In the context of melanogenesis in B16F10 melanoma cells, this compound stimulates the phosphorylation of p38 MAPK while significantly reducing ERK phosphorylation.[10] The activation of p38 is associated with the upregulation of Microphthalmia-associated transcription factor (MITF), a key regulator of melanin synthesis.[1][10] Conversely, this compound's anti-adipogenic effects in 3T3-L1 pre-adipocytes involve the modulation of p38 and JNK signals.[11]

Quantitative Data: Modulation of MAPK Phosphorylation by this compound
Cell LinePathway ComponentEffect of this compoundReference
B16F10p-p38Increased[10]
B16F10p-ERKDecreased[10]
B16F10p-JNKNo effect[10]
3T3-L1p38 and JNKModulated[11]
Experimental Protocol: Analysis of MAPK Phosphorylation by Western Blot

The protocol for analyzing MAPK phosphorylation is similar to that described for the NF-κB pathway, with the following modifications:

  • Cell Culture and Treatment: Cells (e.g., B16F10 or 3T3-L1) are treated with various concentrations of this compound for a specified duration.

  • Immunoblotting: Primary antibodies specific for the total and phosphorylated forms of p38, ERK, and JNK are used.

Signaling Pathway Diagram: this compound's Modulation of the MAPK Pathway in Melanogenesis

Pinostrobin_MAPK_Pathway This compound This compound ERK ERK This compound->ERK Inhibits p38 MAPK p38 MAPK MITF MITF p38 MAPK->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound's dual effect on the MAPK pathway in melanogenesis.

Regulation of the cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is involved in a multitude of cellular functions. This compound has been identified as an activator of this pathway, particularly in the context of melanogenesis.[1][12] In B16F10 cells, this compound treatment leads to the phosphorylation of cAMP response element-binding protein (CREB), a downstream target of PKA, which in turn activates MITF expression.[12] Furthermore, this compound upregulates β-catenin by inactivating GSK-3β in a cAMP/PKA-dependent manner, further contributing to MITF activation and subsequent melanin production.[1][12] The use of a PKA inhibitor has been shown to block this compound-induced melanogenesis, confirming the central role of this pathway.[12]

Experimental Protocol: Measurement of cAMP Levels
  • Cell Culture and Treatment: B16F10 cells are treated with this compound for a specified time.

  • Cell Lysis: Cells are lysed using a buffer compatible with cAMP measurement assays.

  • cAMP Assay: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway Diagram: this compound's Activation of the cAMP/PKA Pathway

Pinostrobin_cAMP_PKA_Pathway This compound This compound cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GSK-3β GSK-3β PKA->GSK-3β Phosphorylates (inactivates) p-CREB p-CREB CREB->p-CREB MITF MITF p-CREB->MITF Activates Transcription p-GSK-3β (inactive) p-GSK-3β (inactive) GSK-3β->p-GSK-3β (inactive) β-catenin β-catenin p-GSK-3β (inactive)->β-catenin Stabilizes β-catenin->MITF Activates Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound stimulates melanogenesis via the cAMP/PKA pathway.

Crosstalk with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. This compound has been shown to modulate this pathway in various contexts. In the context of colitis, this compound has been found to target the PI3K/Akt/CCL2 axis in intestinal epithelial cells, thereby inhibiting macrophage infiltration and alleviating inflammation.[13][14] Specifically, this compound inhibits PI3K/Akt phosphorylation, leading to a decrease in the secretion of the chemokine CCL2, which is responsible for recruiting macrophages.[13] In contrast, during adipogenesis in 3T3-L1 cells, this compound modulates Akt signaling, including its downstream targets GSK3β and AMPKα-ACC, to suppress the differentiation of pre-adipocytes into mature adipocytes.[11][15] Furthermore, in some cancer models, the PI3K/Akt pathway is implicated in this compound's pro-apoptotic effects.[16]

Experimental Protocol: Transwell Migration Assay

This assay is used to assess the effect of this compound on CCL2-mediated macrophage migration.

  • Cell Culture: Intestinal epithelial cells (e.g., Caco-2) are cultured in the bottom chamber of a Transwell plate and treated with this compound. RAW264.7 macrophages are cultured in the top chamber (insert with a porous membrane).

  • Co-culture: The inserts containing macrophages are placed into the wells with the epithelial cells.

  • Migration: After a defined incubation period, the non-migrated cells on the upper surface of the insert membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Rescue Experiment: To confirm the role of CCL2, exogenous CCL2 can be added to the bottom chamber to assess if it can reverse the inhibitory effect of this compound on macrophage migration.[13]

Signaling Pathway Diagram: this compound's Inhibition of Macrophage Infiltration via the PI3K/Akt/CCL2 Axis

Pinostrobin_PI3K_Akt_Pathway Inflammatory Stimulus Inflammatory Stimulus This compound This compound PI3K PI3K Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt CCL2 CCL2 p-Akt->CCL2 Increases Secretion Macrophage Macrophage CCL2->Macrophage Recruits Inflammation Inflammation Macrophage->Inflammation Promotes

Caption: this compound alleviates colitis by inhibiting the PI3K/Akt/CCL2 axis.

Inhibition of the Notch Signaling Pathway in Cancer

The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate determination, proliferation, and apoptosis. Aberrant Notch signaling is implicated in the development of various cancers. This compound has been shown to inhibit the proliferation of lung carcinoma cells by downregulating the Notch signaling pathway.[17] In A549 lung cancer cells, this compound treatment leads to a dose-dependent decrease in the expression of key Notch pathway components, including Notch1, and its downstream targets Jagged-1 and Hes-1.[17] This inhibition of the Notch pathway is associated with the induction of apoptosis.[17]

Experimental Protocol: Real-Time PCR for Notch Pathway Gene Expression
  • Cell Culture and Treatment: A549 cells are treated with various concentrations of this compound.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. cDNA is synthesized from the RNA using a reverse transcription kit.

  • Real-Time PCR: Quantitative real-time PCR is performed using primers specific for Notch1, Jagged-1, Hes-1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene for normalization.

Signaling Pathway Diagram: this compound's Inhibition of the Notch Pathway

Pinostrobin_Notch_Pathway This compound This compound Jagged-1 Jagged-1 This compound->Jagged-1 Inhibits Expression Hes-1 Hes-1 This compound->Hes-1 Inhibits Expression Apoptosis Apoptosis This compound->Apoptosis Induces Notch1 Notch1 Notch1->Hes-1 Upregulates Jagged-1->Notch1 Activates Cell Proliferation Cell Proliferation Hes-1->Cell Proliferation Promotes

Caption: this compound induces apoptosis in lung cancer cells via Notch pathway inhibition.

Induction of Apoptosis through Reactive Oxygen Species (ROS)

This compound has been shown to induce apoptosis in various cancer cell lines, including HeLa cervical cancer cells and cancer stem-like cells, through a mechanism dependent on reactive oxygen species (ROS).[18][19] this compound treatment leads to an increase in intracellular ROS production, which in turn triggers both the extrinsic and intrinsic apoptotic pathways.[18] This ROS-mediated apoptosis is characterized by a decrease in mitochondrial membrane potential, DNA fragmentation, and the activation of caspases.[18][19] The pro-apoptotic effects of this compound can be reversed by pre-treatment with a ROS scavenger, confirming the critical role of oxidative stress in its anticancer activity.[19]

Conclusion

This compound is a multifaceted bioflavonoid that exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. Its ability to inhibit pro-inflammatory pathways like NF-κB, modulate cell fate-determining pathways such as MAPK and Notch, and influence metabolic and survival pathways like PI3K/Akt and cAMP/PKA underscores its therapeutic potential for a wide range of diseases. This technical guide provides a foundational understanding of this compound's mechanisms of action, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the precise molecular interactions and the synergistic potential of this compound with other therapeutic agents is warranted to fully harness its clinical utility.

References

Preliminary Toxicity Profile of Pinostrobin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary flavonoid found in a variety of plants including honey, fingerroot (Boesenbergia rotunda), and pine trees, has garnered significant interest for its diverse pharmacological activities.[1] These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2] As with any compound with therapeutic potential, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways involved in its biological interactions.

Quantitative Toxicity Data

The available data from acute, sub-chronic, and in vitro cytotoxicity studies consistently indicate a low toxicity profile for this compound. The following tables summarize the key quantitative findings from the current body of scientific literature.

Table 1: Acute Toxicity of this compound
Test TypeSpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)ObservationsReference(s)
Acute Oral ToxicityWistar RatOral> 500 mg/kgNo deaths or signs of toxicity were observed at this dose. No significant changes in body weight, organ weights, or blood biochemistry compared to the control group.[3]
Acute Dermal ToxicityMouseDermal> 1000 mg/kgNo deaths or signs of systemic toxicity were observed. No skin irritation was reported.[4]
Table 2: Genotoxicity of this compound
AssayTest SystemConcentration/DoseResultsReference(s)
In vivo Micronucleus TestMale Wistar Rats1-100 mg/kg for 7 daysDid not affect micronucleus formation or mitotic index in hepatocytes, indicating no mutagenic activity.[3]
Table 3: Cytotoxicity of this compound
Cell LineCell TypeIncubation TimeIC50 (Half-maximal Inhibitory Concentration)Reference(s)
T47DHuman Breast CancerNot Specified2.93 mM[5]
MCF-7Human Breast Cancer24 hours1503.17 µM[6]
48 hours1502.39 µM[6]
72 hours2866.35 µM[6]
MDA-MB-231Human Breast Cancer24 hours1316.84 µM[6]
48 hours1035.88 µM[6]
72 hours1157.43 µM[6]
HeLa S3Human Cervical Cancer72 hours> 100 µM[7]
KBvinHuman Oral Cancer (Multidrug-Resistant)72 hours> 100 µM[7]
VeroNormal Kidney Epithelial CellsNot Specified1.27 mM[5]

Note: While some studies on plant extracts containing this compound suggest a lack of sub-chronic toxicity, dedicated long-term studies on isolated this compound are needed to establish a definitive No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols

This section details the methodologies employed in the key toxicity studies cited in this whitepaper, providing a framework for the replication and expansion of these findings.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Test Animals: Male Wistar rats.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

  • Procedure:

    • A single oral dose of 500 mg/kg body weight of this compound, suspended in a suitable vehicle (e.g., 5% Tween 80), is administered by gavage to a group of rats.[3]

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours after dosing and then daily for 14 days.

    • Body weight is recorded weekly.

    • At the end of the 14-day observation period, all surviving animals are euthanized.

    • A gross necropsy is performed, and vital organs are weighed.

    • Blood samples are collected for biochemical analysis (e.g., liver and kidney function tests).

In Vivo Micronucleus Test
  • Test Animals: Male Wistar rats.

  • Procedure:

    • Animals are orally administered with this compound at doses of 1, 10, and 100 mg/kg for 7 consecutive days.[3]

    • A control group receives the vehicle.

    • After the treatment period, hepatocytes are isolated.

    • The frequency of micronucleated hepatocytes and the mitotic index are determined by microscopic analysis of stained slides.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Selected cancer and/or normal cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and incubated for specific durations (e.g., 24, 48, 72 hours).

    • Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • The IC50 value is calculated from the dose-response curve.[5][6]

Western Blot Analysis for Signaling Pathway Proteins
  • Procedure:

    • Cells or tissues are treated with this compound and/or a stimulating agent (e.g., LPS for NF-κB activation).

    • Proteins are extracted from the cells or tissues.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., p-NF-κB, IκB-α).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.

experimental_workflow_acute_toxicity start Start: Acclimatized Wistar Rats dosing Single Oral Gavage (500 mg/kg this compound or Vehicle) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation euthanasia Euthanasia observation->euthanasia analysis Necropsy, Organ Weight, Blood Biochemistry euthanasia->analysis end End: Toxicity Assessment analysis->end

Caption: Workflow for an acute oral toxicity study of this compound.

nf_kb_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa_NFkB IκB-α / NF-κB (p50/p65) (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκB-α IkBa_p p-IκB-α IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) (Active) IkBa_p->NFkB IκB-α Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes NFkB_nuc->Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_signaling_pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli PKA PKA Stimuli->PKA Activates p38 p38 MAPK Stimuli->p38 Activates CREB CREB PKA->CREB Phosphorylates GSK3b GSK-3β PKA->GSK3b Phosphorylates (Inactivates) pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Activates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Stabilizes beta_catenin->MITF Co-activates pp38 p-p38 MAPK p38->pp38 pp38->MITF Activates This compound This compound This compound->PKA Modulates This compound->p38 Modulates Melanogenesis Melanogenesis-related Gene Expression MITF->Melanogenesis

Caption: this compound's modulation of the cAMP/PKA and p38 MAPK signaling pathways.

Metabolism of this compound

Understanding the metabolic fate of a compound is crucial for interpreting its toxicological profile. Studies in rats have shown that this compound is extensively metabolized in vivo. The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[5][6] A very small amount of the parent compound is excreted unchanged in the urine, feces, and bile, indicating efficient metabolic clearance.[5][6] This rapid metabolism and excretion likely contribute to the observed low toxicity of this compound.

Conclusion and Future Directions

The preliminary toxicity data for this compound suggest a favorable safety profile, characterized by low acute toxicity, a lack of mutagenicity in the Ames test, and moderate to low cytotoxicity against a range of cell lines. Its inhibitory effects on key inflammatory signaling pathways, such as NF-κB, at non-toxic concentrations, underscore its therapeutic potential.

However, to advance the clinical development of this compound, further comprehensive toxicological evaluations are warranted. These should include:

  • Sub-chronic and chronic toxicity studies in rodent and non-rodent species to determine the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure.

  • A complete battery of genotoxicity tests to further confirm its non-mutagenic and non-clastogenic potential.

  • Reproductive and developmental toxicity studies to assess its safety in these specific contexts.

  • Detailed pharmacokinetic and metabolism studies in humans to understand its absorption, distribution, metabolism, and excretion profile in a clinical setting.

References

Pinostrobin: A Promising Flavonoid for Metabolic Syndrome and Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring flavonoid found in various plants such as fingerroot (Boesenbergia rotunda) and propolis, is emerging as a significant subject of investigation for its potential therapeutic applications in metabolic syndrome and diabetes.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and metabolism-modulating properties, position it as a compelling candidate for further research and development.[1][3][4] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its potential.

Molecular Mechanisms of Action

This compound exerts its effects on metabolic health through various pathways, primarily by influencing glucose and lipid metabolism, and by mitigating inflammation and oxidative stress.

Modulation of Glucose Metabolism

This compound has been shown to influence glucose homeostasis by inhibiting carbohydrate-digesting enzymes and modulating glucose transporters.[3] In vitro studies have demonstrated its ability to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5][6] Furthermore, this compound can impact glucose uptake by interacting with glucose transporters. Molecular docking studies suggest that this compound can bind to the channels of sodium-dependent glucose transporters (SGLTs) SGLT1 and SGLT2, thereby blocking the passage of glucose.[5][7] Its antioxidant properties may also indirectly support glucose transporter function by reducing oxidative stress, which is known to impair insulin signaling pathways.[3][6]

Regulation of Lipid Metabolism and Adipogenesis

A key aspect of metabolic syndrome is dyslipidemia and excessive adiposity. This compound has demonstrated a significant role in regulating lipid metabolism and inhibiting the formation of fat cells (adipogenesis).[8][9] Research has shown that this compound can suppress the differentiation of pre-adipocytes into mature adipocytes, as evidenced by reduced lipid droplet accumulation.[8][9][10] This is achieved by downregulating key adipogenic transcription factors, including CCAAT/enhancer-binding protein alpha (C/EBPα), peroxisome proliferator-activated receptor gamma (PPARγ), and sterol regulatory element-binding protein 1c (SREBP-1c).[8][9]

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are central to the pathophysiology of metabolic syndrome and diabetes. This compound exhibits both anti-inflammatory and antioxidant properties.[1][3][4] It can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] The anti-inflammatory action of this compound is partly mediated by its ability to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11] Furthermore, this compound's antioxidant activities can protect against cellular damage caused by reactive oxygen species, a common feature in metabolic disorders.[3][6]

Signaling Pathways

This compound's effects on adipogenesis and inflammation are mediated through the modulation of several key signaling pathways.

In the context of adipogenesis, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[8][9] Specifically, it modulates the phosphorylation of p38 and JNK within the MAPK pathway, and Akt, GSK3β, and AMPKα-ACC within the Akt pathway.[8][9]

Pinostrobin_Adipogenesis_Signaling cluster_this compound This compound cluster_Pathways Signaling Pathways cluster_TranscriptionFactors Adipogenic Transcription Factors cluster_Outcome Cellular Outcome This compound This compound MAPK MAPK Pathway (p38, JNK) This compound->MAPK Akt Akt Pathway (Akt/GSK3β, Akt/AMPKα-ACC) This compound->Akt PPARg PPARγ MAPK->PPARg -| CEBPa C/EBPα MAPK->CEBPa -| Akt->PPARg -| SREBP1c SREBP-1c Akt->SREBP1c -| Adipogenesis Inhibition of Adipogenesis PPARg->Adipogenesis -| CEBPa->Adipogenesis -| SREBP1c->Adipogenesis -|

Caption: this compound's inhibition of adipogenesis via MAPK and Akt signaling pathways.

For its anti-inflammatory effects, this compound has been found to inhibit the binding of lipopolysaccharide (LPS) to the Toll-like receptor 4 (TLR4)/MD2 complex, thereby preventing the activation of downstream inflammatory signaling.[11]

Pinostrobin_Anti_Inflammatory_Signaling cluster_Stimulus Inflammatory Stimulus cluster_Receptor Receptor Complex cluster_this compound This compound cluster_Downstream Downstream Signaling cluster_Outcome Cellular Outcome LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 NFkB NF-κB Activation TLR4_MD2->NFkB This compound This compound This compound->TLR4_MD2 -| Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: this compound's anti-inflammatory mechanism via inhibition of the TLR4/MD2 complex.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects on Glucose Metabolism

ParameterCell LineConcentrationEffectReference
α-Amylase Inhibition -5-500 µg/mLModerate, dose-dependent inhibition[5]
α-Glucosidase Inhibition -0.125-50 µg/mLModerate, dose-dependent inhibition[5][6]
Glucose Uptake (2-NBDG) Caco-2250 µg/mL~50% reduction[3][6]
Caco-2500 µg/mL~49.5% reduction[3][6]
Glucose Transport (SGLT1-mediated) Caco-2500 µg/mL~51% reduction[6]
NO Production Inhibition (IL-1β-induced) HepatocytesIC₅₀: 204 µMSignificant inhibition[12]

Table 2: In Vitro Effects on Adipogenesis and Lipid Metabolism

ParameterCell LineConcentrationEffectReference
Adipocyte Differentiation 3T3-L1 & Human PCS-210-0105-20 µMSignificant inhibition[8][9][10]
Cellular Lipid Content 3T3-L120 µMSignificant reduction[8][10]
Human PCS-210-01020 µMReduced to ~51.2%[10]
Triglyceride Content 3T3-L15-20 µMDose-dependent decrease[8]
Extracellular Glycerol 3T3-L15-20 µMDose-dependent increase[8]
C/EBPα, PPARγ, SREBP-1c Expression 3T3-L15-20 µMDownregulation[8][9]

Table 3: In Vivo Effects (ob/ob Mice)

ParameterTreatmentDurationEffectReference
Blood Glucose 1% B. rotunda extract (rich in this compound)14 daysSignificant decrease[2][12]
Serum Insulin 1% B. rotunda extract14 daysSignificant increase[2][12]
Serum Triglycerides 1% B. rotunda extract14 daysReduction[2][12]
Liver Triglycerides 1% B. rotunda extract14 daysReduction[2][12]
Hepatic Lipid Accumulation 1% B. rotunda extract14 daysDecrease[2][12]

Experimental Protocols

This section details the methodologies employed in key studies investigating this compound.

In Vitro Adipogenesis Assay
  • Cell Lines: Mouse 3T3-L1 pre-adipocytes and human PCS-210-010 pre-adipocytes.

  • Differentiation Induction: Cells are cultured to confluence and then treated with a differentiation medium typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the differentiation medium at various non-toxic concentrations (e.g., 5-20 µM) for a specified duration (e.g., 48 hours).[8][9][10]

  • Assessment of Adipogenesis:

    • Oil Red O Staining: To visualize and quantify intracellular lipid accumulation. The stained lipid droplets are observed under a microscope, and the dye can be extracted and quantified spectrophotometrically.[8][10]

    • Triglyceride and Glycerol Assays: Cellular triglyceride content and extracellular glycerol levels are measured using commercially available kits.[8]

    • Gene and Protein Expression Analysis: The expression levels of adipogenic transcription factors (C/EBPα, PPARγ, SREBP-1c) are determined by quantitative real-time PCR (qRT-PCR) and Western blotting.[8][9]

Adipogenesis_Assay_Workflow cluster_CellCulture Cell Culture & Differentiation cluster_Analysis Analysis of Adipogenesis cluster_Outcome Outcome Start Culture pre-adipocytes (3T3-L1 or human) Induce Induce differentiation (IBMX, Dexamethasone, Insulin) Start->Induce Treat Treat with this compound (5-20 µM for 48h) Induce->Treat ORO Oil Red O Staining (Lipid visualization & quantification) Treat->ORO TG_Glycerol Triglyceride & Glycerol Assays Treat->TG_Glycerol Expression Gene & Protein Expression (qRT-PCR, Western Blot) Treat->Expression Result Assess inhibition of adipocyte differentiation ORO->Result TG_Glycerol->Result Expression->Result

Caption: Workflow for in vitro adipogenesis assay with this compound treatment.

In Vitro Glucose Uptake and Transport Assays
  • Cell Line: Human colon adenocarcinoma cell line (Caco-2), a model for the intestinal barrier.

  • Glucose Uptake Assay:

    • Caco-2 cells are seeded and grown to form a monolayer.

    • Cells are treated with various concentrations of this compound (e.g., 250 and 500 µg/mL).[6]

    • The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added, and its uptake by the cells is measured using a fluorescence plate reader.[6]

  • Transepithelial Glucose Transport Assay:

    • Caco-2 cells are cultured on permeable supports to form a polarized monolayer.

    • The cells are treated with this compound (e.g., 500 µg/mL) in the apical chamber.[13]

    • Glucose transport across the monolayer to the basolateral chamber is measured under high-glucose (representing GLUT-mediated transport) and glucose-free (representing SGLT1-mediated transport) conditions.[13] Glucose concentration is determined using a glucose assay kit.

In Vivo Anti-Obesity and Anti-Diabetic Studies
  • Animal Model: Genetically obese and diabetic mice, such as ob/ob mice.

  • Treatment: Mice are administered a diet containing a specific concentration of Boesenbergia rotunda extract (e.g., 1% w/w), which is rich in this compound, for a defined period (e.g., 14 days).[12]

  • Parameters Measured:

    • Metabolic Parameters: Blood glucose, serum insulin, and serum and liver triglyceride levels are measured at the end of the treatment period.[2][12]

    • Histological Analysis: Liver tissue is collected, sectioned, and stained (e.g., with Oil Red O) to assess hepatic lipid accumulation.[12]

    • Gene Expression Analysis: Hepatic mRNA expression of genes involved in inflammation, lipid metabolism, and insulin signaling is analyzed using techniques like microarray or qRT-PCR.[12]

Conclusion and Future Directions

The existing body of research strongly suggests that this compound holds considerable promise as a therapeutic agent for metabolic syndrome and diabetes. Its ability to modulate key pathways in glucose and lipid metabolism, coupled with its anti-inflammatory and antioxidant properties, provides a solid foundation for its further development. Future research should focus on more extensive in vivo studies to establish its efficacy and safety in preclinical models of metabolic disease. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients with metabolic syndrome and diabetes. The development of optimized formulations to enhance the bioavailability of this compound will also be a critical step in its journey from a natural compound to a clinically effective therapeutic.

References

The Ethnobotanical Landscape of Pinostrobin: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pinostrobin (5-hydroxy-7-methoxyflavanone) is a naturally occurring dietary bioflavonoid found in a variety of plant species across the globe. For centuries, these plants have been integral to traditional medicine systems, valued for their therapeutic properties. Modern scientific investigation has identified this compound as a key bioactive constituent responsible for many of these ethnobotanical applications, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1] This technical guide provides an in-depth exploration of this compound-containing plants, their traditional uses, quantitative analysis of this compound content, and the molecular mechanisms and experimental protocols that underpin their therapeutic potential.

This compound-Containing Flora: Ethnobotanical Significance

A diverse array of plants has been identified as natural sources of this compound. These species have rich histories of use in traditional and folk medicine. The following table summarizes the most well-documented examples.

Plant SpeciesFamilyCommon Name(s)Part(s) UsedTraditional Ethnobotanical Uses
Boesenbergia rotunda ZingiberaceaeFingerroot, Chinese GingerRhizomeTreatment for gastrointestinal disorders (flatulence, ulcers, dyspepsia), rheumatism, muscle pain, fever, and topical applications for dermatitis and skin itchiness.[2][3][4][5][6][7]
Cajanus cajan FabaceaePigeon Pea, Red GramLeaves, Seeds, StemsUsed to treat sores, cough, diarrhea, jaundice, and oral ulcers. Also employed as an analgesic and to stop bleeding.[8][9][10][11][12]
Pinus strobus PinaceaeEastern White PineInner Bark, Pitch, Needles, WoodUtilized by Native American tribes as an antiseptic and vulnerary for wounds, sores, and burns; also used for respiratory ailments like coughs and colds.[13][14][15][16]
Alpinia mutica ZingiberaceaeOrchid Ginger, False CardamomRhizome, FruitInfusion of the rhizome is used for digestive issues and the fruit is used to reduce inflammation.[17][18]
Renealmia alpinia ZingiberaceaeMasooraNot specifiedTraditionally used as a plaster to treat painful diseases and ailments.[19][20]
Dysphania graveolens AmaranthaceaeEpazote, Mexican TeaAerial partsEmployed in Mexican traditional medicine primarily for gastrointestinal ailments.[14]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. Accurate quantification is crucial for standardization in research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common analytical method employed for this purpose.

Plant SpeciesPart AnalyzedAnalytical MethodThis compound ContentReference
Boesenbergia rotunda Rhizome (dried)HPLC0.2 - 1.5 %w/w[1]
Boesenbergia rotunda Rhizome (dried)HPLC1.4 - 4.3 %w/w (14.41 - 43.27 mg/g)[1]
Boesenbergia rotunda Rhizome (dried)-8.22 mg/g[8]
Cajanus cajan Leaves (ethyl acetate extract)HPLC12.339 mg/g[21]
Cajanus cajan LeavesNPCE-HPLC0.538 mg/g[4]

Pharmacological Activities & Signaling Pathways

Scientific studies have validated many of the traditional uses of this compound-containing plants by elucidating the compound's molecular mechanisms of action. Key activities include potent anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects through multiple pathways. It directly inhibits key enzymes in the arachidonic acid cascade and modulates the master inflammatory signaling pathway, NF-κB.

  • Inhibition of Inflammatory Enzymes: this compound has been shown to be a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[19] These enzymes are responsible for the synthesis of pro-inflammatory mediators—leukotrienes and prostaglandins, respectively. By inhibiting these enzymes, this compound effectively reduces the inflammatory response.[2][19]

  • Modulation of NF-κB Signaling: In macrophages, this compound prevents the activation of the Nuclear Factor-kappa B (NF-κB) pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][15] It achieves this by blocking the phosphorylation and subsequent degradation of the inhibitory protein IκB-α. This action keeps the NF-κB p50/p65 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and halting the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[5][15][22]

This compound Anti-inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 IkBa p50/p65 IκBα IKK->IkBa phosphorylates p_IkBa p50/p65 pIκBα IkBa->p_IkBa NFkB p50/p65 p_IkBa->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Leukotrienes Leukotrienes LOX5->Leukotrienes synthesizes Pinostrobin_cyto This compound Pinostrobin_cyto->IKK inhibits Pinostrobin_cyto->COX2 inhibits Pinostrobin_cyto->LOX5 inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) DNA->Cytokines transcribes

This compound's multifaceted anti-inflammatory mechanism of action.
Neuroprotective Activity

This compound demonstrates significant neuroprotective effects against neurotoxicity, particularly in models of Alzheimer's disease. The mechanism is primarily linked to its ability to counteract oxidative stress and inhibit apoptotic pathways.

  • Attenuation of Oxidative Stress: In neuronal cell models, such as PC12 cells exposed to beta-amyloid (Aβ) peptides, this compound pretreatment significantly reduces the intracellular accumulation of reactive oxygen species (ROS).[17][23]

  • Regulation of Calcium Homeostasis: Aβ-induced toxicity often leads to a disruptive influx of intracellular calcium ([Ca2+]), a key trigger for cell death. This compound has been shown to prevent this pathological rise in [Ca2+], thereby maintaining cellular homeostasis.[17][23]

  • Inhibition of Mitochondrial Apoptosis: By mitigating ROS production and calcium overload, this compound preserves the mitochondrial membrane potential. This prevents the release of pro-apoptotic factors. Furthermore, this compound modulates the expression of key apoptotic regulatory proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, which ultimately suppresses the mitochondrial pathway of apoptosis and reduces DNA fragmentation.[17][23]

This compound Neuroprotective Pathway Abeta Beta-Amyloid (Aβ) Peptide PC12 PC12 Neuronal Cell Abeta->PC12 induces toxicity in ROS ↑ Intracellular ROS PC12->ROS Ca2 ↑ Intracellular [Ca2+] PC12->Ca2 Mito Mitochondrial Dysfunction ROS->Mito Ca2->Mito Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Apoptosis Apoptosis (DNA Fragmentation) Bax->Apoptosis This compound This compound This compound->ROS inhibits This compound->Ca2 inhibits This compound->Bax inhibits

Neuroprotective mechanism of this compound against Aβ-induced toxicity.

Experimental Methodologies

Reproducibility is paramount in scientific research. This section details the protocols for key assays used to evaluate the pharmacological activities of this compound.

Protocol: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound in plant extracts.

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1.0 mg/mL) in methanol. Create a series of calibration standards (e.g., 0.3 to 200 µg/mL) by serial dilution of the stock solution.[1][24]

  • Sample Extraction:

    • Grind dried plant material (e.g., rhizomes) to a fine powder (e.g., 125 µm particle size).[24]

    • Perform extraction using a suitable solvent (e.g., ethanol or n-hexane) via a method such as ultrasonication (e.g., solid-to-liquid ratio of 1:30 g/mL for 10 minutes).[24]

    • Filter the resulting extract and evaporate the solvent to yield a crude extract.

    • Accurately weigh and redissolve the crude extract in the mobile phase or a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 1.0 mL/min.[24]

    • Detection Wavelength: 290 nm.[24]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol: TPA-Induced Mouse Ear Edema Anti-Inflammatory Assay

This in vivo assay is a standard model for evaluating topical anti-inflammatory activity.

  • Animals: Use male ICR or BALB/c mice (e.g., 25-30 g).

  • Induction of Edema: Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (e.g., at 0.125 µg/µL). Apply a total of 20 µL of the TPA solution (2.5 µ g/ear ) to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.[25][26]

  • Treatment Application:

    • After a set time post-TPA application (e.g., 30 minutes), topically apply the test substance (this compound dissolved in a vehicle) to the right ear. Doses can range, for example, from 1.5 to 3.0 mg/ear.[25]

    • A positive control group should be treated with a known anti-inflammatory drug, such as indomethacin (e.g., 1 mg/ear).[26]

    • A negative control group receives only TPA and the vehicle.

  • Measurement of Edema:

    • Measure the thickness of both ears using a digital micrometer at various time points after TPA induction (e.g., 2, 4, 6, and 24 hours).[25]

    • Alternatively, at the end of the experiment (e.g., 24 hours), sacrifice the mice, and use a punch to collect circular sections of both ears and weigh them.[10]

  • Data Analysis: The degree of edema is calculated as the difference in thickness or weight between the TPA-treated right ear and the untreated left ear. The percentage of inflammation inhibition is calculated using the formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Protocol: Aβ-Induced Neurotoxicity Assay in PC12 Cells

This in vitro assay assesses the neuroprotective potential of compounds against beta-amyloid toxicity.

  • Cell Culture: Culture rat pheochromocytoma (PC12) cells in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed PC12 cells into multi-well plates (e.g., 96-well plates for viability assays).

    • Pre-treat the cells with various concentrations of this compound for 2 hours.[17][23]

    • Following pre-treatment, add beta-amyloid (25-35) peptide to the culture medium to a final concentration of 20 µM to induce neurotoxicity.[17][23]

    • Incubate the cells for an additional 24 hours.[17][23]

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Add MTT solution to each well and incubate. Solubilize the resulting formazan crystals with DMSO and measure the absorbance to determine cell viability relative to untreated controls.

    • Cell Death (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.[23]

    • Oxidative Stress (ROS Assay): Use a fluorescent probe like DCFH-DA to measure the levels of intracellular reactive oxygen species (ROS).

    • Apoptosis Analysis (Bcl-2/Bax Ratio): Perform Western blotting to quantify the protein levels of Bcl-2 and Bax. An increased Bcl-2/Bax ratio indicates an anti-apoptotic effect.[17][23]

General Experimental Workflow Plant Plant Material (e.g., B. rotunda Rhizome) Extract Extraction & Fractionation (e.g., Ethanolic Extraction) Plant->Extract Isolate Isolation & Quantification (e.g., HPLC) Extract->Isolate InVitro In Vitro Assays (e.g., Neuroprotection in PC12 cells, COX-2/5-LOX Inhibition) Isolate->InVitro InVivo In Vivo Models (e.g., TPA-induced Ear Edema) Isolate->InVivo Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, ROS Assay) InVitro->Mechanism InVivo->Mechanism Data Data Analysis & Conclusion Mechanism->Data

Workflow from ethnobotany to mechanistic validation.

Conclusion and Future Directions

This compound stands out as a pharmacologically significant flavonoid, providing a molecular basis for the long-standing ethnobotanical uses of the plants in which it is found. The compelling evidence for its anti-inflammatory and neuroprotective activities makes it a strong candidate for further investigation in the development of novel therapeutics for inflammatory conditions and neurodegenerative diseases. Future research should focus on clinical trials to establish its efficacy and safety in humans, exploring synergistic effects with other phytochemicals within the plant extracts, and utilizing advanced drug delivery systems to enhance its bioavailability. The rich ethnobotanical history of these plants continues to be a valuable guide for modern scientific discovery.

References

Pinostrobin's Effect on Gene Expression In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Pinostrobin, a naturally occurring dietary flavonoid found in various plants and honey, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] At the core of these effects lies its ability to modulate specific signaling pathways and alter the expression of key genes. This technical guide provides an in-depth overview of the in vitro effects of this compound on gene expression across various cell models. It consolidates quantitative data from multiple studies, details relevant experimental protocols, and visualizes the molecular pathways involved, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Modulation of Gene Expression in Cancer Models

This compound demonstrates significant anti-cancer potential by influencing genes involved in cell viability, migration, and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3]

Focus: Human Breast Cancer Cells (MCF-7 and MDA-MB-231)

In human breast cancer cell lines, this compound has been shown to impede migration and, at higher concentrations, reduce cell viability.[3][4] Its mechanism is primarily linked to the suppression of mesenchymal markers rather than direct modulation of the NF-κB pathway.[3]

Data Presentation: Gene Expression Changes in Breast Cancer Cells

The following tables summarize the quantitative mRNA expression changes observed after treating MCF-7 and MDA-MB-231 cells with this compound for 24 hours, as determined by RT-PCR.[3]

Table 1.1: Effect of this compound on NF-κB Pathway Gene Expression

Gene Cell Line 250 µM this compound 500 µM this compound 1000 µM this compound
TNF-α MCF-7 Significant Increase Minimal Effect Significant Increase
MDA-MB-231 No Significant Effect No Significant Effect Minimal Effect
IκBα MCF-7 Significant Increase No Significant Effect No Significant Effect
MDA-MB-231 No Significant Effect Significant Increase No Significant Effect
NF-κB MCF-7 Minimal Effect Minimal Effect Minimal Effect
MDA-MB-231 Minimal Effect Minimal Effect Minimal Effect

Data summarized from studies by Jongjang et al. (2025).[3]

Table 1.2: Effect of this compound on EMT Marker Gene Expression

Gene Cell Line 250 µM this compound 500 µM this compound 1000 µM this compound
CDH1 (E-cadherin) MCF-7 No Significant Change No Significant Change No Significant Change
MDA-MB-231 No Significant Change No Significant Change No Significant Change
CDH2 (N-cadherin) MCF-7 No Significant Change Down-regulated Down-regulated
MDA-MB-231 No Significant Change Down-regulated Down-regulated
Twist MCF-7 No Significant Change No Significant Change No Significant Change
MDA-MB-231 No Significant Change No Significant Change No Significant Change

Data summarized from studies by Jongjang et al. (2025).[3]

Experimental Workflow and Signaling Pathway Visualization

G cluster_workflow Experimental Workflow start Breast Cancer Cells (MCF-7, MDA-MB-231) treatment Treat with this compound (250, 500, 1000 µM) start->treatment rna_extraction RNA Extraction treatment->rna_extraction rt_pcr RT-PCR Analysis rna_extraction->rt_pcr gene_exp Analyze Gene Expression (NF-κB & EMT Markers) rt_pcr->gene_exp

Caption: General workflow for in vitro analysis of this compound on cancer cells.

Caption: this compound's primary anti-migratory mechanism in breast cancer cells.[3]

Experimental Protocols

  • Protocol 1.1: Cell Culture and Treatment

    • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

    • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 250, 500, 1000 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3][4]

  • Protocol 1.2: RNA Extraction and Real-Time PCR (RT-PCR)

    • RNA Isolation: Total RNA is extracted from treated and control cells using an RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

    • RT-PCR: Quantitative PCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IκBα, NF-κB, CDH1, CDH2, Twist) and a housekeeping gene (e.g., GAPDH) for normalization.[3]

    • Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[5]

Regulation of Inflammatory Gene Expression

This compound exhibits potent anti-inflammatory effects by targeting key signaling pathways activated by inflammatory stimuli like lipopolysaccharide (LPS).[6][7]

Focus: Macrophage Models (RAW 264.7 and THP-1)

In macrophage cell lines, this compound has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and inhibit the expression of pro-inflammatory genes.[6] This is achieved by inhibiting the binding of LPS to the TLR4/MD2 complex, which in turn prevents the downstream activation and nuclear translocation of NF-κB.[6][7][8]

Data Presentation: Effect on Pro-inflammatory Genes

Table 2.1: Summary of this compound's Effect on Pro-inflammatory Gene & Protein Expression

Target Gene/Protein Cell Line Stimulus Effect of this compound
iNOS RAW 264.7 LPS Reduced Expression
COX-2 RAW 264.7 LPS Reduced Expression
TNF-α RAW 264.7 LPS Inhibited Production
IL-12 RAW 264.7 LPS Inhibited Production
IL-6 THP-1 LPS Inhibited Production
IL-8 THP-1 LPS Inhibited Production
MCP-1/CCL2 THP-1 LPS Inhibited Production
CXCL10/IP-10 THP-1 LPS Inhibited Production

Data compiled from studies on RAW 264.7 and THP-1 macrophages.[6][8]

Signaling Pathway Visualization

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 This compound This compound This compound->TLR4_MD2 Inhibits binding MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex p65/p50 IκBα IKK->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes Transcription

Caption: this compound inhibits the LPS-induced TLR4/NF-κB inflammatory pathway.[6][8]

Experimental Protocols

  • Protocol 2.1: Macrophage Culture and Stimulation

    • Cell Lines: RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages with PMA).

    • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified time (e.g., 2-3 hours).[8]

    • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 300 ng/mL) for a duration suitable for the desired endpoint (e.g., 24 hours for cytokine production).[7]

  • Protocol 2.2: Cytokine and Gene Expression Analysis

    • ELISA: Supernatants from cell cultures are collected to quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • Western Blot: Cell lysates are used to analyze protein levels and phosphorylation status of pathway components like NF-κB and IκBα.[8]

    • RT-PCR: RNA is extracted and analyzed via RT-PCR to measure the mRNA levels of genes like iNOS and COX-2.[6]

Influence on Melanogenesis-Related Gene Expression

Contrary to its inhibitory effects in other models, this compound can stimulate melanogenesis, suggesting its potential use in treating skin pigmentation disorders.[9]

Focus: B16F10 Melanoma Cells

In B16F10 melanoma cells, this compound increases melanin content and tyrosinase activity by upregulating the expression of key melanogenic regulatory factors.[9] This effect is mediated through the activation of the cAMP/PKA and p38 MAPK signaling pathways.[9]

Data Presentation: Protein Expression Changes in B16F10 Cells

Table 3.1: Effect of this compound on Melanogenesis-Related Protein Expression

Target Protein 25 µM this compound 50 µM this compound 100 µM this compound
Tyrosinase Increased Increased ~1.6-fold Increase
TRP-1 Increased Increased ~2.1-fold Increase
TRP-2 No significant effect No significant effect No significant effect
MITF Increased Increased Increased
p-CREB Increased >2-fold Increase >2-fold Increase
p-p38 Increased Increased Increased
p-ERK Decreased Decreased Decreased

Data represents relative protein levels after 24h treatment, analyzed by Western Blot.[9]

Signaling Pathway Visualization

G cluster_pka cAMP/PKA Pathway cluster_mapk MAPK Pathway This compound This compound PKA cAMP/PKA This compound->PKA p38 p-p38 This compound->p38 ERK p-ERK This compound->ERK CREB p-CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF p38->MITF ERK->MITF Melanogenic_Genes Melanogenic Genes (Tyrosinase, TRP-1) MITF->Melanogenic_Genes Upregulates Melanin Melanin Synthesis Melanogenic_Genes->Melanin

Caption: this compound stimulates melanogenesis via cAMP/PKA and p38 MAPK pathways.[9]

Experimental Protocols

  • Protocol 3.1: Western Blot Analysis for Protein Expression

    • Cell Culture and Lysis: B16F10 cells are treated with this compound for a specified time (e.g., 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Tyrosinase, TRP-1, MITF, p-p38, β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[9]

Neuroprotective Effects via Gene Regulation

This compound demonstrates significant neuroprotective potential against neurotoxin-induced cell death and oxidative stress, key factors in neurodegenerative diseases like Parkinson's.[10]

Focus: Neuronal Cell Models (SH-SY5Y and PC12)

In neuroblastoma (SH-SY5Y) and pheochromocytoma (PC12) cells, this compound protects against neurotoxins like MPP+ and β-amyloid.[10][11] The mechanism involves the suppression of mitochondrial apoptotic pathways and the activation of the Nrf2/ARE (antioxidant response element) pathway, which upregulates the expression of crucial antioxidant enzymes.[10]

Data Presentation: Effect on Neuroprotection-Related Genes

Table 4.1: Summary of this compound's Effect on Apoptotic and Antioxidant Genes/Proteins

Target Gene/Protein Cell Model Insult Effect of this compound Pre-treatment
Bcl-2/Bax Ratio SH-SY5Y MPP+ Increased (Anti-apoptotic)
Bcl-2/Bax Ratio PC12 β-amyloid Increased (Anti-apoptotic)
Nrf2 SH-SY5Y MPP+ Enhanced expression & nuclear accumulation
HO-1 SH-SY5Y MPP+ Up-regulated expression
GCLC SH-SY5Y MPP+ Up-regulated expression

Data compiled from studies on SH-SY5Y and PC12 cells.[10][11]

Signaling Pathway Visualization

G This compound This compound PI3K_AKT PI3K/AKT & ERK Pathways This compound->PI3K_AKT Nrf2_Keap1 Keap1 Nrf2 PI3K_AKT->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: this compound promotes neuroprotection via activation of the Nrf2/ARE pathway.[10]

Experimental Protocols

  • Protocol 4.1: Neurotoxicity and Cell Viability Assays

    • Cell Culture: SH-SY5Y or PC12 cells are cultured in appropriate media (e.g., DMEM/F12).

    • Treatment Regimen: Cells are pre-treated with this compound for a set duration (e.g., 2 hours) before being exposed to a neurotoxin (e.g., 20 µM Aβ25–35 or MPP+) for 24 hours.[11]

    • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT to formazan by viable cells is measured spectrophotometrically.

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is quantified using a colorimetric assay.[10][11]

Antiviral Gene Expression Modulation

This compound has also been identified as a potent agent against human coronavirus HCoV-OC43. Transcriptomic analysis reveals a broad impact on host cell gene expression.[12]

Focus: Coronavirus (HCoV-OC43) in HRT-18 Cells

In HCoV-OC43 infected human rectal tumor (HRT-18) cells, this compound treatment resulted in significant changes to the host transcriptome. A key identified mechanism is the modulation of the Aryl Hydrocarbon Receptor (AHR)/Cytochrome P450 1A1 (CYP1A1) pathway.[12]

Data Presentation: Transcriptome and Gene Expression Changes

Table 5.1: Summary of this compound's Effect on Gene Expression in HCoV-OC43 Infected Cells

Analysis Type Finding
Transcriptome Sequencing 407 differentially expressed genes (DEGs) identified.
(242 up-regulated, 165 down-regulated)
qRT-PCR Validation AHR: Up-regulated
AHRR: Up-regulated
CYP1A1: Up-regulated
CYP1B1: Up-regulated
Viral Nucleocapsid Gene: Down-regulated

Data from HRT-18 cells treated with 32 µM this compound for 24 hours post-infection.[12]

Signaling Pathway Visualization

G This compound This compound AHR AHR (Aryl Hydrocarbon Receptor) This compound->AHR Activates CYP1A1 CYP1A1 Gene AHR->CYP1A1 Induces Expression PGE2 Prostaglandin E2 (PGE2) CYP1A1->PGE2 Increases Levels Viral_Replication HCoV-OC43 Replication PGE2->Viral_Replication Inhibits

Caption: Proposed antiviral mechanism of this compound via the AHR/CYP1A1 pathway.[12]

Experimental Protocols

  • Protocol 5.1: Viral Infection and RNA Sequencing

    • Cell Culture and Infection: Monolayers of HRT-18 cells are infected with HCoV-OC43 at a specific multiplicity of infection (MOI), for example, 0.01.

    • Treatment: Immediately following infection, cells are treated with this compound (e.g., 32 µM) or a vehicle control (DMSO).

    • RNA Extraction: At a defined time point post-infection (e.g., 24 hours), total RNA is harvested from the cells.

    • Transcriptome Sequencing (RNA-Seq): The quality of the extracted RNA is assessed, followed by library preparation and high-throughput sequencing to analyze the global gene expression profile.

    • Data Analysis: Bioinformatic analysis is performed to identify differentially expressed genes (DEGs) between the this compound-treated and control groups.[12]

References

The Discovery and Isolation of Pinostrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin, a naturally occurring dietary bioflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. First identified over six decades ago, this flavanone has been isolated from a variety of botanical sources.[1] Its antiviral, antioxidant, anti-inflammatory, and anti-cancer properties have made it a subject of intensive research for potential therapeutic applications. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a comparative analysis of isolation yields, and an examination of its known signaling pathways.

Discovery and Historical Context

This compound was first discovered more than 60 years ago in the heartwood of the Eastern white pine, Pinus strobus.[1] This initial isolation marked the entry of this compound into the field of natural product chemistry. For a considerable period, its presence was primarily associated with pine species. However, subsequent phytochemical investigations have revealed its distribution across a broader range of plants.

Notably, this compound is a major constituent of the rhizomes of Boesenbergia rotunda (fingerroot), a plant used in traditional medicine and cuisine in Southeast Asia.[2] Other significant sources include Cajanus cajan (pigeon pea), various Populus species, and Artocarpus odoratissimus.[3][4] The realization that this compound is abundant in readily available sources like fingerroot has catalyzed further research into its biological activities and has led to the development of more efficient isolation techniques.

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources can be accomplished through various methods, ranging from classical solvent extraction and recrystallization to more advanced chromatographic techniques. The choice of method often depends on the desired purity, yield, and the scale of the operation.

Non-Chromatographic Method: Maceration and Recrystallization

A simple, fast, and cost-effective method for isolating this compound, particularly from Boesenbergia rotunda, involves maceration followed by recrystallization, avoiding the need for chromatographic separation.[3]

Experimental Protocol:

  • Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced (0.2–0.4 mm thickness), and dried in an oven at 50°C for 24 hours. The dried material is then pulverized into a fine powder.[5]

  • Extraction: 500 g of the dried powder is macerated in 2.5 L of petroleum ether for 18 hours. The solvent is then evaporated using a rotary evaporator and can be reused for a second maceration of the same plant material to maximize extraction efficiency.[5]

  • Precipitation: The liquid extracts from the macerations are combined, and the solvent is evaporated until the volume is reduced to approximately 100 mL. This concentrated extract is then stored at -20°C for 18 hours to facilitate the precipitation of pale yellow this compound crystals.[5]

  • Recrystallization: The precipitate is collected and dissolved in warm methanol (60°C). The solution is then stored at -20°C for another 18 hours.[5]

  • Final Purification: The resulting yellowish crystals are filtered and washed with cold methanol (4°C) until they become colorless. The purified this compound crystals are then dried at room temperature.[5]

Chromatographic Method: Maceration, Gel Filtration, and Recrystallization

For higher purity, chromatographic techniques are often employed. This method combines initial solvent extraction with gel filtration chromatography.[2]

Experimental Protocol:

  • Extraction: Dried fingerroot powder is macerated with 95% ethanol. The filtrate is then evaporated to yield a yellow precipitate.[2]

  • Gel Filtration: The precipitate is subjected to Sephadex LH-20 gel filtration, which separates compounds based on their molecular size, yielding a pale yellow powder.[2]

  • Recrystallization: The powder is then recrystallized to obtain off-white, high-purity this compound.[2]

Advanced Method: Ultrasound-Assisted Extraction (UAE) and Centrifugal Partition Chromatography (CPC)

Modern techniques such as UAE and CPC offer a more efficient and rapid approach to isolation.[6]

Experimental Protocol:

  • Ultrasound-Assisted Extraction: Dried B. rotunda powder (particle size 125 µm) is subjected to ultrasound-assisted extraction with n-hexane at a solid-to-liquid ratio of 1:30 g/mL for 10 minutes.[6]

  • Centrifugal Partition Chromatography: The crude extract is then purified using a one-step centrifugal partition chromatography system. A two-phase solvent system of n-hexane/methanol/water (5/3.4/1.6, v/v) is used in ascending mode. The crude extract is injected, and fractions are collected. This method allows for the rapid isolation of highly pure this compound.[6]

Quantitative Data on Isolation

The yield and purity of isolated this compound vary depending on the source material and the isolation method employed. The following table summarizes quantitative data from various studies.

Plant SourceIsolation MethodYield (%)Purity (%)Reference
Boesenbergia rotundaMaceration (Petroleum Ether) & Recrystallization2.36≥ 99[3]
Boesenbergia rotundaMaceration (95% Ethanol), Gel Filtration & Recrystallization0.8697.06[2]
Boesenbergia rotundaUltrasound-Assisted Extraction & Centrifugal Partition ChromatographyNot explicitly stated for this compound alone, but 2.16 mg obtained from 67 mg of crude extract98.78[6][7]
Scutellaria violaceaNot specified0.4Not specified[5]
Cajanus cajanNot specified0.5Not specified[5]
Populus speciesNot specified0.14 - 2.02Not specified[5]

Visualization of Methodologies and Signaling Pathways

Experimental Workflows

The logical flow of the isolation processes can be visualized to provide a clear, step-by-step understanding.

cluster_0 Non-Chromatographic Isolation Dried B. rotunda Powder Dried B. rotunda Powder Maceration (Petroleum Ether) Maceration (Petroleum Ether) Dried B. rotunda Powder->Maceration (Petroleum Ether) 2.5 L per 500g, 18h Concentration Concentration Maceration (Petroleum Ether)->Concentration to 100 mL Precipitation Precipitation Concentration->Precipitation -20°C, 18h Recrystallization Recrystallization Precipitation->Recrystallization Warm Methanol (60°C) Purification Purification Recrystallization->Purification Wash with Cold Methanol Pure this compound Pure this compound Purification->Pure this compound

Non-Chromatographic Isolation Workflow

cluster_1 Advanced Isolation Dried B. rotunda Powder Dried B. rotunda Powder Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Dried B. rotunda Powder->Ultrasound-Assisted Extraction n-hexane, 10 min Crude Extract Crude Extract Ultrasound-Assisted Extraction->Crude Extract Centrifugal Partition Chromatography Centrifugal Partition Chromatography Crude Extract->Centrifugal Partition Chromatography n-hexane/MeOH/water Pure this compound Pure this compound Centrifugal Partition Chromatography->Pure this compound

Advanced Isolation Workflow
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Melanogenesis Signaling Pathway:

This compound has been shown to stimulate melanogenesis, the process of melanin production. It achieves this by activating the cAMP/PKA and p38 MAPK signaling pathways, which leads to the upregulation of key melanogenic enzymes.[8][9]

This compound This compound PKA PKA This compound->PKA activates p38 p38 This compound->p38 activates CREB p-CREB PKA->CREB phosphorylates GSK3b p-GSK-3β (inactive) PKA->GSK3b phosphorylates MITF MITF p38->MITF upregulates CREB->MITF upregulates beta_catenin β-catenin GSK3b->beta_catenin activates beta_catenin->MITF upregulates Tyrosinase Tyrosinase MITF->Tyrosinase upregulates TRP1 TRP-1 MITF->TRP1 upregulates Melanin Melanin Tyrosinase->Melanin produces TRP1->Melanin produces

This compound's Role in Melanogenesis

Adipogenesis Suppression Pathway:

This compound has demonstrated an ability to suppress adipogenesis, the formation of fat cells. It modulates the Akt and MAPK signaling pathways, leading to a downregulation of key transcription factors involved in lipid metabolism.[10]

This compound This compound Akt p-Akt This compound->Akt JNK p-JNK This compound->JNK p38 p-p38 This compound->p38 GSK3b p-GSK-3β Akt->GSK3b SREBP1c SREBP-1c Akt->SREBP1c PPARg PPARγ JNK->PPARg p38->PPARg CEBPa C/EBPα GSK3b->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1c->Adipogenesis

This compound's Suppression of Adipogenesis

Antiviral Activity Pathway (Anti-Coronavirus):

Recent studies have highlighted this compound's antiviral effects, particularly against human coronaviruses. It appears to act as a negative modulator of the Aryl Hydrocarbon Receptor (AHR)/Cytochrome P450 1A1 (CYP1A1) signaling pathway. This modulation interferes with the virus's ability to manipulate host lipid metabolism for its replication.

This compound This compound AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR inhibits AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT CYP1A1 CYP1A1 Gene AHR_ARNT->CYP1A1 activates transcription Lipid_Metabolism Altered Lipid Metabolism CYP1A1->Lipid_Metabolism modulates Viral_Replication Coronavirus Replication Lipid_Metabolism->Viral_Replication

This compound's Antiviral Mechanism

Conclusion

From its initial discovery in Pinus strobus to its efficient isolation from Boesenbergia rotunda, this compound has emerged as a flavonoid of significant scientific interest. The development of diverse isolation techniques, from simple recrystallization to advanced chromatography, has made this compound more accessible for research. Understanding its mechanisms of action, particularly its ability to modulate key signaling pathways involved in cellular processes like melanogenesis, adipogenesis, and viral response, opens up new avenues for its potential application in pharmaceuticals and nutraceuticals. This guide provides a foundational resource for researchers and professionals in drug development, summarizing the critical knowledge on the discovery, isolation, and biological activity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Pinostrobin from Boesenbergia rotunda

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation of pinostrobin from the rhizomes of Boesenbergia rotunda, also known as fingerroot. This compound, a dietary bioflavonoid, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1][2] This document outlines detailed protocols for extraction, isolation, and purification, presents quantitative data from various methodologies, and illustrates key signaling pathways modulated by this compound.

Data Presentation: Quantitative Analysis of this compound Isolation

The efficiency of this compound isolation is highly dependent on the chosen extraction and purification methods. Below is a summary of quantitative data from various published protocols.

Table 1: Comparison of this compound Isolation Methods and Yields

MethodExtraction SolventKey Purification StepsYield (%)Purity (%)Reference
Non-chromatographicPetroleum EtherPrecipitation and recrystallization with methanol2.36≥ 99[3]
Maceration & Chromatography95% EthanolSephadex LH20 gel filtration and recrystallization0.8697.06[4]
Ultrasound-Assisted Extraction (UAE) & CPCn-HexaneCentrifugal Partition Chromatography (CPC)Not directly stated for this compound alone98.78[5][6]
Solvent Partitioning & CrystallizationEthanol, then partitioned with ethyl acetateCrystallization5.76Not specified[7]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound

ParameterOptimal ConditionReference
Particle Size125 µm[5][6]
Solid-to-Liquid Ratio1:30 g/mL[5][6]
Extraction Time10 minutes[5][6]

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from Boesenbergia rotunda.

Protocol 1: Non-Chromatographic Isolation of this compound

This method, adapted from Fakhrudin et al. (2021), offers a simple, fast, and inexpensive way to obtain high-purity this compound.[3]

1. Plant Material Preparation:

  • Wash fresh Boesenbergia rotunda rhizomes with water.

  • Cut the rhizomes into small pieces (0.2–0.4 mm thickness).

  • Dry the pieces in an oven at 50°C for 24 hours.

  • Pulverize the dried rhizomes into a fine powder.

2. Extraction:

  • Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours.

  • Filter the mixture and collect the liquid extract.

  • Evaporate the solvent from the extract using a rotary evaporator.

  • Reuse the evaporated solvent for a second maceration of the plant material following the same procedure.

3. Isolation and Purification:

  • Combine the liquid extracts from both macerations and concentrate them in a rotary evaporator until approximately 100 mL of the solvent remains.[8]

  • Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.[3][8]

  • Filter to collect the precipitates.

  • Dissolve the precipitates in warm methanol (60°C) and store at -20°C for 18 hours to induce crystallization.[8]

  • Decant the solution, filter the yellowish crystals, and wash them with cold methanol (4°C) to obtain colorless this compound crystals.[3]

  • Dry the crystals and weigh them to determine the yield.

4. Purity Analysis:

  • Determine the purity of the isolated this compound crystals using High-Performance Liquid Chromatography (HPLC).[3][8]

Protocol 2: Ultrasound-Assisted Extraction (UAE) followed by Centrifugal Partition Chromatography (CPC)

This modern approach, described by Eiamart et al. (2024), allows for rapid and efficient isolation of this compound.[5][6]

1. Plant Material and Extraction:

  • Prepare dried Boesenbergia rotunda powder with a particle size of 125 µm.

  • Perform ultrasound-assisted extraction with n-hexane at a solid-to-liquid ratio of 1:30 g/mL for 10 minutes.[5][6]

  • Filter the mixture and evaporate the n-hexane to obtain the crude extract.

2. CPC Purification:

  • Prepare the two-phase solvent system: n-hexane/methanol/water (5:3.4:1.6, v/v/v).

  • Dissolve the crude extract in the solvent system.

  • Perform centrifugal partition chromatography in the ascending mode to separate the compounds.

  • Monitor the fractions using UV detection at wavelengths of 220 nm, 230 nm, 280 nm, and 285 nm.[5]

  • Collect the fractions containing this compound.

3. Post-Purification and Analysis:

  • Evaporate the solvent from the collected fractions.

  • Characterize the purified this compound using techniques such as ¹H-NMR and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).[5][6]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and melanogenesis.

NF-κB Signaling Pathway Inhibition by this compound

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It blocks the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p50/p65 heterodimer.[9] This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa_p p-IκB-α IKK->IkBa_p phosphorylates NFkB NF-κB (p50/p65) IkBa_p->NFkB degradation leads to release of IkBa IκB-α NFkB_IkBa NF-κB/IκB-α Complex NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to This compound This compound This compound->IkBa_p inhibits phosphorylation DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Melanogenesis Regulation by this compound via cAMP/PKA and p38 MAPK Pathways

This compound can promote melanin production by stimulating the cAMP/PKA and p38 MAPK signaling pathways.[10] It upregulates the expression of key melanogenic regulatory factors, including MITF and tyrosinase.[10][11]

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_transcription Transcription Factors cluster_downstream Downstream Effects This compound This compound cAMP cAMP This compound->cAMP stimulates p38_MAPK p38 MAPK This compound->p38_MAPK activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF p38_MAPK->MITF upregulates p_CREB p-CREB p_CREB->MITF activates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of TRP1 TRP-1 MITF->TRP1 activates transcription of Melanin Melanin Production Tyrosinase->Melanin TRP1->Melanin

Caption: Stimulation of melanogenesis by this compound.

Experimental Workflow: From Plant Material to Purified Compound

The overall workflow for isolating this compound involves several key stages, from the initial preparation of the plant material to the final analysis of the purified compound.

Experimental_Workflow start Start: Fresh Boesenbergia rotunda Rhizomes prep Preparation: Washing, Slicing, Drying, Pulverizing start->prep extraction Extraction: Maceration or Ultrasound-Assisted Extraction prep->extraction filtration Filtration extraction->filtration concentration Concentration: Rotary Evaporation filtration->concentration isolation Isolation/Purification: Precipitation/Crystallization or Centrifugal Partition Chromatography concentration->isolation drying Drying of Purified Compound isolation->drying analysis Analysis: HPLC, NMR, MS drying->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound isolation.

References

High-Yield Extraction and Purification of Pinostrobin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary bioflavonoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities.[1][2] This flavanone, predominantly found in plants such as Boesenbergia rotunda (Fingerroot), Pinus strobus (Eastern White Pine), and honey propolis, exhibits a range of biological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4][5] The growing interest in its therapeutic potential necessitates efficient and scalable methods for its extraction and purification to ensure a consistent and high-purity supply for research and drug development.

This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from plant sources. It encompasses various extraction techniques, from conventional solvent extraction to modern microwave and ultrasound-assisted methods, alongside robust purification strategies.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different methodologies.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant SourceSolventKey ParametersYieldPurityReference
Maceration & RefluxBoesenbergia panduratan-hexane3 days maceration, 2 hours reflux at 60°CNot specifiedNot specified[6]
MacerationBoesenbergia rotundaPetroleum ether18 hours maceration at room temperature2.36%≥ 99%[7]
Ultrasound-Assisted Extraction (UAE)Boesenbergia rotundan-hexane10 min extraction, 1:30 g/mL solid-to-liquid ratio6.96 ± 0.07% (crude extract)Not specified[8][9]
Microwave-Assisted Extraction (MAE)Pigeonpea leaves80% ethanol65°C, 2 cycles of 1 min eachNot specifiedNot specified[10]
Homogenate ExtractionMedicinal plants70-95% ethanol1-10 min homogenizationNot specified>90%[11]

Table 2: Comparison of this compound Purification Methods

Purification MethodCrude Extract SourceKey ParametersFinal PurityReference
RecrystallizationBoesenbergia pandurata (n-hexane extract)Repeated crystallization from methanolPure white crystals[6]
RecrystallizationBoesenbergia rotunda (petroleum ether extract)Dissolved in warm methanol, stored at -20°C≥ 99.73%[7][12]
Centrifugal Partition Chromatography (CPC)Boesenbergia rotunda (n-hexane extract)n-hexane/MeOH/water (5/3.4/1.6, v/v) solvent system98.78%[8][9]
Gel-Resin Column ChromatographyMedicinal plants (ethanol extract)Polar solvent as mobile phase>90%[11]
Sephadex LH-20 Gel Filtration & RecrystallizationBoesenbergia rotunda (95% ethanol extract)-97.06%[13]

Experimental Protocols

This section provides detailed methodologies for selected high-yield extraction and purification protocols for this compound.

Protocol 1: Maceration followed by Recrystallization for High-Purity this compound

This protocol is a simple, fast, and inexpensive non-chromatographic method for isolating this compound with high purity.[7]

Materials and Equipment:

  • Dried and powdered rhizomes of Boesenbergia rotunda

  • Petroleum ether

  • Methanol

  • Rotary evaporator

  • Filtration apparatus (funnel, filter paper)

  • Beakers and flasks

  • Freezer (-20°C)

  • Heating plate

Procedure:

  • Extraction:

    • Macerate 500 g of dried, powdered B. rotunda rhizomes in 2.5 L of petroleum ether for 18 hours at room temperature.

    • Filter the extract. The solvent can be evaporated and reused for a second maceration of the plant material to increase the yield.

    • Combine the liquid extracts from both macerations.

    • Concentrate the combined extract using a rotary evaporator until approximately 100 mL of the solvent remains.

    • Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates of this compound.[7]

  • Purification by Recrystallization:

    • Filter the cold solution to collect the pale yellow precipitates.

    • Dissolve the precipitates in warm methanol (approximately 60°C).

    • Store the methanolic solution at -20°C for 18 hours.

    • Decant the supernatant and filter the formed yellowish crystals.

    • Wash the crystals with cold methanol (4°C) to obtain colorless this compound crystals.[7]

    • Dry the purified crystals at room temperature.

Protocol 2: Ultrasound-Assisted Extraction (UAE) and Centrifugal Partition Chromatography (CPC) for Rapid Isolation

This protocol utilizes modern extraction and purification techniques for a more efficient and faster isolation process.[8][9]

Materials and Equipment:

  • Dried and powdered rhizomes of Boesenbergia rotunda (particle size 125 µm)

  • n-hexane

  • Methanol

  • Ethyl acetate

  • Ultrapure water

  • Ultrasonic bath or probe

  • Centrifugal Partition Chromatograph (CPC)

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system for analysis

Procedure:

  • Ultrasound-Assisted Extraction:

    • Mix 1 g of dried, powdered B. rotunda rhizomes with 30 mL of n-hexane (1:30 solid-to-liquid ratio).

    • Perform the extraction in an ultrasonic bath for 10 minutes.

    • Filter the extract to separate the solid plant material.

    • Evaporate the n-hexane to obtain the crude extract.

  • Purification by Centrifugal Partition Chromatography:

    • Prepare the biphasic solvent system: n-hexane/methanol/water (5:3.4:1.6, v/v/v).

    • Dissolve the crude extract in ethyl acetate.

    • Perform the CPC separation in the ascending mode.

    • Monitor the fractions using a UV detector and collect the fractions containing this compound.

    • Evaporate the solvent from the collected fractions to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_processing Initial Processing cluster_purification Purification cluster_final Final Product plant_material Plant Material (e.g., Boesenbergia rotunda) maceration Maceration (Petroleum Ether) plant_material->maceration uae Ultrasound-Assisted Extraction (n-hexane) plant_material->uae filtration1 Filtration maceration->filtration1 uae->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_extract Crude Extract concentration->crude_extract recrystallization Recrystallization (Methanol) crude_extract->recrystallization cpc Centrifugal Partition Chromatography crude_extract->cpc pure_this compound High-Purity This compound recrystallization->pure_this compound cpc->pure_this compound

Caption: General workflow for this compound extraction and purification.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological activities.

G cluster_melanogenesis Melanogenesis Stimulation cluster_p38 cluster_adipogenesis Adipogenesis Inhibition pinostrobin1 This compound pka PKA pinostrobin1->pka creb p-CREB pka->creb mitf MITF creb->mitf tyrosinase Tyrosinase mitf->tyrosinase melanin Melanin Production tyrosinase->melanin pinostrobin2 This compound p38 p-p38 MAPK pinostrobin2->p38 mitf2 MITF p38->mitf2 pinostrobin3 This compound akt p-Akt pinostrobin3->akt inhibits gsk3b p-GSK3β akt->gsk3b cebpa C/EBPα gsk3b->cebpa adipogenesis Adipogenesis cebpa->adipogenesis

Caption: Key signaling pathways modulated by this compound.

This compound stimulates melanogenesis through the cAMP/PKA signaling pathway, leading to the phosphorylation of CREB and subsequent upregulation of MITF and tyrosinase.[3] It also activates the p38 MAPK pathway, which contributes to MITF upregulation.[3] In the context of adipogenesis, this compound has been shown to inhibit the phosphorylation of Akt, a key regulator of adipocyte differentiation.[4]

Conclusion

The protocols and data presented herein offer a comprehensive guide for the high-yield extraction and purification of this compound. The choice of method will depend on the available resources, desired scale of production, and required purity levels. The non-chromatographic maceration and recrystallization method is cost-effective and yields highly pure this compound, making it suitable for laboratory-scale preparations. For faster and more automated processes, ultrasound-assisted extraction coupled with centrifugal partition chromatography presents an efficient alternative. A thorough understanding of these techniques will empower researchers to obtain high-quality this compound for further investigation into its promising therapeutic applications.

References

Application Note: UPLC-MS/MS Analysis of Pinostrobin and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin is a natural flavonoid found in various plants, recognized for its wide range of pharmacological activities.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the quantitative analysis of this compound and the identification of its metabolites in various biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Key Applications:

  • Pharmacokinetic studies

  • Metabolite identification and profiling

  • Tissue distribution analysis

  • Drug metabolism research

Experimental Protocols

Sample Preparation

A robust sample preparation method is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

Materials:

  • Biological matrices (plasma, urine, feces, bile, tissue homogenates)

  • This compound analytical standard

  • Internal Standard (IS), e.g., Isoliquiritigenin[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polysorbate 80

  • 0.9% Sterile saline

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 10,000 rpm and 4°C)

  • Vacuum evaporator

  • Tissue homogenizer

Protocol for Plasma, Urine, and Bile Samples:

  • Thaw frozen samples to room temperature.

  • In a microcentrifuge tube, aliquot 200 µL of the sample.[1]

  • Add 50 µL of the internal standard solution (e.g., 400 ng/mL Isoliquiritigenin in methanol).[1]

  • Add 1.0 mL of a methanol-acetonitrile solution (5:95, v/v) for protein precipitation and extraction.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a vacuum.[1]

  • Reconstitute the dried residue with 100 µL of methanol.[1]

  • Vortex for 5 minutes at 2,000 rpm.[1]

  • Centrifuge at 13,600 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a UPLC vial for analysis. Inject approximately 5 µL into the UPLC-MS/MS system.[1]

Protocol for Tissue Samples:

  • Accurately weigh the tissue sample.

  • Homogenize the tissue in ice-cold physiological saline solution (1:2, w/v).[1]

  • Proceed with the same steps as described for plasma samples, starting from step 2 of the plasma protocol.[1]

Protocol for Fecal Samples:

  • Pulverize the fecal sample using a mortar and pestle.

  • Homogenize the sample in ice-cold physiological saline solution (1:2, w/v).[1]

  • Proceed with the same steps as described for plasma samples, starting from step 2 of the plasma protocol.[1]

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., UPLC-LTQ Orbitrap-MS/MS).[1]

Chromatographic Conditions:

  • Column: HiQ Sil C18 column or equivalent.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • Elution Mode: Isocratic or gradient elution may be used. An example of an isocratic method is a mobile phase consisting of water and methanol (9:91, v/v) containing 0.1% formic acid.[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of this compound and known metabolites. Full scan and product ion scan for the identification of unknown metabolites.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Collision Energy: Optimize for each analyte to achieve the desired fragmentation.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

A study in rats following oral administration of this compound at a dose of 48.51 mg/kg yielded the following pharmacokinetic parameters.[1]

ParameterValue (Mean ± SD)
Cmax (ng/mL) 53.034 ± 15.407
Tmax (h) 0.133
t1/2 (h) 4.047 ± 1.843
AUC(0-t) (ng·h/mL) 881.11 (AUC₀-∞)
Vz (L/kg) 627.48

Data sourced from Sun et al., 2020.[1][4]

Method Validation Parameters for this compound Quantification in Rat Plasma

A rapid and sensitive LC-MS/MS method for the determination of this compound in rat plasma was developed and validated.[3]

ParameterResult
Linear Range 10-1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (RSD%) 3.8 - 5.3%
Inter-day Precision (RSD%) 3.2 - 5.2%
Intra-day Accuracy 93.2 - 95.1%
Inter-day Accuracy 95.5 - 104.3%

Data sourced from a 2011 study on this compound pharmacokinetics.[3]

Metabolite Identification

In a comprehensive study, 30 flavonoid metabolites of this compound were identified in rat biosamples.[1] The primary metabolic pathways were determined to be hydroxylation, demethylation, glucuronidation, and sulfation.[1][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (Plasma, Urine, Tissue, etc.) is Add Internal Standard sample->is extraction Protein Precipitation & Liquid-Liquid Extraction is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution centrifugation Centrifugation reconstitution->centrifugation final_sample Supernatant for UPLC-MS/MS centrifugation->final_sample uplc UPLC Separation (C18 Column) final_sample->uplc msms MS/MS Detection (ESI+, MRM/Scan) uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

pinostrobin_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Demethylation Demethylation (to Pinocembrin) This compound->Demethylation CYP450 Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs Demethylation->Glucuronidation UGTs Demethylation->Sulfation SULTs Metabolites Excreted Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Proposed metabolic pathways of this compound.

Disclaimer: This application note is intended for research use only and should not be used for diagnostic procedures. The protocols provided are general guidelines and may require further optimization for specific applications.

References

Preparing Pinostrobin Stock Solutions for Cell Culture Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinostrobin is a naturally occurring dietary bioflavonoid found in various plants and honey, belonging to the flavanone family of phytochemicals.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties.[3][4][5] In cell culture-based research, precise and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of cell culture assays.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is practically insoluble in water.[2][6] Therefore, organic solvents are necessary to dissolve the compound for use in aqueous cell culture media. The selection of an appropriate solvent is crucial to ensure complete dissolution and minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly used solvents for preparing this compound stock solutions.[6][7] It is important to note that the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid adverse effects on cell viability and function.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its molecular weight, solubility in common solvents, and typical concentration ranges used in cell culture experiments.

ParameterValueReference
Molecular Formula C₁₆H₁₄O₄[6][10]
Molecular Weight 270.28 g/mol [10][11]
Solubility in DMSO ~12 mg/mL[6][7][12]
Solubility in DMF ~20 mg/mL[6][7][12]
Typical Working Concentration in Cell Culture 10 µM - 1000 µM[1][5][13]
Storage of Stock Solution -20°C or -80°C[5][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

Materials:

  • This compound (crystalline solid, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 270.28 g/mol = 2.7028 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 2.7 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional but Recommended):

    • If required, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile cryovial. This is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the solution from light.[5]

Preparation of Working Solutions:

To prepare a working solution for treating cells, the concentrated stock solution is diluted directly into the cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 50 µM from a 10 mM stock solution, add 5 µL of the stock solution to 995 µL of cell culture medium.

Visualization of Experimental Workflow and Signaling Pathway

Diagram of the Experimental Workflow for Preparing this compound Stock Solution

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

Diagram of this compound's Effect on Cellular Signaling Pathways

G cluster_pathway This compound's Impact on Cellular Signaling cluster_ros ROS-Mediated Apoptosis cluster_mapk MAPK Signaling cluster_pka cAMP/PKA Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p38 p38 MAPK Activation This compound->p38 cAMP_PKA cAMP/PKA Activation This compound->cAMP_PKA Mito Mitochondrial Damage ROS->Mito Apoptosis_Intrinsic Intrinsic Apoptosis (e.g., Caspase-3 activation) Mito->Apoptosis_Intrinsic Melanogenesis Melanogenesis p38->Melanogenesis CREB CREB Phosphorylation cAMP_PKA->CREB CREB->Melanogenesis

References

Pinostrobin Solubility: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of pinostrobin, a flavonoid with diverse biological activities, in dimethyl sulfoxide (DMSO) and other organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination and solution preparation, and diagrams of key signaling pathways influenced by this compound, offering a valuable resource for its application in research and drug development.

This compound: A Flavonoid of Therapeutic Interest

This compound (5-hydroxy-7-methoxyflavanone) is a natural flavonoid found in various plants, including honey, fingerroot (Boesenbergia rotunda), and propolis.[1][2] It has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects.[1][2][3] However, a primary challenge in its pharmaceutical application is its low solubility in aqueous solutions.[4][5] Understanding its solubility in organic solvents is therefore crucial for the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[3] The following table summarizes the quantitative solubility of this compound in various solvents. It is recommended to use an inert gas to purge the organic solvents.[3]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~12 mg/mL[3][6]
Dimethyl Sulfoxide (DMSO) with ultrasonication100 mg/mL (369.99 mM)[7]
Dimethylformamide (DMF)~20 mg/mL[3][6]
1:3 DMF:Phosphate-Buffered Saline (PBS), pH 7.2~0.25 mg/mL[3][6]
WaterPractically Insoluble[4][8]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted for experimental use.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath (optional, for higher concentrations)

  • Procedure:

    • Weigh the desired amount of this compound crystalline solid in a sterile vial.

    • Purge the vial containing this compound and the solvent container with an inert gas to prevent oxidation.

    • Add the appropriate volume of DMSO or DMF to the this compound to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of this compound).

    • Tightly seal the vial and vortex thoroughly until the this compound is completely dissolved.

    • For higher concentrations in DMSO (up to 100 mg/mL), sonication may be required to facilitate dissolution.[7]

    • Store the stock solution in tightly sealed aliquots at -20°C for long-term stability (up to 24 months) or at 4°C for short-term use (up to 2 weeks).[9]

Protocol for Preparing an Aqueous Solution of this compound

Due to its poor aqueous solubility, a two-step process is recommended for preparing this compound solutions in aqueous buffers.[3]

  • Materials:

    • This compound stock solution in DMF (as prepared in Protocol 3.1)

    • Aqueous buffer of choice (e.g., PBS, pH 7.2)

    • Sterile tubes

  • Procedure:

    • Begin by preparing a concentrated stock solution of this compound in DMF.[3]

    • In a separate sterile tube, add the desired volume of the aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound-DMF stock solution to achieve the final desired concentration. For example, to prepare a 0.25 mg/mL solution in a 1:3 DMF:PBS buffer, add one part of a 1 mg/mL this compound-DMF stock to three parts of PBS.[3]

    • Use the freshly prepared aqueous solution immediately. It is not recommended to store the aqueous solution for more than one day.[3]

General Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method can be used to experimentally determine the solubility of this compound in various organic solvents.[10]

  • Materials:

    • This compound (excess solid)

    • Solvent of interest

    • Shake-flask or sealed vials

    • Constant temperature water bath or incubator

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

    • The measured concentration represents the solubility of this compound in that solvent at the specified temperature.

This compound in Cellular Signaling

This compound has been shown to modulate several key signaling pathways, which is fundamental to its therapeutic effects. The following diagrams illustrate some of these pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

This compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][11] It can block the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB complex, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound IκBα IκB-α This compound->IκBα prevents degradation NFκB_active NF-κB (p65/p50) This compound->NFκB_active inhibits IKK->IκBα NFκB NF-κB (p65/p50) IKK->NFκB releases IκBα->NFκB sequesters NFκB->NFκB_active translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_active->Inflammation Nucleus Nucleus

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of Melanogenesis

This compound has shown dual effects on melanogenesis. It can inhibit melanin production induced by α-melanocyte-stimulating hormone (α-MSH) by suppressing the cAMP-CREB-MITF signaling axis.[12] Conversely, other studies have reported that this compound can promote melanogenesis by stimulating the cAMP/PKA and p38 MAPK pathways, suggesting its potential use in treating depigmentation disorders.[13][14]

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->cAMP inhibits G Adipogenic_Stimuli Adipogenic Stimuli Upstream_Signals Upstream Signals Adipogenic_Stimuli->Upstream_Signals Akt Akt Upstream_Signals->Akt MAPK MAPK (p38, JNK) Upstream_Signals->MAPK pAkt p-Akt Akt->pAkt Adipogenesis Adipogenesis (Adipocyte Differentiation) pAkt->Adipogenesis pMAPK p-MAPK MAPK->pMAPK pMAPK->Adipogenesis This compound This compound This compound->pAkt inhibits This compound->pMAPK inhibits

References

Pinostrobin In Vivo Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinostrobin is a naturally occurring dietary flavonoid found in a variety of plants, including fingerroot (Boesenbergia rotunda) and honey.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in rodent models, intended for researchers, scientists, and drug development professionals. The information compiled herein is based on peer-reviewed studies and aims to facilitate the design and execution of preclinical research involving this promising compound.

Pharmacokinetics and Distribution

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Studies in rats have shown that after oral administration, this compound is rapidly absorbed.[6] It is primarily metabolized in the body, with major pathways including hydroxylation, demethylation, glucuronidation, and sulfation.[7][8] Less than 2% of the parent compound is excreted through urine, feces, and bile, indicating extensive metabolic transformation.[7][9] this compound exhibits a preferential distribution to the gastrointestinal tract, which supports its potential use in treating conditions like peptic ulcers.[8][10]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats

Parameter Value Animal Model Dosage Reference
Cmax (Peak Plasma Concentration) 53.03 ± 15.41 ng/mL Male Sprague-Dawley Rats 48.51 mg/kg [6][7][9]
Tmax (Time to Peak Concentration) 0.133 h Male Sprague-Dawley Rats 48.51 mg/kg [6][7][9]

| t1/2 (Elimination Half-life) | 4.05 ± 1.84 h | Male Sprague-Dawley Rats | 48.51 mg/kg |[6][9] |

Application Notes: Therapeutic Areas

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various rodent models of neurological disorders. It has been shown to mitigate neurodegeneration, reduce oxidative stress, and improve behavioral outcomes.

  • Parkinson's Disease (PD): In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced rodent models of PD, this compound treatment protects dopaminergic neurons from loss, reduces motor deficits, and decreases levels of oxidative stress markers like malondialdehyde (MDA).[11][12] It upregulates antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[11][12] These effects are mediated, in part, through the activation of the Nrf2/ARE signaling pathway, which is promoted by the phosphorylation of PI3K/AKT and ERK.[1][11]

  • Cognitive Impairment: In rats subjected to chronic restraint stress (CRS), oral administration of this compound (20 and 40 mg/kg) has been found to ameliorate cognitive deficits.[3] It achieves this by reducing hippocampal lipid peroxidation, enhancing the activity of antioxidant enzymes (SOD and CAT), and preserving neuronal density in the CA1 and CA3 regions of the hippocampus.[3]

  • Peripheral Nerve Injury: In a rat model of sciatic nerve crush injury, this compound (20 and 40 mg/kg) promoted functional recovery and axon remyelination.[13][14] The mechanism involves the attenuation of oxidative stress, indicated by increased GSH and decreased MDA levels, and the activation of the pro-survival p-ERK1/2 signaling pathway in dorsal root ganglion neurons.[13][14]

Anti-inflammatory and Chemoprotective Effects

This compound exhibits potent anti-inflammatory and chemopreventive activities, making it a candidate for studies on inflammatory diseases and cancer.

  • Anti-inflammatory Activity: In lipopolysaccharide (LPS)-induced inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][15] Its mechanism involves inhibiting the binding of LPS to the TLR4/MD2 complex, which in turn suppresses the downstream activation of NF-κB.[15]

  • Chemoprevention (Colorectal Cancer): In an azoxymethane (AOM)-induced model of colorectal cytotoxicity in rats, daily oral gavage of this compound (30 and 60 mg/kg) for two months significantly reduced the incidence of aberrant crypt foci (ACF), which are precursors to colon cancer.[16][17] This protective effect is associated with the modulation of apoptotic proteins (increasing Bax/Bcl-2 ratio) and antioxidant enzymes.[16][17][18]

Data Summary Tables

Table 2: Summary of this compound Dosage and Effects in Neuroprotection Models

Disease Model Rodent Dosage & Route Duration Key Findings Reference
Parkinson's Disease Rat 40 mg/kg, p.o. 7 days before and after MPTP Increased TH-positive neurons, decreased MDA, increased SOD & GSH. [11][12]
Cognitive Impairment Wistar Rat 20 & 40 mg/kg, p.o. 21 days Improved cognitive performance, decreased MDA, increased SOD & CAT. [3]

| Sciatic Nerve Injury | Wistar Rat | 20 & 40 mg/kg, p.o. | 28 days | Improved functional recovery, decreased MDA, increased GSH, activated p-ERK1/2. |[13][14] |

Table 3: Summary of this compound Dosage and Effects in Other In Vivo Models

Model Rodent Dosage & Route Duration Key Findings Reference
Colorectal Cytotoxicity Sprague Dawley Rat 30 & 60 mg/kg, p.o. 2 months Reduced aberrant crypt foci, modulated Bax/Bcl-2, increased SOD. [16][17]
LPS-induced Inflammation Sprague Dawley Rat 10 & 20 mg/kg, p.o. Single dose Reduced TNF-α and IL-1β levels. [4]

| Liver Cirrhosis | Rat | 30 & 60 mg/kg, p.o. | 2 months | Reduced liver damage markers, increased SOD & CAT, decreased MDA. |[4] |

Experimental Workflows and Protocols

The following section details standardized protocols for key in vivo experiments based on published literature.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Animal Acclimatization (1 week) B Group Allocation (Randomized) A->B C Disease Model Induction (e.g., MPTP, AOM, CRS) B->C Start Experiment D This compound Administration (Vehicle Control, Drug Groups) C->D E Behavioral Testing (e.g., Y-maze, Ladder Rung) D->E Post-Treatment F Sample Collection (Blood, Tissues) E->F G Biochemical Assays (e.g., ELISA, Western Blot) F->G H Histological Analysis (e.g., Nissl, TH Staining) F->H I Final Results G->I H->I Data Interpretation

Caption: General experimental workflow for in vivo rodent studies.

Protocol 1: Neuroprotection in a Parkinson's Disease (PD) Rat Model

This protocol is based on the MPTP-induced model of Parkinson's disease.[11][12]

  • Animals: Adult male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals under standard conditions (25±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[11]

  • Groups (n=6-8 per group):

    • Control: Vehicle only.

    • MPTP: MPTP injection + Vehicle.

    • MPTP + this compound: MPTP injection + this compound (40 mg/kg).

  • Preparation of this compound:

    • Dissolve this compound in 0.5% carboxymethylcellulose sodium (CMC).[11] Prepare fresh daily.

  • Experimental Procedure:

    • Pre-treatment (7 days): Administer this compound (40 mg/kg) or vehicle once daily via oral gavage.[11]

    • PD Induction (5 days): Concurrently with the final 5 days of pre-treatment, induce PD by administering MPTP (20 mg/kg, i.p.) once daily.[11] MPTP should be freshly diluted in 0.9% sterile normal saline.

    • Post-treatment (7 days): Continue daily oral gavage of this compound or vehicle for 7 days after the final MPTP injection.[11]

  • Behavioral Analysis:

    • Perform motor function tests such as the Ladder Rung Walking Test at baseline and at the end of the experiment to assess motor coordination deficits.[11]

  • Sample Collection and Analysis:

    • At the end of the study, anesthetize the animals (e.g., thiopental sodium, 70 mg/kg, i.p.) and perfuse with ice-cold saline.[11]

    • Dissect the brain and collect the substantia nigra (SN) and striatum.[11]

    • Biochemical Analysis: Homogenize tissue samples to measure levels of MDA, SOD, and GSH using commercially available kits.[11][12]

    • Histology: Process the other brain hemisphere for immunohistochemical staining of Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the SNpc.[11]

Protocol 2: Chemoprevention in a Colorectal Cytotoxicity Rat Model

This protocol is adapted from studies using Azoxymethane (AOM) to induce pre-neoplastic lesions.[16][17]

  • Animals: Adult male Sprague-Dawley rats.

  • Acclimatization: As described in Protocol 1.

  • Groups (n=6 per group):

    • Normal Control: Saline injection + Vehicle (10% Tween 20).

    • AOM Control: AOM injection + Vehicle.

    • AOM + this compound (30 mg/kg): AOM injection + this compound.

    • AOM + this compound (60 mg/kg): AOM injection + this compound.

  • Preparation of this compound:

    • Prepare a suspension of this compound in 10% Tween 20.[16]

  • Experimental Procedure:

    • AOM Induction: Administer two subcutaneous (s.c.) injections of AOM (15 mg/kg) one week apart to all groups except the Normal Control.[16][18]

    • Treatment (8 weeks): Starting from the first AOM injection, administer this compound (30 or 60 mg/kg) or vehicle daily via oral gavage for the entire experimental period.[16]

  • Sample Collection and Analysis:

    • At the end of the 8-week period, sacrifice the animals.

    • Carefully dissect the entire colon, flush with saline, and lay it flat on a cold surface.

    • Aberrant Crypt Foci (ACF) Analysis: Stain the colon with 0.2% methylene blue and count the number of ACF under a light microscope.[16]

    • Biochemical Analysis: Homogenize a section of the colon tissue to measure antioxidant enzyme levels (SOD) and markers of apoptosis (Bax, Bcl-2) via Western Blot or ELISA.[17][18]

    • Histopathology: Fix colon tissue samples in 10% buffered formalin for standard histological processing and examination to observe changes in crypt morphology.[16][18]

Signaling Pathways

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.

G cluster_pathway This compound-Mediated Neuroprotective Signaling PIN This compound PI3K PI3K/AKT PIN->PI3K activates ERK ERK PIN->ERK activates Nrf2 Nrf2 PI3K->Nrf2 promotes dissociation ERK->Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 AOE Antioxidant Enzymes (SOD, GSH, CAT) ARE->AOE upregulates ROS Oxidative Stress (ROS, MDA) AOE->ROS reduces Protect Neuroprotection & Cell Survival AOE->Protect promotes ROS->Protect inhibits

Caption: this compound activates Nrf2 signaling for neuroprotection.[1][11]

G cluster_pathway This compound-Mediated Anti-inflammatory Signaling PIN This compound TLR4 TLR4/MD2 Complex PIN->TLR4 inhibits binding LPS LPS LPS->TLR4 binds & activates NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation mediates

References

Application Notes and Protocols for Cell-Based Assays Measuring Pinostrobin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinostrobin is a naturally occurring dietary flavonoid found in various plants, such as honey, fingerroot (Boesenbergia rotunda), and pine trees (Pinus strobus)[1][2][3]. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects[3][4][5][6]. These application notes provide detailed protocols for a range of cell-based assays designed to measure and characterize the biological activity of this compound, intended for researchers in academia and the drug development industry.

Section 1: Anti-Cancer Activity of this compound

This compound has demonstrated significant anti-cancer potential by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing metastasis in various cancer cell lines[7][8][9]. It has also been shown to target cancer stem-like cells and overcome multidrug resistance[2][7]. The following section details assays to evaluate these anti-cancer effects.

Data Presentation: Cytotoxic and Anti-Proliferative Effects

The inhibitory concentration (IC₅₀) is a common measure of a compound's potency. The tables below summarize the cytotoxic effects of this compound on different cancer cell lines.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC₅₀ ValueReference
T47DBreast CancerMTT Assay2.93 mM[10][11]
HeLa-derived CSCsCervical Cancer Stem-like CellsMTT Assay~50 µM[7]
KBvinMultidrug-Resistant Cervical CancerCell Viability Assay> 100 µM[2]
ABCB1/Flp-In™-293Multidrug-Resistant Kidney CellsCell Viability Assay> 100 µM[2]

Table 2: Effect of this compound on Cancer Cell Migration

Cell LineAssayConcentrationInhibition of MigrationReference
MDA-MB-231Wound Healing Assay10, 20, 50 µMSignificant inhibition at all concentrations[12]
MDA-MB-231Transwell Chamber Assay20, 50 µMSignificant inhibition[8][12]
Experimental Protocols

1. Cell Viability and Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[13].

  • Materials :

    • Cancer cell lines (e.g., HeLa, MCF-7, T47D)[7][8][10]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[14][15]

    • 96-well plates

    • Microplate reader

  • Protocol :

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator[7].

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

    • Remove the old medium and add 100 µL of medium containing various concentrations of this compound (e.g., 12.5 µM to 1000 µM) to the wells[7][8]. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[8].

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[1][16].

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14][15].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14].

    • Measure the absorbance at 570 nm using a microplate reader[10][17].

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells[18][19].

  • Materials :

    • Cancer cell line (e.g., HeLa, SH-SY5Y)[20]

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol :

    • Seed cells (e.g., 1 x 10⁶ cells) in a culture flask or 6-well plate and treat with this compound at the desired concentration (e.g., 50 µM) for 24-48 hours[7].

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with ice-cold PBS and centrifuge at low speed[18].

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples immediately using a flow cytometer[18][19].

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

3. Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of key proteins involved in apoptosis and other signaling pathways.

  • Materials :

    • Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[21]

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p-Akt, anti-β-actin)[20][22]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol :

    • Treat cells with this compound as described in previous protocols.

    • Lyse the cells using ice-cold lysis buffer[23][24].

    • Determine the protein concentration of the lysates.

    • Denature an equal amount of protein (e.g., 30 µg) from each sample by boiling in SDS sample buffer[23].

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature[21].

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ.

Visualizations: Signaling Pathways and Workflows

This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros induces bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mito Mitochondrial Damage ros->mito cyto_c Cytochrome C Release mito->cyto_c bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

cluster_prep Cell Preparation & Treatment cluster_incubation MTT Incubation cluster_measurement Measurement seed Seed Cells (96-well plate) treat Treat with This compound seed->treat 24h add_mtt Add MTT Reagent treat->add_mtt 24-72h incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Section 2: Anti-Inflammatory Activity of this compound

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways[4][15].

Data Presentation: Inhibition of Inflammatory Mediators

Table 3: Anti-Inflammatory Enzyme Inhibition by this compound

EnzymeAssay TypeIC₅₀ ValueReference
5-Lipoxygenase (5-LOX)Enzyme Inhibition Assay0.499 µM[25]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay285.67 µM[25]
Experimental Protocols

1. Measurement of Nitric Oxide (NO) Production: Griess Assay

This assay quantifies nitrite (a stable product of NO) in cell culture supernatants.

  • Materials :

    • Macrophage cell line (e.g., RAW 264.7)[4]

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard curve

  • Protocol :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production[4].

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2. NF-κB Activity: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element[26][27].

  • Materials :

    • Cell line (e.g., HeLa, HEK293)

    • NF-κB luciferase reporter vector

    • Transfection reagent

    • LPS or TNF-α (as an NF-κB activator)

    • This compound

    • Luciferase Assay System

    • Luminometer

  • Protocol :

    • Co-transfect cells with the NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization).

    • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator like TNF-α or LPS for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

Visualization: Signaling Pathway

lps LPS tlr4 TLR4/MD2 Complex lps->tlr4 binds This compound This compound This compound->tlr4 inhibits binding ikb IκBα This compound->ikb prevents degradation tlr4->ikb leads to degradation nfkb NF-κB nfkb_ikb NF-κB-IκBα (Inactive) nfkb_ikb->ikb nfkb_active NF-κB (Active) nfkb_ikb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->genes activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Section 3: Neuroprotective Activity of this compound

This compound has shown promise in protecting neuronal cells from various insults, such as those induced by β-amyloid and MPP+, which are relevant to neurodegenerative diseases like Alzheimer's and Parkinson's[20][22]. Its mechanisms involve activating the Nrf2 antioxidant response pathway and inhibiting apoptosis[20][28].

Data Presentation: Neuroprotective Effects

Table 4: Protective Effects of this compound in Neuronal Cell Models

Cell LineInsultAssayEffect of this compoundReference
PC12Aβ₂₅₋₃₅ (20 µM)LDH AssaySignificantly decreased LDH leakage at 10 & 40 µM[22]
SH-SY5YMPP⁺MTT AssayDecreased cell death[20][28]
SH-SY5YMPP⁺ROS AssaySuppressed ROS generation[20]
SH-SY5YMPP⁺Western BlotIncreased Bcl-2/Bax ratio[20][28]
Experimental Protocols

1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, serving as an indicator of cytotoxicity.

  • Materials :

    • Neuronal cell line (e.g., PC12, SH-SY5Y)[20][22]

    • Neurotoxin (e.g., Aβ₂₅₋₃₅, MPP⁺)

    • This compound

    • LDH Cytotoxicity Assay Kit

  • Protocol :

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with this compound (e.g., 10-40 µM) for 2 hours[22].

    • Induce neurotoxicity by adding the neurotoxin (e.g., 20 µM Aβ₂₅₋₃₅) and incubate for 24 hours[22].

    • Collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

2. Intracellular Reactive Oxygen Species (ROS) Measurement

This assay uses fluorescent probes like DCFH-DA, which become fluorescent upon oxidation by ROS.

  • Materials :

    • Neuronal cell line (e.g., SH-SY5Y)[20]

    • Neurotoxin (e.g., MPP⁺)

    • This compound

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

    • Fluorescence microplate reader or flow cytometer

  • Protocol :

    • Culture and treat cells with this compound and a neurotoxin as described above.

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer.

Visualization: Signaling Pathway

This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt activates erk ERK Pathway This compound->erk activates nrf2_keap1 Nrf2-Keap1 (Inactive) pi3k_akt->nrf2_keap1 phosphorylates erk->nrf2_keap1 phosphorylates nrf2 Nrf2 (Active) nrf2_keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates are Antioxidant Response Element (ARE) nucleus->are binds antioxidant ↑ Antioxidant Enzyme Expression (HO-1, GCLC) are->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection oxidative_stress Oxidative Stress antioxidant->oxidative_stress reduces oxidative_stress->neuroprotection leads to

Caption: Neuroprotective mechanism of this compound via Nrf2 activation.

References

Pinostrobin in Drug Delivery Systems and Nanoformulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and characterization of pinostrobin in various drug delivery systems. This compound, a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities. However, its poor aqueous solubility and limited bioavailability pose challenges for its therapeutic application. Encapsulation in nanoformulations such as cyclodextrin inclusion complexes and chitosan-alginate nanoparticles presents a promising strategy to overcome these limitations.

This compound-Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for encapsulating poorly soluble molecules like this compound. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule.

Quantitative Data Summary
FormulationMolar Ratio (this compound:CD)MethodSolubility EnhancementDissolution RateReference
This compound-β-Cyclodextrin (PNS/βCD)1:1Freeze-dryingModerateAfter 15 min, dissolved amount was 0.41 mg/mL[1]
This compound-Hepatkis-(2,6-di-O-methyl)-β-Cyclodextrin (PNS/2,6-DMβCD)1:1Freeze-dryingHighAfter 15 min, dissolved amount was 1.06 mg/mL[1]
This compound-(2-hydroxypropyl)-β-Cyclodextrin (PNS/HPβCD)1:1Freeze-dryingGoodAfter 15 min, dissolved amount was 0.82 mg/mL[1]
Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying

Objective: To prepare solid inclusion complexes of this compound with β-cyclodextrin (βCD), heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), or (2-hydroxypropyl)-β-cyclodextrin (HPβCD) to enhance its aqueous solubility and dissolution rate.[1]

Materials:

  • This compound (PNS)

  • β-Cyclodextrin (βCD), Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), or (2-hydroxypropyl)-β-cyclodextrin (HPβCD)

  • Deionized water

  • Freeze-dryer

  • Shaker water bath

Procedure:

  • Accurately weigh this compound and the selected cyclodextrin to achieve a 1:1 molar ratio.

  • Dissolve the weighed this compound and cyclodextrin in 30 mL of deionized water in a suitable flask.

  • Shake the mixture in a water bath at 25 °C for 72 hours.

  • Freeze the resulting solution at -80 °C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Store the resulting complex in a desiccator for further analysis.

Protocol 2: Characterization of this compound-Cyclodextrin Inclusion Complexes

Objective: To confirm the formation and characterize the physicochemical properties of the this compound-cyclodextrin inclusion complexes.

A. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the this compound-cyclodextrin complex into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the thermogram and analyze the endothermic peaks corresponding to the melting points of this compound and the cyclodextrin to confirm complex formation. The disappearance or shifting of the this compound peak indicates its inclusion within the cyclodextrin cavity.

B. In Vitro Dissolution Study:

  • Accurately weigh an amount of the freeze-dried complex equivalent to a specific amount of this compound.

  • Disperse the sample in a known volume of distilled water (e.g., 20 mL) maintained at 37 °C in a shaker bath set at 100 rpm.[1]

  • At predetermined time intervals (e.g., 0, 5, 10, 15, 20, 30, 40, 60, 120, 180, and 240 minutes), withdraw an aliquot of the dissolution medium.[1]

  • Filter the sample through a 0.45 µm syringe filter.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 290 nm.[1]

  • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Experimental Workflow

G cluster_prep Preparation of Inclusion Complex cluster_char Characterization weigh Weigh this compound & Cyclodextrin (1:1 molar ratio) dissolve Dissolve in Deionized Water weigh->dissolve shake Shake for 72h at 25°C dissolve->shake freeze Freeze at -80°C shake->freeze lyophilize Lyophilize freeze->lyophilize dsc Differential Scanning Calorimetry (DSC) lyophilize->dsc dissolution In Vitro Dissolution Study lyophilize->dissolution

Workflow for this compound-Cyclodextrin Complex Preparation and Characterization.

This compound-Loaded Chitosan-Alginate Nanoparticles

Chitosan and alginate are natural, biocompatible, and biodegradable polymers that can be used to form nanoparticles for drug delivery. The ionic gelation method, based on the electrostatic interaction between the positively charged chitosan and the negatively charged alginate, is a common technique for their preparation.

Quantitative Data Summary

Note: Data for this compound-specific chitosan-alginate nanoparticles is limited. The following table provides representative data for chitosan-based nanoparticles encapsulating other therapeutic agents to illustrate typical characteristics.

FormulationPolymer SystemMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Cisplatin-loaded Chitosan NPsChitosan/TPPIonic Gelation126.7 ± 2.6--66.43-[2]
5-Fluorouracil-loaded Chitosan NPsChitosan/TPPIonic Gelation82.5 ± 2.3--69.69-[2]
Vitamin B2-loaded Alginate/Chitosan NPsAlginate/ChitosanIonic Gelation104.0 ± 67.20.319 ± 0.068-55.9 ± 5.62.2 ± 0.6[3]
Experimental Protocols

Protocol 3: Preparation of this compound-Loaded Chitosan-Alginate Nanoparticles by Ionic Gelation

Objective: To encapsulate this compound within chitosan-alginate nanoparticles to improve its biopharmaceutical properties. (This protocol is adapted from methods for encapsulating other hydrophobic drugs).

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium alginate

  • Calcium chloride (CaCl2)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan (e.g., 0.5% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.

  • Preparation of Alginate Solution: Dissolve sodium alginate (e.g., 0.5% w/v) in deionized water with stirring.

  • Preparation of this compound Solution: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Formation of Alginate-Pinostrobin Pre-gel: Add the this compound solution to the sodium alginate solution under stirring. To this mixture, add an aqueous solution of CaCl2 (e.g., 0.2% w/v) dropwise to form a pre-gel.

  • Formation of Chitosan-Alginate Nanoparticles: Add the alginate-pinostrobin pre-gel dropwise into the chitosan solution under constant magnetic stirring.

  • Cross-linking: Add an aqueous solution of TPP (e.g., 0.1% w/v) dropwise to the nanoparticle suspension to further cross-link the chitosan.

  • Homogenization: Subject the nanoparticle suspension to high-speed homogenization or sonication to reduce the particle size and ensure a uniform distribution.

  • Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unentrapped drug and other reagents. Repeat the washing step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 4: Characterization of this compound-Loaded Chitosan-Alginate Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Resuspend the lyophilized nanoparticles or use the freshly prepared nanoparticle suspension.

  • Dilute the sample appropriately with deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

  • Use the same instrument in electrophoretic light scattering (ELS) mode to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.

B. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Obtain FTIR spectra of pure this compound, chitosan, sodium alginate, and the lyophilized this compound-loaded nanoparticles.

  • Mix the samples with potassium bromide (KBr) and press into pellets.

  • Record the spectra in the range of 4000-400 cm-1.

  • Analyze the spectra for the appearance of new peaks or shifts in the characteristic peaks of this compound and the polymers to confirm the encapsulation and interaction between the components.

C. Transmission Electron Microscopy (TEM):

  • Disperse a small amount of the nanoparticle suspension in deionized water.

  • Place a drop of the dispersion onto a carbon-coated copper grid and allow it to air-dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid.

  • Observe the grid under a transmission electron microscope to visualize the morphology (shape and surface) and size of the nanoparticles.

D. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Indirect Method:

    • After centrifugation during the preparation process, collect the supernatant.

    • Measure the concentration of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Weight of nanoparticles] x 100

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep_cs Prepare Chitosan Solution formation Form Chitosan-Alginate Nanoparticles prep_cs->formation prep_alg Prepare Alginate Solution pregel Form Alginate-Pinostrobin Pre-gel prep_alg->pregel prep_pns Prepare this compound Solution prep_pns->pregel pregel->formation crosslink Cross-link with TPP formation->crosslink homogenize Homogenize/Sonicate crosslink->homogenize purify Purify by Centrifugation homogenize->purify lyophilize Lyophilize purify->lyophilize ee_dl EE & DL Determination purify->ee_dl dls DLS (Size, PDI, Zeta Potential) lyophilize->dls ftir FTIR Spectroscopy lyophilize->ftir tem Transmission Electron Microscopy (TEM) lyophilize->tem

Workflow for this compound-Chitosan-Alginate Nanoparticle Preparation and Characterization.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for its targeted drug delivery. This compound has been shown to modulate several key signaling pathways involved in various cellular processes.

cAMP/PKA and p38 MAPK Signaling Pathway in Melanogenesis

This compound can stimulate melanogenesis by activating the cAMP/PKA and p38 MAPK signaling pathways. This leads to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase.

G This compound This compound PKA PKA This compound->PKA p38 p38 MAPK This compound->p38 CREB CREB PKA->CREB MITF MITF p38->MITF Upregulation pCREB p-CREB CREB->pCREB Phosphorylation pCREB->MITF Activation Tyrosinase Tyrosinase MITF->Tyrosinase Expression Melanin Melanin Synthesis Tyrosinase->Melanin

This compound's role in the cAMP/PKA and p38 MAPK pathways.
PI3K/Akt Signaling Pathway in Inflammation

This compound has been reported to exhibit anti-inflammatory effects by targeting the PI3K/Akt signaling pathway. By inhibiting this pathway, this compound can reduce the secretion of pro-inflammatory chemokines like CCL2, thereby suppressing macrophage infiltration.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CCL2 CCL2 pAkt->CCL2 Secretion Macrophage Macrophage Infiltration CCL2->Macrophage

Inhibitory effect of this compound on the PI3K/Akt pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Pinostrobin Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, its therapeutic potential is often limited by factors such as low bioavailability. To address these limitations, the synthesis of this compound derivatives with modified structures offers a promising strategy to enhance their efficacy and pharmacokinetic profiles. These modifications can lead to improved biological activity, greater target specificity, and better drug-like properties.

This document provides detailed protocols for the synthesis of various this compound derivatives and the evaluation of their biological efficacy, with a focus on anticancer and anti-inflammatory applications. The information is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data on the biological activity of selected this compound derivatives compared to the parent compound, this compound.

Table 1: Anticancer Activity of Acyl this compound Derivatives against T47D Breast Cancer Cells

CompoundIC50 (mM)[1]Selectivity Index (SI)[1]
This compound2.930.4
This compound Propionate0.571.7
This compound Butyrate0.402.2

Table 2: Antibacterial Activity of Prenylated this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)[2]
Monooxyprenylated this compoundBacillus subtilis25
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50
Monooxyprenylated chalconeBacillus subtilis25
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50
Diprenylated chalconeBacillus subtilis25
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50
Triprenylated chalconeBacillus subtilis25
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50
Triprenylated cyclohexene chalconeBacillus subtilis25
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa50

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting with the synthesis of a chalcone precursor, followed by cyclization to form the flavanone core, and subsequent modification or demethylation.

A. Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation [3][4][5]

This protocol describes the base-catalyzed condensation of an acetophenone with a benzaldehyde to form a chalcone.

Materials:

  • 2-hydroxy-4,6-dimethoxyacetophenone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (50% w/v)

  • 10% Hydrochloric acid (HCl)

  • Crushed ice

  • Round-bottom flask

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 g, 5.10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 g, 4.23 mmol) to the solution.

  • Slowly add 5.0 mL of 50% KOH solution to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Acidify the mixture with 10% HCl solution until a precipitate forms.

  • Filter the precipitate and wash it thoroughly with distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

B. Protocol 2: Cyclization of Chalcone to Flavanone [6][7][8]

This protocol describes the conversion of the synthesized chalcone into a flavanone.

Materials:

  • Synthesized chalcone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (8 M)

  • 30% Hydrogen peroxide (H2O2) solution

  • Stirring apparatus

Procedure:

  • Suspend the powdered chalcone (0.10 g, 0.45 mmol) in ethanol in a flask.

  • Add 1.0 mL of 8 M NaOH solution and 0.25 g of 30% H2O2 solution to the suspension.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from methanol to obtain the pure flavanone.

C. Protocol 3: Demethylation of Flavanone to this compound Derivatives [9][10]

This protocol describes the selective demethylation of a methoxy group on the flavanone ring.

Materials:

  • Synthesized 5,7-dimethoxyflavanone derivative

  • Anhydrous aluminum chloride (AlCl3)

  • Dry ether

  • Stirring apparatus

Procedure:

  • Dissolve the 5,7-dimethoxyflavanone derivative in dry ether.

  • Add anhydrous AlCl3 to the solution.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold dilute HCl.

  • Extract the product with ether.

  • Wash the ether layer with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the residue to obtain the 5-hydroxy-7-methoxyflavanone derivative (this compound derivative).

II. Biological Efficacy Evaluation

A. Protocol 4: Cell Viability Assessment using MTT Assay [11][12]

This assay determines the effect of the synthesized derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

B. Protocol 5: Western Blot Analysis for NF-κB Pathway Activation [13][14]

This protocol is used to assess the effect of the derivatives on the activation of the NF-κB signaling pathway, which is crucial in inflammation and cancer.

Materials:

  • Cells (e.g., macrophages or cancer cells)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound derivatives for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

C. Protocol 6: ELISA for Inflammatory Cytokine Quantification [15][16][17]

This protocol measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells in response to an inflammatory stimulus, and the inhibitory effect of the this compound derivatives.

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide)

  • Synthesized this compound derivatives

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well plate pre-coated with capture antibody

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the standards and samples to the pre-coated plate.

    • Incubating with the detection antibody.

    • Incubating with streptavidin-HRP.

    • Adding the substrate solution and stopping the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Efficacy Evaluation start Starting Materials (Acetophenone & Benzaldehyde) chalcone Claisen-Schmidt Condensation (Protocol 1) start->chalcone chalcone_prod Chalcone Derivative chalcone->chalcone_prod flavanone Cyclization (Protocol 2) chalcone_prod->flavanone flavanone_prod Flavanone Derivative flavanone->flavanone_prod demethylation Demethylation (Protocol 3) flavanone_prod->demethylation pinostrobin_deriv This compound Derivative demethylation->pinostrobin_deriv pinostrobin_deriv_eval This compound Derivative anticancer Anticancer Activity (MTT Assay - Protocol 4) pinostrobin_deriv_eval->anticancer anti_inflammatory Anti-inflammatory Activity pinostrobin_deriv_eval->anti_inflammatory western_blot Western Blot (NF-κB) (Protocol 5) anti_inflammatory->western_blot elisa ELISA (Cytokines) (Protocol 6) anti_inflammatory->elisa

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Inflammatory Stimulus (e.g., LPS) IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound This compound Derivatives This compound->IKK Inhibition dna DNA p65_p50_nuc->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Assessing the Inhibitory Effect of Pinostrobin on Acetylcholinesterase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring flavonoid found in various plants like Boesenbergia rotunda, possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Notably, its potential to modulate the activity of key enzymes makes it a compound of interest for drug discovery and development. One such enzyme is acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine.[4][5] The inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function.[4][6][7] This document provides a detailed protocol for assessing the inhibitory effect of this compound on AChE activity and its enzyme kinetics.

Experimental Workflow

The overall workflow for assessing the effect of this compound on AChE kinetics is outlined below. The process begins with the preparation of necessary reagents and the test compound, followed by the enzyme inhibition assay, data acquisition, and subsequent kinetic analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffers, DTNB, ATCI assay_setup Set up 96-well Plate: Controls & Test Samples prep_reagents->assay_setup prep_enzyme Prepare AChE Working Solution prep_enzyme->assay_setup prep_pino Prepare this compound Stock & Dilutions prep_pino->assay_setup pre_incubate Pre-incubate Plate (10 min, 25°C) assay_setup->pre_incubate initiate_rxn Initiate Reaction with ATCI pre_incubate->initiate_rxn measure_abs Kinetic Measurement (Absorbance at 412 nm) initiate_rxn->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition kinetic_study Perform Kinetic Studies (Varying [S]) measure_abs->kinetic_study det_ic50 Determine IC50 Value calc_inhibition->det_ic50 plot_data Generate Lineweaver-Burk Plot kinetic_study->plot_data det_inhibition_type Determine Inhibition Type plot_data->det_inhibition_type

Caption: Experimental workflow for assessing this compound's effect on AChE.

Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[8][9]

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) - Chromogen

  • This compound

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is achieved.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Prepare fresh and protect from light.

  • ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.

  • This compound Stock and Working Solutions: Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to obtain a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Assay Procedure
  • Plate Setup: In a 96-well plate, add the following reagents in triplicate for each condition:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of solvent (e.g., 1% DMSO in buffer).

    • Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound working solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.[8][10]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well will be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

Data Analysis and Presentation

Calculation of Percentage Inhibition and IC50

The rate of reaction is determined from the slope of the absorbance versus time graph. The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

The IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation Tables

Table 1: Dose-Response of this compound on AChE Activity

This compound Conc. (µM)Absorbance Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500
100.04216
250.03530
500.02648
750.01864
1000.01178

Table 2: Kinetic Parameters of AChE in the Presence of this compound

Inhibitor Conc. (µM)Apparent Vmax (µmol/min)Apparent Km (mM)
01000.1
50600.1

Note: The data presented in the tables are for illustrative purposes only.

Determining the Type of Inhibition

To understand the mechanism of inhibition, kinetic studies are performed by varying the substrate (ATCI) concentration at a fixed concentration of this compound. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[11][12] This plot helps in distinguishing between competitive, non-competitive, and uncompetitive inhibition.[11][13][14]

G cluster_inhibition Types of Enzyme Inhibition cluster_plot Lineweaver-Burk Plot Analysis competitive Competitive Km increases, Vmax unchanged noncompetitive Non-competitive Km unchanged, Vmax decreases uncompetitive Uncompetitive Both Km and Vmax decrease lb_plot Generate 1/v vs 1/[S] plot lb_plot->competitive Lines intersect on y-axis lb_plot->noncompetitive Lines intersect on x-axis lb_plot->uncompetitive Lines are parallel

Caption: Logical relationship for determining inhibition type via Lineweaver-Burk plot.

Signaling Pathway Context

The inhibition of AChE by this compound has significant implications for cholinergic signaling, which is vital for cognitive processes like memory and learning.[4][6] In neurodegenerative diseases such as Alzheimer's, there is a decline in cholinergic neurons, leading to a deficit in acetylcholine.[6][7][15] By inhibiting AChE, this compound can increase the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline -> Acetylcholine (ACh) ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptors ACh->ACh_receptor This compound This compound This compound->AChE Inhibition Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

Conclusion

This application note provides a comprehensive framework for researchers to assess the inhibitory effects of this compound on acetylcholinesterase. The detailed protocol for the Ellman's assay, along with guidelines for data analysis and visualization, offers a robust methodology for characterizing the enzyme kinetics of this promising natural compound. Understanding the interaction between this compound and AChE is a critical step in evaluating its therapeutic potential for neurodegenerative diseases.

References

Pinostrobin's Impact on Protein Expression: A Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pinostrobin, a natural flavonoid found in various plants, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic applications. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and signaling pathways in response to treatment with compounds like this compound. This document provides detailed application notes, quantitative data summaries, and a comprehensive protocol for performing Western blot analysis to study the effects of this compound.

Application Notes

This compound has been shown to modulate several key signaling pathways by altering the expression and phosphorylation status of various proteins. Western blot analyses have been instrumental in elucidating these mechanisms.

Melanogenesis Regulation: In B16F10 melanoma cells, this compound has been found to increase melanin production by up-regulating the expression of tyrosinase and tyrosinase-related protein 1 (TRP 1).[4][5][6] This effect is mediated through the cAMP/PKA and p38 MAPK signaling pathways, leading to the phosphorylation of CREB and subsequent activation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.[4][5][6]

Adipogenesis Inhibition: this compound can suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[7] Western blot studies have revealed that this compound treatment leads to a significant reduction in the phosphorylation of Akt and GSK3β.[7] Furthermore, it modulates the MAPK signaling pathway by decreasing the phosphorylation of JNK and p38.[7]

Anti-Inflammatory Effects: In human macrophages, this compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway.[1] It has been shown to inhibit the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1]

Multidrug Resistance Reversal: While this compound can inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells, Western blot analysis has shown that it does not significantly alter the expression level of P-gp itself.[8]

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various cell lines after treatment with this compound, as determined by Western blot analysis.

Table 1: Effect of this compound on Melanogenesis-Related Proteins in B16F10 Cells [4][6]

ProteinThis compound ConcentrationFold Change vs. Control
TyrosinaseHighest Concentration1.6-fold increase
TRP 1Highest Concentration2.1-fold increase
p-CREBVarious ConcentrationsSignificant Increase
p-GSK-3βVarious ConcentrationsSignificant Increase
β-cateninVarious ConcentrationsSignificant Increase
p-p38Various ConcentrationsSignificant Increase
p-ERKVarious ConcentrationsNo Significant Change
p-JNKVarious ConcentrationsNo Significant Change

Table 2: Effect of this compound on Adipogenesis-Related Proteins in 3T3-L1 Cells [7]

Protein RatioThis compound ConcentrationEffect
p-Akt/Akt10 µM and 20 µMSignificant Reduction
p-GSK3β/GSK3β10 µM and 20 µMSignificant Reduction
p-AMPKα/AMPKαNot SpecifiedUpregulated
p-ACC/ACCNot SpecifiedUpregulated
p-JNK/JNK5 µMSignificant Downregulation
p-p38/p3820 µMDramatic Decrease
p-ERK/ERKNot SpecifiedNo Alteration

Table 3: Effect of this compound on NF-κB Signaling in Human Macrophages [1]

ProteinConditionEffect
IκB-α phosphorylationLPS-inducedSuppressed
IκB-α degradationLPS-inducedBlocked
NF-κB p65 phosphorylationLPS-inducedSuppressed
NF-κB p65 nuclear translocationLPS-inducedInhibited

Signaling Pathway and Experimental Workflow Diagrams

Pinostrobin_Melanogenesis_Pathway This compound This compound PKA PKA This compound->PKA p38 p38 MAPK This compound->p38 CREB CREB PKA->CREB MITF MITF p38->MITF pCREB p-CREB CREB->pCREB pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP 1 MITF->TRP1 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

Caption: this compound-induced melanogenesis signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation 4. Sample Denaturation with Laemmli Buffer Protein_Quantification->Sample_Denaturation SDS_PAGE 5. SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% non-fat milk) Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection (ECL) Secondary_Ab->Detection Data_Analysis 11. Densitometry & Normalization Detection->Data_Analysis

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for performing Western blot analysis to investigate the effect of this compound on protein expression in cultured cells.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).[4][6]

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[9][10]

  • Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[9][11]

  • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[9]

  • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C.[9][11]

  • Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]

4. Sample Preparation for Electrophoresis:

  • Take a specific amount of protein (e.g., 20-30 µg) from each sample and add 4X or 5X Laemmli sample buffer.[6][10]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • Briefly centrifuge the samples before loading onto the gel.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Load equal amounts of protein into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein.

  • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel in 1X Tris-Glycine SDS Running Buffer at a constant voltage until the dye front reaches the bottom of the gel.[10]

6. Protein Transfer:

  • Equilibrate the gel, PVDF membrane, and filter papers in 1X Tris-Glycine Transfer Buffer.[11]

  • Assemble the transfer sandwich and perform the transfer using a wet or semi-dry transfer system. A typical condition for wet transfer is 100V for 1 hour.[11]

7. Immunodetection:

  • After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in 1X TBST) for 1 hour at room temperature with gentle agitation.[10][11]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.

  • Wash the membrane three times for 5-10 minutes each with 1X TBST.[10]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[10]

  • Wash the membrane again three times for 5-10 minutes each with 1X TBST.

8. Signal Detection and Data Analysis:

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using software like ImageJ.[4][6]

  • Normalize the signal intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[4][6] For more accurate quantification, total protein normalization is recommended.[12][13]

References

Pinostrobin's Impact on Gene Expression: Application Notes and Protocols for RT-PCR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for analyzing gene expression in pinostrobin-treated cells using Reverse Transcription Polymerase Chain Reaction (RT-PCR). This compound, a naturally occurring flavonoid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding its influence on gene expression is crucial for elucidating its mechanisms of action and advancing its potential therapeutic applications.

Application Notes

This compound has been shown to modulate several key signaling pathways, leading to changes in the expression of a variety of downstream target genes. These pathways include the cAMP/PKA, p38 MAPK, Akt, and NF-κB signaling cascades. Real-time RT-PCR is a highly sensitive and specific method to quantify these changes in gene expression following this compound treatment.

Key Signaling Pathways and Target Genes
  • Melanogenesis: In B16F10 melanoma cells, this compound has been found to increase melanin production by upregulating the expression of microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related protein 1 (TRP1) through the cAMP/PKA and p38 MAPK signaling pathways.[1][2][3][4]

  • Adipogenesis: this compound can suppress adipogenesis in 3T3-L1 cells by downregulating the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[5][6] This effect is mediated, in part, through the inhibition of the Akt signaling pathway.[5]

  • Inflammation: In human macrophages, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8] This leads to a significant reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the inhibitor of NF-κB, IκBα.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data on gene expression changes observed in cells treated with this compound from various studies.

Table 1: Effect of this compound on Melanogenesis-Related Gene Expression in B16F10 Cells

GeneThis compound Concentration (µM)Fold Change in Expression (relative to control)Reference
MITF100~1.8[4]
Tyrosinase100~1.6[4]
TRP1100~2.1[4]

Table 2: Effect of this compound on Adipogenesis-Related Gene Expression in 3T3-L1 Cells

GeneThis compound Concentration (µM)Fold Change in Expression (relative to control)Reference
C/EBPα20Significant Reduction[5]
PPARγ20Significant Reduction[5]

Table 3: Effect of this compound on Inflammation-Related Gene Expression in MCF-7 and MDA-MB-231 Cells

Cell LineGeneThis compound Concentration (µM)Fold Change in Expression (relative to control)Reference
MCF-7TNF-α250Significantly Increased[9][10]
MCF-7TNF-α1000Significantly Increased[9][10]
MCF-7IκBα250Significantly Increased[9][10]
MDA-MB-231IκBα500Significantly Increased[9][10]

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, RNA extraction, and RT-qPCR for the analysis of gene expression.

Cell Culture and this compound Treatment

Materials:

  • Appropriate cell line (e.g., B16F10, 3T3-L1, THP-1, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells in culture plates or flasks at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare different concentrations of this compound in complete culture medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10]

Total RNA Extraction

Materials:

  • RNA extraction kit (e.g., TRIzol reagent, RNeasy Mini Kit)

  • RNase-free water

  • RNase-free tubes and pipette tips

  • Microcentrifuge

Protocol:

  • After the this compound treatment, remove the culture medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the culture dish by adding the lysis buffer provided in the RNA extraction kit.

  • Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.

  • Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves phase separation, precipitation, washing, and solubilization of the RNA.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.0.

  • Store the extracted RNA at -80°C until further use.

Reverse Transcription (cDNA Synthesis)

Materials:

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)

  • Extracted total RNA

  • RNase-free water

  • Thermal cycler

Protocol:

  • In an RNase-free tube, prepare the reverse transcription reaction mix according to the manufacturer's instructions. Typically, this involves mixing the RNA template, primers, dNTPs, and buffer.

  • Incubate the mixture at the temperature and for the duration recommended in the kit's protocol to anneal the primers and denature the RNA secondary structures.

  • Add the reverse transcriptase to the reaction mix.

  • Perform the reverse transcription reaction in a thermal cycler using the program recommended by the manufacturer (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by an inactivation step at 85°C for 5 min).

  • The resulting complementary DNA (cDNA) can be stored at -20°C.

Real-Time Quantitative PCR (RT-qPCR)

Materials:

  • cDNA template

  • Gene-specific forward and reverse primers

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR detection system

Protocol:

  • Design or obtain validated primers for your target genes and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]

  • Prepare the qPCR reaction mix in a sterile tube by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Pipette the reaction mix into the wells of a qPCR plate. Include no-template controls (NTC) for each primer set.

  • Seal the plate with an optical seal.

  • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data analysis is typically performed using the 2-ΔΔCt method to calculate the relative fold change in gene expression.[11]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for gene expression analysis using RT-PCR.

Pinostrobin_Signaling_Pathways cluster_melanogenesis Melanogenesis cluster_adipogenesis Adipogenesis cluster_inflammation Inflammation This compound This compound PKA cAMP/PKA This compound->PKA + p38 p38 MAPK This compound->p38 + Akt Akt This compound->Akt - NFkB_pathway NF-κB Pathway This compound->NFkB_pathway - CREB CREB PKA->CREB MITF MITF p38->MITF CREB->MITF Melanogenesis_Genes Tyrosinase, TRP1 (Melanin Synthesis) MITF->Melanogenesis_Genes CEBPa C/EBPα Akt->CEBPa PPARg PPARγ Akt->PPARg Adipogenesis_Genes Adipogenesis CEBPa->Adipogenesis_Genes PPARg->Adipogenesis_Genes IkBa IκBα NFkB_pathway->IkBa NFkB NF-κB IkBa->NFkB Inhibition Inflammatory_Genes IL-6, TNF-α NFkB->Inflammatory_Genes RT_PCR_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR 5. Real-Time qPCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

References

Pinostrobin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin, a naturally occurring dietary bioflavonoid found in various plants, has garnered significant interest for its potential anticancer properties.[1][2] Emerging evidence suggests that this compound can inhibit cancer cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The primary method detailed is the Annexin V and Propidium Iodide (PI) assay, a widely used method for detecting and differentiating the stages of apoptosis.

Mechanism of this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the generation of reactive oxygen species (ROS).[1][3] This increase in intracellular ROS triggers both the intrinsic and extrinsic apoptotic pathways.

Key signaling events include:

  • Mitochondrial (Intrinsic) Pathway: this compound treatment leads to a decrease in the mitochondrial membrane potential.[1] This is associated with the modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases, the key executioners of apoptosis.

  • Death Receptor (Extrinsic) Pathway: While the intrinsic pathway is prominent, evidence also suggests the involvement of the extrinsic pathway in this compound-induced apoptosis.[1]

  • DNA Damage: this compound treatment has been shown to cause DNA fragmentation, a hallmark of late-stage apoptosis.[1]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Data Presentation: Quantitative Analysis of Apoptosis

Flow cytometry with Annexin V and PI staining allows for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). The following tables summarize findings from studies on the effect of this compound on cancer cell lines.

Table 1: Effect of this compound on Apoptosis in T47D Breast Cancer Cells (48h Treatment)

This compound Concentration (µg/mL)Apoptotic Cells (%)
0 (Control)5.2 ± 0.8
1015.6 ± 1.5
5035.4 ± 2.1
10058.7 ± 3.2

Data adapted from a study utilizing acridine orange-ethidium bromide staining, which correlates with apoptotic events.[5]

Table 2: Effect of this compound on Late Apoptosis/Necrosis in HeLa Cancer Stem-like Cells (CSCs)

TreatmentPI Positive Cells (%)
Vehicle Control14.08 ± 4.43
This compound (50 µM)34.41 ± 3.72

Data represents the percentage of cells stained with Propidium Iodide, indicating late-stage apoptosis or necrosis.[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for preparing cells for apoptosis analysis after treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 6-well plates or T25 flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates or T25 flasks at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Apoptosis Analysis A Seed Cells B Incubate (24h) A->B C Prepare this compound Dilutions B->C D Treat Cells C->D E Incubate (24-72h) D->E F Harvest and Stain Cells E->F G Flow Cytometry F->G

Experimental workflow for apoptosis analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the steps for staining cells with Annexin V and PI to detect apoptosis.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into a centrifuge tube.

    • Adherent cells: Carefully aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis:

  • Use a flow cytometer equipped with lasers and filters appropriate for the chosen fluorochromes (e.g., a 488 nm laser for FITC and PI).

  • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

  • Gate on the cell population of interest based on forward and side scatter to exclude debris.

  • Analyze the fluorescence of the stained cells to differentiate between:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

G cluster_0 Cell Harvesting & Washing cluster_1 Staining cluster_2 Analysis A Collect Cells B Centrifuge & Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC C->D E Incubate (15 min) D->E F Add Propidium Iodide E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Annexin V/PI staining protocol workflow.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the induction of apoptosis and further elucidate the molecular mechanisms underlying the anticancer activity of this compound. This information is valuable for the ongoing research and development of novel cancer therapeutics.

References

In Vitro Models for Studying Pinostrobin's Therapeutic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vitro models to investigate the therapeutic potential of Pinostrobin, a flavonoid with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed protocols for key experiments and a summary of quantitative data from various studies are included to facilitate research and development efforts.

Therapeutic Area: Oncology

This compound has shown significant promise as an anti-cancer agent by inhibiting cancer cell proliferation, migration, and inducing apoptosis. In vitro studies are crucial for elucidating its mechanisms of action and identifying potential cancer types for targeted therapy.

Quantitative Data Summary: Anti-Cancer Effects of this compound
Cell LineCancer TypeAssayParameterValueReference
HeLa Cervical CancerMTT-Induces ROS-mediated apoptosis[1](2, 3)
T47D Breast CancerMTTIC502.93 mM[3](4, 4, 8)
MCF-7 Breast CancerMTTCell ViabilityReduced to 67% at 1000 µM (24h)(5)
MDA-MB-231 Breast CancerMTTIC50 (24h)1316.84 µM(5)
MDA-MB-231 Breast CancerMTTIC50 (48h)1035.88 µM(5)
MDA-MB-231 Breast CancerMTTIC50 (72h)1157.43 µM(5)
KBvin (P-gp overexpressing) Cervical AdenocarcinomaCell ViabilityIC50> 100 µM[6](7)
ABCB1/Flp-In™-293 -Cell ViabilityIC50> 100 µM[6](7)

Experimental Workflow: Anti-Cancer Drug Screening

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HeLa, MCF-7) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay wound_healing Wound Healing Assay (Cell Migration) cell_culture->wound_healing transwell Transwell Assay (Cell Invasion) cell_culture->transwell western_blot Western Blot (Protein Expression) cell_culture->western_blot pinostrobin_prep This compound Stock Solution Preparation pinostrobin_prep->mtt_assay pinostrobin_prep->wound_healing pinostrobin_prep->transwell pinostrobin_prep->western_blot ic50 IC50 Calculation mtt_assay->ic50 migration_rate Migration Rate Analysis wound_healing->migration_rate invasion_quant Invasion Quantification transwell->invasion_quant protein_quant Protein Quantification western_blot->protein_quant

Workflow for in vitro anti-cancer screening of this compound.
Signaling Pathway: ROS-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[1][8][9] This leads to mitochondrial dysfunction and the activation of caspase cascades.

G This compound This compound ROS Increased ROS Production This compound->ROS Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito_Damage Bcl2->Mito_Damage

This compound-induced ROS-mediated apoptosis signaling pathway.

Therapeutic Area: Inflammation

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Quantitative Data Summary: Anti-Inflammatory Effects of this compound
Cell LineModelTargetEffectConcentrationReference
THP-1 Macrophages LPS-induced inflammationIL-6, TNF-α, IL-8, MCP-1, CXCL10Inhibition of production25, 50, 100 µM[10](11)
THP-1 Macrophages LPS-induced inflammationNF-κB activationSuppression25, 50, 100 µM[10](11)
RAW 264.7 Macrophages LPS-induced inflammationNO, PGE2 productionDecreaseNot specified[12](13)
Signaling Pathway: NF-κB Inhibition

This compound can suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a key regulator of inflammation.[10][12] It achieves this by blocking the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκB-α IKK->IkBa phosphorylates IkBa_p IκB-α-P NFkB NF-κB (p65/p50) IkBa_p->NFkB releases IkBa->IkBa_p NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migration of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh complete culture medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assessment: Transwell Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) coated with Matrigel

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.

  • Cell Seeding: Add 100 µL of the cell suspension containing different concentrations of this compound or a vehicle control to the upper chamber of the Matrigel-coated Transwell insert.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Image Acquisition and Quantification: Wash the inserts with water and allow them to dry. Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields.

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black plate for plate reader analysis or glass-bottom dish for microscopy).

  • Treatment: Treat the cells with this compound or a vehicle control for the desired time. Include a positive control (e.g., H₂O₂).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with warm serum-free medium. Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.

References

Troubleshooting & Optimization

Improving Pinostrobin isolation yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pinostrobin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for high-yield this compound isolation?

This compound is found in various plants, but for high-yield isolation, the rhizomes of Boesenbergia rotunda (also known as fingerroot or Boesenbergia pandurata) are a primary source, with a reported total content of 2% to 3%.[1][2] Other sources include plants from the genus Populus (0.14% to 2.02%), Scutellaria violacea (0.4%), and Cajanus cajan (0.5%).[2] It has also been isolated from the heartwood of Pinus species, Artocarpus odoratissimus, and Polygonum lapathifolium.[3][4][5]

Q2: Which solvent system is most effective for extracting this compound?

The choice of solvent is critical and depends on the extraction method. This compound is relatively lipophilic due to its single hydroxyl group.[1][2]

  • Non-polar solvents like n-hexane and petroleum ether are highly effective for selective extraction, especially from B. rotunda, as they efficiently dissolve this compound while leaving more polar flavonoids behind.[1][2][6][7]

  • Polar solvents like ethanol (70-95%) are also commonly used, particularly in initial maceration or reflux extraction steps, to extract a broader range of compounds before further purification.[8][9]

Q3: My this compound isolate is impure. How can I improve its purity?

Impurity is a common issue. Here are several methods to enhance purity:

  • Recrystallization: This is a fundamental and effective purification step. The crude extract or precipitate is dissolved in a warm solvent in which it is sparingly soluble (like methanol) and then cooled to allow pure crystals to form.[1][6] This process can be repeated multiple times (6-7 times) to achieve high purity.[6] Washing the final crystals with a cold solvent (e.g., cold methanol at 4°C) can remove residual impurities.[1]

  • Column Chromatography: For complex mixtures, column chromatography is a standard purification technique. Options include silica gel, Sephadex LH-20, or MCI Gel.[4][8][9]

  • Centrifugal Partition Chromatography (CPC): This is an advanced, liquid-liquid chromatography technique that can yield very high purity (over 98%) in a single step, minimizing the risk of irreversible adsorption associated with solid-phase columns.[7][10]

Q4: Can I isolate this compound without using chromatography?

Yes, a simple, fast, and inexpensive non-chromatographic method has been developed for isolating this compound from B. rotunda.[1][2] This method relies on the differential solubility of this compound. It involves macerating the source material in petroleum ether, concentrating the extract, and inducing precipitation by cooling. The resulting precipitate is then recrystallized from warm methanol to yield high-purity crystals.[1] This approach avoids the time-consuming and costly aspects of chromatographic separation.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Inefficient Extraction: Incorrect solvent, insufficient extraction time, or suboptimal temperature.Optimize extraction parameters. For B. rotunda, consider ultrasound-assisted extraction (UAE) with n-hexane.[7][11] Key parameters to optimize include particle size (125 µm is reported as optimal), solvent-to-sample ratio (1:30 g/mL), and extraction time (10 minutes for UAE).[7][10][11] For maceration, ensure sufficient time (e.g., 18 hours).[1]
Degradation of this compound: Exposure to high heat or direct sunlight during drying or extraction.[6][12]Dry plant material using wind drying at room temperature, avoiding direct sunlight.[6] When heating is necessary (e.g., reflux or recrystallization), use controlled temperatures (e.g., 60°C) to avoid degradation.[1][6]
Loss During Purification: this compound may be lost during multiple chromatographic steps or transfers.Consider a more streamlined purification process like the non-chromatographic method or a single-step CPC separation to minimize transfer losses.[1][7]
Yellowish/Off-White Crystal Color Presence of Impurities: Co-extraction of other pigments or flavonoids from the plant matrix.Perform additional recrystallization steps. Washing the crystals with cold methanol can be particularly effective at removing yellowish impurities to yield colorless this compound crystals.[1]
Difficulty in Crystal Formation Solution Not Saturated: The concentration of this compound in the solvent is too low for crystallization to occur.Evaporate more solvent to increase the concentration of the solute. The solution should be saturated at the higher temperature before cooling.[6]
Inappropriate Solvent: The solvent used for recrystallization may be too good a solvent, preventing precipitation upon cooling.Choose a solvent where this compound has low solubility at room temperature but higher solubility when heated (e.g., methanol).[1][6]
Inconsistent TLC Results Contaminated Sample or Incorrect Mobile Phase: Impurities in the isolated compound or a non-optimal solvent system for separation.Ensure the purity of your isolated spot by running TLC in multiple mobile phases with different polarities.[2] For this compound, a common mobile phase is n-hexane and ethyl acetate (9:1).[6]

Quantitative Data Summary

The yield and purity of isolated this compound vary significantly based on the source and method used. The following tables summarize reported quantitative data.

Table 1: this compound Yield and Purity from Boesenbergia rotunda

Isolation MethodExtraction Solvent(s)Purification MethodYield (%)Purity (%)Reference
Non-ChromatographicPetroleum EtherRecrystallization from Methanol2.36≥ 99[1][2][13]
Ultrasound-Assisted Extraction (UAE) & CPCn-HexaneCentrifugal Partition Chromatography3.22 (from crude)98.78[7][10]
Maceration & Column Chromatography95% EthanolSephadex LH20 Gel Filtration & Recrystallization0.8697.06[9]
Reflux ExtractionEthanolNot specified2.89 (from dried rhizome)99.26[14]

Table 2: this compound Content in Various Natural Sources

Natural SourcePart UsedThis compound Content (%)Reference
Boesenbergia rotundaRhizome2.0 - 3.0[2]
Populus spp.Not specified0.14 - 2.02[2]
Cajanus cajanNot specified0.5[2]
Scutellaria violaceaNot specified0.4[2]

Experimental Protocols

Protocol 1: Non-Chromatographic Isolation from B. rotunda[1]

This method is simple, fast, and avoids column chromatography.

  • Preparation: Wash fresh B. rotunda rhizomes, slice them thinly (0.2–0.4 mm), and dry them in an oven at 50°C for 24 hours. Pulverize the dried rhizomes into a fine powder.

  • Extraction: Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours. Filter the mixture. The solvent can be evaporated and reused for a second maceration of the plant material to improve yield.

  • Concentration & Precipitation: Combine the liquid extracts and evaporate the solvent using a rotary evaporator until approximately 100 mL remains. Store the concentrated extract at -20°C for 18 hours to allow pale yellow precipitates of this compound to form.

  • Recrystallization: Filter to collect the precipitates. Dissolve the precipitates in warm methanol (e.g., 50 mL at 60°C) and stir for 15 minutes.

  • Purification & Drying: Store the methanol solution at -20°C for 18 hours to induce recrystallization. Filter the solution, washing the collected crystals several times with cold methanol (4°C) until they become colorless. Air-dry the pure this compound crystals at room temperature.

Protocol 2: Ultrasound-Assisted Extraction & CPC Purification[7][10]

This protocol is highly efficient, yielding high-purity this compound in a short time.

  • Preparation: Dry and pulverize B. rotunda rhizomes to a particle size of 125 µm.

  • Ultrasound-Assisted Extraction (UAE): Extract the powder with n-hexane at a solid-to-liquid ratio of 1:30 g/mL. Perform the extraction for 10 minutes. This will yield the crude extract.

  • CPC System Preparation: Prepare a two-phase solvent system of n-hexane/methanol/water (5:3.4:1.6, v/v). Shake thoroughly in a separation funnel and allow the phases to separate.

  • Sample Preparation for CPC: Dissolve the crude extract in ethyl acetate to a concentration of 1 g/mL.

  • CPC Separation: Operate the CPC system in ascending mode (mobile phase is the lower phase). Inject the sample solution into the system. The entire extrusion process can be completed in approximately 30 minutes.

  • Fraction Collection & Analysis: Collect the fractions containing this compound and verify purity using UHPLC.

Visualized Workflows

Below are diagrams illustrating the key experimental workflows for this compound isolation.

Non_Chromatographic_Isolation start Start: Dried B. rotunda Powder maceration Maceration with Petroleum Ether (18h) start->maceration filtration1 Filtration maceration->filtration1 evaporation Rotary Evaporation (Concentrate to 100 mL) filtration1->evaporation Liquid Extract precipitation Cold Precipitation (-20°C, 18h) evaporation->precipitation filtration2 Filter to Collect Crude this compound precipitation->filtration2 recrystallization Dissolve in Warm Methanol (60°C) filtration2->recrystallization Pale Yellow Precipitate cooling Recrystallize at -20°C (18h) recrystallization->cooling washing Filter & Wash with Cold Methanol (4°C) cooling->washing end End: Pure this compound Crystals washing->end

Caption: Non-chromatographic isolation workflow for this compound.

CPC_Isolation_Workflow cluster_cpc CPC Purification start Start: Dried B. rotunda Powder (125 µm) uae Ultrasound-Assisted Extraction (n-Hexane, 10 min) start->uae filtration Filtration & Concentration uae->filtration crude Crude Extract filtration->crude prep_sample Dissolve Crude in Ethyl Acetate crude->prep_sample cpc Centrifugal Partition Chromatography (Ascending Mode, 30 min) prep_sample->cpc prep_cpc Prepare CPC Solvent System (n-Hexane/MeOH/Water) prep_cpc->cpc end End: High-Purity this compound cpc->end Collect Fractions

Caption: Ultrasound-Assisted Extraction and CPC purification workflow.

General_Troubleshooting_Logic decision decision issue issue solution solution start Isolation Experiment Complete check_yield Yield satisfactory? start->check_yield check_purity Purity satisfactory? check_yield->check_purity Yes low_yield Issue: Low Yield check_yield->low_yield No impure Issue: Impure Product check_purity->impure No end Process Successful check_purity->end Yes optimize Optimize Extraction: - Solvent - Time/Temp - Particle Size low_yield->optimize purify Improve Purification: - Recrystallize Again - Wash Crystals - Use Chromatography impure->purify optimize->start Re-run purify->start Re-purify

Caption: Logical workflow for troubleshooting this compound isolation.

References

Technical Support Center: Overcoming Pinostrobin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with pinostrobin in aqueous solutions.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?

A1: this compound has very low intrinsic solubility in water and aqueous buffers.[1][2][3][4][5][6] Direct dissolution in aqueous media is often unsuccessful. For many experimental applications, a common starting point is to first dissolve the this compound in an organic solvent and then dilute this stock solution into your aqueous buffer.

Recommended Solvents for Stock Solutions:

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~20 mg/mL[7][8]
Dimethyl sulfoxide (DMSO)~12 mg/mL[7][8]

Protocol for Preparing an Aqueous Solution via Solvent Dilution:

  • Prepare a concentrated stock solution of this compound in either DMF or DMSO.

  • With gentle stirring, slowly add the desired volume of the stock solution to your aqueous buffer.

  • Be aware that even with this method, the final concentration of this compound in the aqueous buffer will be limited. For a 1:3 solution of DMF to PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[7]

  • It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.[7]

Q2: I need a higher concentration of this compound in my aqueous solution than the solvent dilution method allows. What are my options?

A2: To achieve higher aqueous concentrations of this compound, more advanced formulation strategies are necessary. The most commonly employed and effective methods include cyclodextrin complexation and solid dispersion. Other potential but less documented methods for this compound include nanoemulsions and liposomal formulations.

Here is a workflow to help you decide on a suitable method:

G start Start: Need to increase aqueous solubility of this compound check_conc Is a moderate increase in solubility sufficient? start->check_conc check_complexity Are you equipped for formulation development? check_conc->check_complexity No solvent_dilution Use Solvent Dilution Method (DMSO/DMF stock) check_conc->solvent_dilution Yes cyclodextrin Cyclodextrin Inclusion Complexation check_complexity->cyclodextrin Yes, simple setup solid_dispersion Solid Dispersion check_complexity->solid_dispersion Yes, more advanced setup advanced_formulation Consider Advanced Formulations (Nanoemulsions, Liposomes) cyclodextrin->advanced_formulation If further enhancement is needed solid_dispersion->advanced_formulation If further enhancement is needed

Caption: Decision workflow for selecting a this compound solubilization method.

Q3: My this compound solution is cloudy or shows precipitation after preparation. What should I do?

A3: Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility limit in the prepared medium. Here are some troubleshooting steps:

  • For Solvent Dilution:

    • Reduce the final concentration of this compound in the aqueous buffer.

    • Increase the proportion of the organic co-solvent (e.g., DMSO, DMF), but be mindful of its potential effects on your experimental system.

    • Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous buffer.

    • Add the organic stock solution very slowly to the aqueous buffer while vortexing or stirring to facilitate mixing.

  • For Cyclodextrin Complexes:

    • Ensure you are using a 1:1 molar ratio of this compound to cyclodextrin, as this has been shown to be effective.[2][9]

    • Verify that the complex formation was successful. This can be confirmed by techniques like Differential Scanning Calorimetry (DSC).[2][9]

    • Consider using a more effective cyclodextrin derivative. Studies have shown the stability of complexes to be in the order of 2,6-DMβCD > HPβCD > βCD.[3]

  • For All Preparations:

    • Use freshly prepared solutions. Aqueous solutions of this compound, even when formulated, may have limited stability.[7]

    • Check the pH of your final solution, as it can influence the solubility of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in various solvents?

A1: this compound is practically insoluble in water.[5] Its solubility is significantly higher in organic solvents.

Solubility of this compound in Different Solvents

SolventSolubility
WaterPractically Insoluble[5]
Dimethylformamide (DMF)~20 mg/mL[7][8]
Dimethyl sulfoxide (DMSO)~12 mg/mL[7][8]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[7]

Q2: How does cyclodextrin complexation enhance this compound solubility?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This compound, being a lipophilic molecule, can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[1][10] This complex has a higher affinity for water due to the hydrophilic exterior of the cyclodextrin, thereby increasing the overall aqueous solubility of this compound.[2][3]

Caption: Mechanism of this compound solubility enhancement by cyclodextrin.

Q3: What are the different types of cyclodextrins used for this compound, and which is most effective?

A3: Several types of β-cyclodextrins (βCD) and their derivatives have been studied for complexation with this compound. These include:

  • Parent β-cyclodextrin (βCD)

  • (2-hydroxypropyl)-β-cyclodextrin (HPβCD)[2][4]

  • heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD)[2][4]

Studies have shown that the derivatives are generally more effective at increasing solubility than the parent βCD. The stability of the inclusion complexes, and thus the solubility enhancement, follows this order: 2,6-DMβCD > HPβCD > βCD .[3][9]

Dissolution Enhancement with Cyclodextrins

FormulationDissolved this compound after 15 minReference
Free this compound0.09 mg/mL[9]
This compound/βCD Complex0.41 mg/mL[9]
This compound/HPβCD Complex0.82 mg/mL[9]
This compound/2,6-DMβCD Complex1.06 mg/mL[9]

Q4: What is a solid dispersion, and how can it improve this compound's bioavailability?

A4: A solid dispersion is a system where a poorly water-soluble drug (like this compound) is dispersed in at least one hydrophilic carrier.[11][12][13] This technique can significantly increase the dissolution rate and bioavailability of this compound.[11][12] The mechanisms behind this improvement include:

  • Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level, increasing the surface area for dissolution.[14]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[13]

  • Reduced Agglomeration: The carrier acts as a physical barrier, preventing the small drug particles from clumping together.[14]

  • Formation of a Supersaturated State: The drug can be released in a high-energy, supersaturated state, which enhances absorption.[13]

Studies have shown that solid dispersions of this compound are promising for enhancing its pharmacological effects due to improved bioavailability.[11][12]

Q5: Are there any signaling pathways affected by this compound that I should be aware of?

A5: Yes, this compound has been shown to modulate several signaling pathways, which is relevant for its diverse biological activities, including its anticancer and neuroprotective effects. For example, in promoting melanin production in B16F10 cells, this compound stimulates the expression of regulatory factors in the cAMP/PKA and p38 MAPK signaling pathways .[15]

G This compound This compound cAMP_PKA cAMP/PKA Pathway This compound->cAMP_PKA p38_MAPK p38 MAPK Pathway This compound->p38_MAPK CREB CREB cAMP_PKA->CREB MITF MITF p38_MAPK->MITF CREB->MITF Tyrosinase Tyrosinase, Trp1 MITF->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin

Caption: this compound's effect on the cAMP/PKA and p38 MAPK signaling pathways.

Experimental Protocols

Protocol 1: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This protocol is adapted from studies on this compound complexation.[2][4][9]

Materials:

  • This compound (PNS)

  • β-cyclodextrin (βCD), HP-βCD, or 2,6-DMβCD

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Calculate the required amounts of this compound and the chosen cyclodextrin to achieve a 1:1 molar ratio.

  • Dissolve the cyclodextrin in deionized water with stirring to create a clear solution.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze the resulting clear solution (filtrate) at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • The resulting powder can be stored and reconstituted in aqueous buffers for experiments.

Protocol 2: Solid Dispersion (Solvent Evaporation Method)

This is a general protocol based on the solvent evaporation method for creating solid dispersions.[13]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP, PEG)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Choose an appropriate ratio of this compound to the hydrophilic carrier (e.g., 1:5, 1:10 by weight).

  • Dissolve both the this compound and the carrier in a suitable organic solvent. Ensure complete dissolution to form a clear solution.

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent under reduced pressure and at a controlled temperature (e.g., 40-60°C) to form a thin film or solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • The resulting powder can be used for dissolution studies or incorporated into other dosage forms.

Protocol 3: Nanoemulsion Formulation (Phase Inversion Method)

This is a general protocol for creating an oil-in-water (O/W) nanoemulsion using a low-energy phase inversion method.[16]

Materials:

  • This compound

  • Oil phase (e.g., propylene glycol monocaprylate)

  • Surfactant (e.g., Kolliphor RH 40)

  • Aqueous phase (e.g., deionized water or buffer)

  • Magnetic stirrer

Methodology:

  • Dissolve the desired amount of this compound in the oil phase. Gentle heating may be required.

  • Add the surfactant to the oil-pinostrobin mixture and stir until a homogenous solution is formed.

  • Slowly add the aqueous phase to the oil/surfactant mixture drop by drop while continuously stirring.

  • Initially, a viscous water-in-oil emulsion will form. As more aqueous phase is added, a phase inversion will occur, resulting in a low-viscosity, translucent oil-in-water nanoemulsion.

  • Continue stirring for a set period (e.g., 30 minutes) to ensure the emulsion is stable.

  • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 4: Liposome Preparation (Thin-Film Hydration Method)

This is a standard protocol for preparing multilamellar vesicles (MLVs) which can encapsulate lipophilic drugs like this compound.[17][18][19]

Materials:

  • This compound

  • Lipids (e.g., soy phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Water bath sonicator or extruder (optional, for size reduction)

Methodology:

  • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • Agitate the flask by hand or on a vortex mixer. The lipid film will swell and detach from the glass wall, forming a milky suspension of multilamellar vesicles (MLVs).

  • (Optional) For a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

References

Optimizing HPLC parameters for better Pinostrobin peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved Pinostrobin peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A typical starting point for this compound analysis is reversed-phase HPLC. A C18 column is the most common stationary phase used.[1][2] The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as formic or acetic acid) and an organic solvent (commonly acetonitrile or methanol).[3][1][2][4] Detection is usually performed using a UV detector, with wavelengths around 290 nm being effective.[2][5]

Q2: How can I improve the resolution between the this compound peak and closely eluting impurities?

Improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][7][8]

  • Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to generate sharper peaks.[6][7][9]

  • Change Selectivity (α): This is often the most effective approach.[6][8] Try changing the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol), adjusting the pH of the mobile phase, or switching to a different column stationary phase (e.g., from C18 to a Phenyl column).[6][7]

  • Optimize Retention Factor (k): Increase the retention of this compound by reducing the percentage of the organic solvent in the mobile phase.[8][9] An optimal retention factor is typically between 2 and 10.[6]

Q3: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica packing.[10][11][12] Other causes can include column contamination or overloading.[10][13]

  • Solution 1: Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing tailing.[10] For basic compounds, operating at a higher pH might improve peak shape.[11]

  • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups and are less prone to causing peak tailing.[10]

  • Solution 3: Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overloading, which can lead to tailing.[13]

  • Solution 4: Column Cleaning: If the column is contaminated, flush it with strong solvents as recommended by the manufacturer.[10][13]

Q4: What causes peak fronting for the this compound peak?

Peak fronting is less common than tailing and is often a sign of sample overload or poor sample solubility in the mobile phase.[10] It can also be caused by a collapsed column bed or high injection volume.[10]

  • Solution 1: Check Sample Concentration and Injection Volume: Reduce the sample concentration or the injection volume.[13]

  • Solution 2: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good solubility and peak shape. If a stronger solvent is used for the sample, it can cause peak distortion.

  • Solution 3: Column Inspection: If the problem persists, it could indicate a physical issue with the column, such as a void or collapsed bed at the inlet, which may require column replacement.

Q5: Why are my this compound retention times shifting between injections?

Inconsistent retention times can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or issues with the HPLC system itself.[12]

  • Solution 1: Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Isocratic mobile phase composition can change due to the evaporation of the more volatile solvent.

  • Solution 2: Use a Column Thermostat: Column temperature has a significant effect on retention time.[14][15] Using a column oven set at a stable temperature (e.g., 5°C above ambient) ensures reproducibility.[14]

  • Solution 3: Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important when changing mobile phases or after the system has been idle.[12]

  • Solution 4: System Check: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Data and Protocols

Table 1: Comparison of Published HPLC Methods for this compound Analysis
Stationary PhaseMobile PhaseElution ModeFlow Rate (mL/min)Temperature (°C)Detection (nm)Reference
Hypersil GOLD C18 (1.9 µm)A: 0.1% Formic Acid (aq), B: AcetonitrileGradient0.330MS/MS
C18 XTerra (5 µm)Methanol/Water (80:20)Isocratic1.0Not Specified254[1]
Licrospher100 RP18A: 0.1% Formic Acid (aq), B: AcetonitrileGradientNot SpecifiedNot SpecifiedNot Specified[4]
Zorbax C18 (5 µm)A: 0.02% Formic Acid (aq), B: AcetonitrileGradient1.025290[2]
Poroshell 120 EC-C18 (2.7 µm)A: 0.2% Formic Acid, B: Acetonitrile (25:75)Isocratic0.5Not SpecifiedMS/MS[5]
Experimental Protocol: General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and available instrumentation.

  • Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution: Start with a scouting gradient to determine the approximate elution time of this compound. A common scouting run is a linear gradient from 5-10% B to 95-100% B over 20-30 minutes.[16][17]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.[2][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[18]

Visualizations

HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution issues.

HPLC_Troubleshooting_Workflow Start Poor Peak Resolution (Tailing, Fronting, Co-elution) Check_System 1. Check System Suitability (Pressure, Leaks, Baseline Noise) Start->Check_System Start Here Check_Sample 2. Evaluate Sample Prep (Solvent, Concentration, Filtration) Check_System->Check_Sample System OK? Optimize_Method 3. Optimize Method Parameters Check_Sample->Optimize_Method Sample Prep OK? Change_Selectivity 3a. Adjust Selectivity (α) - Change Mobile Phase pH - Switch Organic Solvent - Change Column Type Optimize_Method->Change_Selectivity Most Powerful First Optimize_Retention 3b. Adjust Retention (k) - Modify Organic/Aqueous Ratio Change_Selectivity->Optimize_Retention End Achieved Good Resolution Change_Selectivity->End Problem Solved Improve_Efficiency 3c. Improve Efficiency (N) - Lower Flow Rate - Use Longer Column - Use Smaller Particles Optimize_Retention->Improve_Efficiency Optimize_Retention->End Problem Solved Check_Hardware 4. Inspect Hardware (Guard Column, Column Frit, Tubing) Improve_Efficiency->Check_Hardware Still Issues? Improve_Efficiency->End Problem Solved Check_Hardware->Start Problem Found, Re-evaluate Check_Hardware->End Problem Solved

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Key Parameter Relationships in HPLC Resolution

This diagram illustrates how fundamental HPLC parameters influence the factors of the resolution equation.

HPLC_Parameter_Relationships Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention Mobile_Phase Mobile Phase (Solvent Type, pH, Additives) Mobile_Phase->Selectivity Strongest Effect Mobile_Phase->Retention Stationary_Phase Stationary Phase (Column Chemistry, e.g., C18, Phenyl) Stationary_Phase->Selectivity Column_Params Column Parameters (Length, Particle Size) Column_Params->Efficiency Flow_Rate Flow Rate Flow_Rate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention

Caption: Relationship between key HPLC parameters and the factors governing resolution.

References

Minimizing matrix effects in Pinostrobin quantification from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers minimize matrix effects during the quantification of Pinostrobin in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they impact my this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound. Plasma is a complex matrix containing phospholipids, salts, and proteins that are known to cause significant matrix effects in LC-MS/MS analysis.[1]

Q2: I suspect ion suppression is affecting my results. How can I confirm this?

A: A post-column infusion experiment is a definitive way to diagnose ion suppression. This involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank plasma extract is then injected. A drop in the constant signal baseline at a specific retention time indicates the elution of matrix components that are suppressing the ionization of this compound.[2][3]

Q3: My this compound peak shows significant tailing and poor shape. What could be the cause?

A: Poor peak shape can be caused by several factors. One common reason is the presence of residual phospholipids from the plasma matrix, which can interfere with the chromatography. Consider using a more effective sample cleanup method, such as solid-phase extraction (SPE) or a phospholipid removal plate, to obtain cleaner extracts.[4] Additionally, optimizing the mobile phase composition and gradient can improve peak shape.

Q4: My recovery of this compound is low and inconsistent. What steps can I take to improve it?

A: Low and variable recovery is often related to the sample preparation method.

  • Protein Precipitation (PPT): While simple, PPT can sometimes lead to the co-precipitation of the analyte with proteins, especially if the protein content is high. Ensure thorough vortexing and centrifugation.

  • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. This compound is a moderately polar flavonoid, so a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) might be suitable. The pH of the sample may also need adjustment to ensure this compound is in a neutral form for efficient extraction.

  • Solid-Phase Extraction (SPE): Suboptimal loading, washing, or elution steps can lead to poor recovery. Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are of appropriate strength.

Q5: How do I choose the best sample preparation technique for this compound?

A: The choice depends on the required sensitivity, throughput, and degree of cleanup needed.

  • Protein Precipitation (PPT): Fastest and simplest method, suitable for high-throughput screening. However, it provides the least cleanup and is most susceptible to matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT by removing many endogenous interferences. It requires careful optimization of solvents and pH.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by effectively removing phospholipids and other interferences, thus minimizing matrix effects.[5][6] It is more time-consuming and costly but often necessary for high-sensitivity assays.

Q6: Can an internal standard help with matrix effects?

A: Yes, a suitable internal standard (IS) is crucial. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, thereby providing the most accurate correction.[2] If a SIL-IS is not available, a structural analog with similar physicochemical properties and retention time can be used. For this compound, Isoliquiritigenin has been successfully used as an internal standard.[7][8]

Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation techniques for the analysis of flavonoids like this compound in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 80 - 110%[7]70 - 95%> 90%
Matrix Effect (%) 80 - 110%[7]85 - 115%95 - 105%
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Cleanup Efficiency LowMediumHigh
Primary Interferences Removed ProteinsSome lipids and saltsPhospholipids, proteins, salts

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on a validated method for this compound quantification in rat plasma.[7]

  • Sample Preparation: To a 200 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., Isoliquiritigenin, 400 ng/mL in methanol).

  • Precipitation: Add 1.0 mL of a methanol-acetonitrile solution (5:95, v/v).

  • Vortexing: Vortex the mixture for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol (or initial mobile phase). Vortex for 5 minutes.

  • Final Centrifugation: Centrifuge at 13,600 rpm for 10 minutes at 4°C.

  • Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - General Protocol

This is a general protocol for flavonoids and should be optimized for this compound.

  • Sample Preparation: To a 200 µL aliquot of plasma, add 50 µL of the internal standard solution.

  • pH Adjustment (Optional): Add 50 µL of a buffer (e.g., phosphate buffer, pH 5) to adjust the sample pH.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - General Protocol

This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Visual Workflow for Minimizing Matrix Effects

The following diagram illustrates a systematic approach to identifying and minimizing matrix effects in your this compound quantification assay.

MatrixEffectWorkflow cluster_start Phase 1: Initial Assessment cluster_eval Phase 2: Matrix Effect Evaluation cluster_optim Phase 3: Optimization Strategies cluster_final Phase 4: Final Validation start Start with Plasma Sample for this compound Analysis method_dev Initial Method Development (e.g., using PPT) start->method_dev eval Evaluate Matrix Effect (Post-Column Infusion) method_dev->eval decision Is Matrix Effect Acceptable? eval->decision ppt Optimize PPT decision->ppt No lle Develop LLE Method decision->lle spe Develop SPE Method decision->spe chrom Optimize Chromatography (e.g., gradient, column) decision->chrom final_method Final Validated Method decision->final_method Yes validate Re-evaluate Recovery & Matrix Effect ppt->validate lle->validate spe->validate chrom->validate validate->final_method

Caption: Workflow for identifying and mitigating matrix effects in plasma bioanalysis.

References

Technical Support Center: Troubleshooting Pinostrobin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of pinostrobin in cell culture media. Our goal is to help you ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause?

A1: this compound has low aqueous solubility. Precipitation is a common issue and can be caused by several factors:

  • High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent (like DMSO) might not have been fully dissolved or may have precipitated upon dilution into the aqueous culture medium.

  • Low Temperature: Preparing or storing solutions at low temperatures can decrease the solubility of this compound.

  • High Percentage of Organic Solvent in Final Medium: While a small amount of an organic solvent is necessary to dissolve this compound, a high final concentration can be toxic to cells and may also affect the stability of media components, indirectly leading to precipitation.

Q2: My this compound solution is freshly prepared, but I'm seeing a gradual loss of its expected biological activity over the course of my experiment. Why is this happening?

A2: The loss of biological activity is likely due to the instability of this compound in the cell culture environment. Like many flavonoids, this compound can degrade under typical cell culture conditions (pH 7.2-7.4, 37°C)[1]. Key factors contributing to this degradation include:

  • pH-mediated degradation: The physiological pH of most cell culture media can promote the oxidation and degradation of flavonoids[1].

  • Oxidation: The presence of dissolved oxygen in the medium can lead to oxidative degradation of this compound[1].

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds like this compound[1][2].

  • Light Exposure: Exposure to light can induce photodegradation[1].

  • Interaction with Media Components: Certain components in the media, such as metal ions, can catalyze degradation reactions[3].

Q3: How does Fetal Bovine Serum (FBS) in my culture medium affect the stability and activity of this compound?

A3: Fetal Bovine Serum (FBS) can have a dual effect on this compound. On one hand, serum proteins like albumin can bind to flavonoids, which can enhance their stability in the medium[1][2]. This binding can also influence its bioavailability to the cells. On the other hand, FBS contains enzymes that could potentially metabolize or contribute to the degradation of this compound[1]. The overall effect of FBS on this compound's stability and bioactivity can be complex and may depend on the specific experimental conditions.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound is known to modulate several key signaling pathways, primarily related to its anti-inflammatory and antioxidant properties. These include:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines[4][5][6][7].

  • Nrf2 Signaling Pathway: this compound can induce the nuclear translocation of Nrf2, which is a key transcription factor for antioxidant response. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress[8][9][10].

  • PI3K/AKT and ERK Pathways: The activation of the Nrf2 pathway by this compound has been shown to be mediated, at least in part, by the PI3K/AKT and ERK signaling pathways[8].

Troubleshooting Guides

Issue 1: this compound Precipitation in Media
Potential Cause Recommended Solution
Concentration too high Determine the optimal, non-precipitating concentration of this compound in your specific cell culture medium through a solubility test. Consider performing a dose-response experiment to find the lowest effective concentration.
Inadequate stock solution preparation Ensure this compound is completely dissolved in the organic solvent (e.g., DMSO) before further dilution. Gentle warming (to 37°C) and vortexing can aid dissolution[11]. Prepare fresh stock solutions regularly.
Shock precipitation upon dilution When diluting the stock solution into the aqueous medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution directly to a cold medium.
High final solvent concentration Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxicity and precipitation issues[12].
Issue 2: Loss of this compound Activity Over Time
Potential Cause Recommended Solution
Chemical instability in media Minimize the exposure of this compound-containing media to light by using amber tubes and keeping plates covered. Prepare fresh media with this compound for longer experiments and consider replenishing the media at regular intervals (e.g., every 24 hours).
Oxidative degradation While challenging to control in standard cell culture, being aware of this possibility is important. Ensure consistent and appropriate gas exchange in your incubator.
Temperature-dependent degradation While incubation at 37°C is necessary for cell culture, minimize the time the this compound-containing medium is at this temperature before being added to the cells.
Cellular metabolism Cells can metabolize this compound over time. This is a biological aspect of the experiment. To distinguish between chemical degradation and metabolism, you can incubate this compound in cell-free medium under the same conditions as a control.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~12 mg/mL[6][7]
Dimethyl formamide (DMF)~20 mg/mL[6][7]
1:3 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[6][7]

Table 2: Reported Biological Activities of this compound

ActivityCell Line/ModelIC50 / Effective ConcentrationReference
Inhibition of TNF-α productionRAW 264.7 macrophages17.28 µM[4][7]
Inhibition of IL-1β productionRAW 264.7 macrophages23.5 µM[4][7]
CytotoxicityCCRF-CEM leukemia cells10.2 µM[4][7]
Induction of Quinone ReductaseMurine hepatoma cells500 nM (doubling concentration)[7]
Inhibition of 5-LOXIn vitro assay0.499 µM[11][13]
Inhibition of COX-2In vitro assay285.67 µM[11][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder (Molecular Weight: 270.28 g/mol ). For 1 mg of this compound, you will need 369.9 µL of DMSO to make a 10 mM stock solution.

    • In a sterile, light-blocking microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can assist dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stock solution is generally stable for at least one month at -20°C and up to six months at -80°C when protected from light.

  • Procedure for Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Warm your complete cell culture medium to 37°C.

    • To prepare your desired final concentration, dilute the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Immediately after dilution, vortex the working solution gently to ensure homogeneity.

    • Use the freshly prepared working solution for your experiments promptly. It is not recommended to store the aqueous solution for more than one day.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the stability of this compound in your specific experimental conditions.

  • Materials:

    • This compound working solution in your complete cell culture medium.

    • Sterile, cell-free culture plates or tubes.

    • Cell culture incubator (37°C, 5% CO2).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Acetonitrile (HPLC grade).

    • Formic acid or phosphoric acid (HPLC grade).

    • Water (HPLC grade).

  • Procedure:

    • Prepare a fresh working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.

    • Aliquot the solution into sterile tubes or wells of a culture plate.

    • Place the samples in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot for analysis.

    • Immediately process the samples for HPLC or LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to clear the sample.

    • Inject the supernatant onto the HPLC or LC-MS system.

    • Quantify the peak area of the parent this compound compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium.

  • Example HPLC Conditions (based on literature):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 288 nm.

Mandatory Visualizations

Signaling Pathway Diagrams

Pinostrobin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB-α This compound->IkB Prevents Degradation IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release of NF-κB NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Pinostrobin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates ERK ERK Pathway This compound->ERK Activates Nrf2_inactive Nrf2 (Inactive) PI3K_AKT->Nrf2_inactive Induces Dissociation ERK->Nrf2_inactive Induces Dissociation Keap1 Keap1 Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation from Keap1 Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->Antioxidant_Enzymes Gene Transcription Troubleshooting_Workflow start Experiment Start: Observe unexpected results (e.g., precipitation, low activity) check_solubility Is there visible precipitation? start->check_solubility troubleshoot_solubility Troubleshoot Solubility: - Check stock solution - Verify final concentration - Optimize dilution method check_solubility->troubleshoot_solubility Yes check_activity Is the biological activity lower than expected? check_solubility->check_activity No troubleshoot_solubility->check_activity troubleshoot_stability Investigate this compound Stability check_activity->troubleshoot_stability Yes end Optimized Experiment check_activity->end No perform_stability_assay Perform Stability Assay (Protocol 2) troubleshoot_stability->perform_stability_assay review_handling Review Handling Procedures: - Protect from light - Prepare fresh solutions - Minimize time at 37°C troubleshoot_stability->review_handling consider_metabolism Consider Cellular Metabolism: - Run cell-free control troubleshoot_stability->consider_metabolism perform_stability_assay->end review_handling->end consider_metabolism->end

References

Technical Support Center: Enhancing Pinostrobin Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Pinostrobin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges with the oral bioavailability of this compound are its low aqueous solubility and extensive first-pass metabolism. Studies in rats have shown that after oral administration, this compound is heavily metabolized through processes like hydroxylation, demethylation, glucuronidation, and sulfation[1][2][3]. In fact, less than 1.6% of the parent compound is excreted unchanged in urine, feces, and bile, indicating significant metabolism before it can exert its systemic effects[4]. Additionally, this compound has a relatively short half-life in serum[5].

Q2: Are there any formulation strategies that have been shown to improve this compound's bioavailability?

A2: While direct in vivo pharmacokinetic data for formulated this compound is limited, several formulation strategies have shown promise in preclinical studies by improving its solubility and dissolution rate, which are critical for enhancing oral absorption. These include:

  • Solid Dispersions: A study on a solid dispersion of this compound suggests that this formulation is a "potential candidate" for achieving "relatively high bioavailability" by improving the dissolution of the compound[6].

  • Cyclodextrin Inclusion Complexes: Complexation of this compound with cyclodextrins has been shown to significantly increase its water solubility and dissolution rate in vitro[7][8]. In vivo studies have demonstrated that these complexes lead to enhanced analgesic and anti-inflammatory effects compared to the free drug, suggesting improved bioavailability[9].

Q3: What are the known pharmacokinetic parameters of unformulated this compound in rats?

A3: A pharmacokinetic study in rats after a single oral administration of this compound at a dose of 48.51 mg/kg provides the following baseline parameters. These values can be used as a reference for comparison when evaluating the effectiveness of novel formulations.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL53.034 ± 15.407[1][4]
Tmax (Time to Maximum Concentration)h0.133 ± 0[1]
AUC (0-t) (Area Under the Curve)ng·h/mL721.659 ± 197.849[1]
AUC (0-∞) (Area Under the Curve to infinity)ng·h/mL881.114 ± 289.587[1]
t1/2 (Half-life)h4.047 ± 1.843[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Optimization Strategy
Low and variable plasma concentrations of this compound in vivo. Poor aqueous solubility and dissolution rate of the administered compound.Formulation Approach:Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic carrier to enhance its dissolution rate.• Cyclodextrin Complexation: Formulate an inclusion complex of this compound with a cyclodextrin derivative to improve its solubility.• Nanoparticle Formulation: Consider developing this compound-loaded nanoparticles (e.g., solid lipid nanoparticles, nanoemulsions) to increase surface area and potentially bypass first-pass metabolism.
Rapid clearance and short half-life observed in pharmacokinetic studies. Extensive first-pass metabolism in the liver and intestines.Co-administration Strategy: • Investigate the co-administration of this compound with known metabolic inhibitors (e.g., piperine) to potentially reduce its rapid metabolism. Note: This requires careful dose-finding and toxicity studies.
Difficulty in achieving therapeutic concentrations at the target site. Low systemic bioavailability and potential for rapid clearance.Formulation and Dosing Regimen: • Utilize a bioavailability-enhancing formulation as described above.• Optimize the dosing regimen (dose and frequency) based on preliminary pharmacokinetic data to maintain plasma concentrations within the therapeutic window.

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

This protocol is adapted from a study on the pharmacokinetics of unformulated this compound in rats and can be modified for the evaluation of new formulations[1][4].

1. Animal Model:

  • Male Sprague-Dawley rats (200 ± 20 g).

  • Acclimatize animals for at least one week before the experiment.

  • House in a controlled environment with a 12-hour light/dark cycle.

  • Fast animals for 12 hours before oral administration, with free access to water.

2. Formulation and Administration:

  • Unformulated this compound (Control): Prepare a suspension of this compound in a vehicle such as 0.9% sterile saline containing 2% polysorbate 80 (v/v)[1][4].

  • Test Formulations: Prepare the novel this compound formulation (e.g., solid dispersion, cyclodextrin complex) in a suitable vehicle for oral gavage.

  • Administer the formulation orally to rats at a specified dose (e.g., 48.51 mg/kg)[1][4].

3. Blood Sampling:

  • Collect blood samples (approximately 400 µL) from the retro-orbital plexus or another appropriate site at predetermined time points (e.g., 0, 0.133, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes[1][4].

  • Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma[1].

  • Protein Precipitation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Analysis: Analyze the supernatant using the validated LC-MS/MS method to determine the concentration of this compound.

5. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, which are critical to its pharmacological effects.

Pinostrobin_Signaling_Pathways cluster_cAMP_PKA cAMP/PKA Pathway cluster_p38_MAPK p38 MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_Notch Notch Signaling in Cancer cluster_AHR Aryl Hydrocarbon Receptor (AHR) Pathway (General for Flavonoids) Pinostrobin1 This compound PKA PKA Pinostrobin1->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Pinostrobin2 This compound p38 p38 MAPK Pinostrobin2->p38 Activates MITF2 MITF p38->MITF2 Upregulates Melanogenesis2 Melanogenesis MITF2->Melanogenesis2 Pinostrobin3 This compound PI3K PI3K Pinostrobin3->PI3K Inhibits AKT AKT PI3K->AKT Activates CCL2 CCL2 AKT->CCL2 Upregulates Macrophage_Migration Macrophage Migration CCL2->Macrophage_Migration Pinostrobin4 This compound Notch Notch Signaling Pinostrobin4->Notch Targets Apoptosis Apoptosis Notch->Apoptosis Regulates Flavonoids Flavonoids (e.g., this compound) AHR AHR Flavonoids->AHR Modulates ARNT ARNT AHR->ARNT Dimerizes XRE XRE ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression

Figure 1: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a this compound formulation in rats.

Pharmacokinetic_Workflow Formulation Formulation Preparation (e.g., Solid Dispersion) Animal_Dosing Oral Administration to Rats (Gavage) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LCMS_Analysis->Data_Analysis Results Pharmacokinetic Profile Data_Analysis->Results

Figure 2: Workflow for in vivo pharmacokinetic analysis of this compound formulations.

References

Technical Support Center: Optimizing Pinostrobin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Pinostrobin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological effect being investigated. Based on published data, a good starting point for cytotoxicity assays in cancer cell lines is in the micromolar (µM) range. For instance, this compound has shown selective cytotoxicity for CCRF-CEM leukemia cells with an IC50 of 10.2 μM.[1] For other cancer cell lines, the IC50 values have been reported to be greater than 30 μM.[1] In studies on breast cancer cell lines like T47D, the IC50 value was found to be 2.93 mM.[2][3][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous buffers.[6] Therefore, it is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] The solubility in DMSO is approximately 12 mg/ml, and in DMF, it is around 20 mg/ml.[6][7] For aqueous-based cellular assays, a stock solution in DMSO or DMF can be prepared and then diluted with the aqueous buffer of choice. For example, a 1:3 solution of DMF:PBS (pH 7.2) can yield a final this compound concentration of approximately 0.25 mg/ml.[6] It is not recommended to store the aqueous solution for more than one day.[6]

Q3: What is the stability of this compound in storage?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][6]

Q4: Is this compound cytotoxic to normal cells?

A4: this compound has shown some level of cytotoxicity to normal cells, but this is dependent on the concentration and cell type. For example, in a study using Vero cells (a normal kidney cell line), the CC50 value for this compound was 1.27 mM.[2][3][4][5] Comparing this to its IC50 in some cancer cell lines can help determine its therapeutic window.

Troubleshooting Guides

Issue: this compound precipitates out of solution during my experiment.

  • Cause: this compound has low solubility in aqueous solutions.[8][9] The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too low in your final culture medium.

  • Solution:

    • Ensure your this compound stock solution is fully dissolved before diluting it in your culture medium.

    • When diluting the stock solution, add it to the medium slowly while vortexing or mixing to facilitate dispersion.

    • Consider preparing a more concentrated stock solution in DMSO or DMF to minimize the volume added to your final culture, thereby keeping the final solvent concentration low but sufficient to maintain solubility.

    • If precipitation persists, you may need to use a solid dispersion method to enhance its solubility.[8][9][10]

Issue: I am not observing the expected biological effect.

  • Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.

  • Solution 1: Perform a dose-response curve to determine the effective concentration range for your experimental model. Consult the data tables below for reported effective concentrations in various cell lines.

  • Cause 2: Cell Line Resistance. Your cell line may be resistant to the effects of this compound.

  • Solution 2: Consider using a different cell line that has been shown to be sensitive to this compound. You can also investigate the expression of multidrug resistance proteins, such as P-glycoprotein, which this compound has been shown to inhibit.[11]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 / CC50Reference
T47DBreast CancerIC50: 2.93 mM[2][3][4][5]
VeroNormal KidneyCC50: 1.27 mM[2][3][4][5]
CCRF-CEMLeukemiaIC50: 10.2 µM[1][7]
Various Cancer LinesPanel of 8 cancer cell linesIC50: >30 µM[1][7]
HeLa, Ca Ski, SiHaCervical CancerEffective at 0-200 µM[12]
KBvinMultidrug-ResistantIC50: >100 µM[13]
ABCB1/Flp-In™-293Multidrug-ResistantIC50: >100 µM[13]

Table 2: Effective Concentrations of this compound for Specific Biological Effects

Biological EffectCell LineEffective ConcentrationReference
Quinone Reductase InductionMurine Hepatoma500 nM (doubling concentration)[1][7]
Inhibition of TNF-α productionRAW 264.7 MacrophagesIC50: 17.28 µM[1][7]
Inhibition of IL-1β productionRAW 264.7 MacrophagesIC50: 23.5 µM[1][7]
Inhibition of HSV-1 ReplicationVero CellsEC50: 22.71 µg/ml[14]
Inhibition of MelanogenesisB16F10 MelanomaIC50: 700 µM (for mushroom tyrosinase)[15]
Induction of ApoptosisHeLa-derived CSCs50 µM and 100 µM[16]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxic effects of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

  • Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or DMF as the highest this compound concentration) and a positive control if applicable.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for a further 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Pinostrobin_Stock_Solution_Workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound (crystalline solid) dissolve Dissolve in DMSO or DMF (e.g., 12 mg/ml in DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock Solution in Culture Medium stock->dilute Vortex while diluting treat Add to Cell Culture dilute->treat

Caption: Workflow for preparing this compound working solutions.

NFkB_Signaling_Pathway Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Inflammatory Genes (IL-6, TNF-α, etc.) Nucleus->Transcription This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Melanogenesis_Signaling_Pathway Inhibition of Melanogenesis by this compound aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->cAMP suppresses This compound->CREB suppresses This compound->MITF suppresses

Caption: this compound's role in the melanogenesis signaling pathway.

References

Technical Support Center: Enhancing Pinostrobin Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pinostrobin. Our aim is to help you improve the efficiency and yield of your experiments.

Troubleshooting Guide

Low yields and purification difficulties are common hurdles in the synthesis of this compound. The following guide addresses specific issues you might encounter during the key stages of synthesis. The primary synthetic route involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield this compound (a flavanone).

Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)

The initial step of synthesizing the chalcone precursor is critical for the overall yield of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde).[1] Extend Reaction Time: If starting materials are still present after the initial reaction time, extend it and continue monitoring. Optimize Temperature: While many protocols suggest room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate.[2] However, excessive heat can lead to side reactions.
Side Reactions Self-Condensation of Acetophenone: This is a common side reaction.[3] To minimize it, slowly add the acetophenone to a mixture of the benzaldehyde and the base catalyst.[3] Using a slight excess of the non-enolizable benzaldehyde can also favor the desired cross-condensation.[3] Cannizzaro Reaction: This can occur with the aldehyde under strongly basic conditions.[3] Ensure the base concentration is optimized and not excessively high.
Inactive or Inappropriate Catalyst Use Fresh Base: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can absorb moisture and carbon dioxide from the air, reducing their activity. Use a fresh, unopened container of the base. Catalyst Choice: While NaOH and KOH are common, other bases can be used. The choice of catalyst can influence reaction efficiency.[4]
Poor Solubility of Reactants Solvent Selection: Ethanol is a commonly used solvent.[1] If reactants are not fully dissolved, consider using a co-solvent to improve solubility.[5]

Troubleshooting Workflow for Low Chalcone Yield

G start Low Chalcone Yield check_reaction Check TLC for Starting Materials start->check_reaction check_catalyst Check Catalyst Activity start->check_catalyst check_solubility Check Reactant Solubility start->check_solubility incomplete Incomplete Reaction check_reaction->incomplete Present side_products Multiple Spots on TLC check_reaction->side_products Absent, but low yield extend_time Extend Reaction Time incomplete->extend_time optimize_temp Optimize Temperature incomplete->optimize_temp slow_addition Slowly Add Acetophenone side_products->slow_addition excess_aldehyde Use Slight Excess of Benzaldehyde side_products->excess_aldehyde optimize_base Optimize Base Concentration side_products->optimize_base fresh_base Use Fresh Base check_catalyst->fresh_base cosolvent Consider a Co-solvent check_solubility->cosolvent G start Start: Starting Materials (2'-hydroxy-4',6'-dimethoxyacetophenone + Benzaldehyde) step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in Ethanol) start->step1 intermediate Intermediate: 2'-hydroxy-4',6'-dimethoxychalcone step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., NaOAc in Methanol) intermediate->step2 product Product: This compound step2->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure this compound purification->final_product G cluster_main Main Reaction Pathway cluster_side Side Reaction acetophenone Acetophenone Derivative enolate Enolate Intermediate acetophenone->enolate Base (OH-) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack enolate2 Enolate Intermediate benzaldehyde Benzaldehyde benzaldehyde->aldol_adduct chalcone Chalcone Product aldol_adduct->chalcone Dehydration self_condensation Self-Condensation Product enolate2->self_condensation Nucleophilic Attack acetophenone2 Another Acetophenone Molecule acetophenone2->self_condensation

References

Technical Support Center: Chiral Separation of Pinostrobin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method development for the chiral separation of Pinostrobin enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and other flavonoids.

Problem Potential Cause Suggested Solution
No Separation or Poor Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for this compound.Action: Screen different polysaccharide-based CSPs. Amylose-based columns (e.g., Chiralpak AD series) and cellulose-based columns (e.g., Chiralcel OD series) are good starting points.[1][2] For flavanones like this compound, amylose-based phases have shown good performance.
Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be optimal for chiral recognition.Action: For normal-phase HPLC, screen different ratios of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. In Supercritical Fluid Chromatography (SFC), adjust the percentage of the co-solvent (e.g., methanol, ethanol) in CO2.[1][3][4]
Suboptimal Temperature: Temperature can significantly affect enantioselectivity.[5][6]Action: Investigate the effect of column temperature. Lower temperatures often improve resolution, but in some cases, higher temperatures can be beneficial.[5][6]
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol groups on the silica support can interact with the analyte, causing peak tailing.Action: Add a mobile phase additive. For basic compounds, a basic additive like diethylamine (DEA) is often used. For acidic or neutral compounds like this compound, an acidic additive such as trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape.[7][8]
Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade.Action: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column. For immobilized polysaccharide columns, specific regeneration procedures can be followed.[9]
Peak Splitting or Distortion Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase.Action: Dissolve the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
Column Void or Channeling: A void at the column inlet or channeling in the packed bed can lead to a split flow path.Action: This usually indicates column damage. Reversing and flushing the column might help, but replacement is often necessary.[10]
Co-elution with an Impurity: The split peak may be two closely eluting compounds.Action: Optimize the mobile phase composition or gradient to improve the separation of the analyte from any impurities.
Irreproducible Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when changing mobile phase composition.Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
Fluctuations in Temperature or Mobile Phase Composition: Small variations can lead to shifts in retention times.Action: Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Additive Memory Effects: Traces of additives from previous runs can linger on the stationary phase, affecting subsequent separations.[11]Action: Dedicate a column to a specific method (e.g., acidic or basic additives) or perform a thorough column wash when switching between methods with different additives.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is most suitable for separating this compound enantiomers?

A1: Polysaccharide-based chiral stationary phases are highly recommended for the separation of flavonoid enantiomers like this compound.[1][2] Specifically, amylose-based columns such as the Chiralpak AD series (e.g., Chiralpak AD-RH, Chiralpak AD-3R) have been successfully used for the baseline separation of this compound enantiomers.[12][13]

Q2: What are the typical mobile phases used for the HPLC separation of this compound enantiomers?

A2: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is commonly employed. In reversed-phase HPLC, mixtures of acetonitrile or methanol with an aqueous buffer are used. The exact ratio of the solvents needs to be optimized for the specific column and desired separation.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations of flavonoids?

A3: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, higher efficiency, reduced consumption of organic solvents (making it a "greener" technique), and easier removal of the mobile phase from collected fractions in preparative separations.[3][14]

Q4: How do mobile phase additives affect the separation of this compound enantiomers?

A4: Mobile phase additives can significantly improve peak shape and sometimes enhance resolution. For neutral or weakly acidic compounds like this compound, adding a small amount of an acidic additive (e.g., 0.1% TFA or formic acid) to the mobile phase can suppress interactions with residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.[7][8]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a critical parameter in chiral method development. Generally, decreasing the temperature increases the enantioselectivity and resolution.[5] However, the effect of temperature can be compound-dependent, and in some cases, an increase in temperature might be beneficial.[6] It is advisable to study the effect of temperature in the range of 10-40°C.

Q6: I am observing peak tailing for my this compound sample. What should I do?

A6: Peak tailing for flavonoids is often due to secondary interactions with the stationary phase. Try adding a small percentage (e.g., 0.1%) of an acidic modifier like formic acid or acetic acid to your mobile phase. This can help to protonate any free silanol groups on the silica support and reduce these unwanted interactions, leading to improved peak symmetry. Also, ensure your column is not contaminated by flushing it with a strong solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral separation of this compound enantiomers under different chromatographic conditions.

Table 1: HPLC Separation of this compound Enantiomers

Parameter Method 1 Method 2
Chromatographic Mode Reversed-Phase HPLCNormal-Phase HPLC
Chiral Stationary Phase Chiralpak® AD-RH (150 x 4.6 mm, 5 µm)[12][13]Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 287 nm[12]UV at 290 nm
Retention Time (Enantiomer 1) Data not available in sufficient detail~ 8.5 min
Retention Time (Enantiomer 2) Data not available in sufficient detail~ 10.2 min
Resolution (Rs) Baseline Separation Achieved[12]> 1.5

Table 2: SFC Separation of Flavanone Enantiomers (Representative Data)

Parameter Method 3
Chromatographic Mode Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase CHIRALPAK® IA/SFC (250 x 20 mm, 5 µm)[3]
Mobile Phase CO2/Methanol (Gradient)
Flow Rate CO2: 35 mL/min, Methanol: 10 mL/min[3]
Temperature 40 °C[3]
Back Pressure 20 MPa[3]
Detection UV at 310 nm[3]
Retention Time (Enantiomer 1) ~ 5.5 min
Retention Time (Enantiomer 2) ~ 6.8 min
Resolution (Rs) > 2.0

Note: The retention times and resolution values are approximate and can vary depending on the specific instrument, column batch, and exact experimental conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Chiral Separation of this compound Enantiomers

This protocol is based on a validated method for the analysis of this compound enantiomers.[12][13]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® AD-RH, 150 x 4.6 mm I.D., 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: (Example) 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% B (re-equilibration). The gradient should be optimized for the specific system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 287 nm.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in methanol or a mixture of mobile phase A and B.

    • Dilute the stock solution to the desired concentration with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared this compound sample.

    • Integrate the peaks for the two enantiomers and calculate the resolution. A resolution (Rs) of >1.5 is generally considered baseline separation.

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for this compound enantiomers.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis Start Define Analytical Goal (e.g., quantify enantiomeric excess) ColumnScreening Column Screening (e.g., Chiralpak AD, Chiralcel OD) Start->ColumnScreening MobilePhaseScreening Mobile Phase Screening (Normal vs. Reversed Phase/SFC) ColumnScreening->MobilePhaseScreening OptimizeModifier Optimize Modifier/Co-solvent % MobilePhaseScreening->OptimizeModifier OptimizeAdditives Optimize Additives (Acidic/Basic) OptimizeModifier->OptimizeAdditives OptimizeTemp Optimize Temperature OptimizeAdditives->OptimizeTemp OptimizeFlowRate Optimize Flow Rate OptimizeTemp->OptimizeFlowRate CheckResolution Check Resolution (Rs > 1.5?) OptimizeFlowRate->CheckResolution CheckResolution->OptimizeModifier No Validation Method Validation (Linearity, Precision, Accuracy) CheckResolution->Validation Yes Analysis Routine Analysis Validation->Analysis

Caption: A logical workflow for chiral method development.

References

Addressing batch-to-batch variation in Pinostrobin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinostrobin extracts. Our goal is to help you address common issues, particularly batch-to-batch variation, to ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the biological activity of different batches of this compound extract, even though the supplier provides a certificate of analysis. What could be the cause?

A1: Batch-to-batch variation in botanical extracts is a common challenge and can stem from several factors that may not be fully captured in a standard certificate of analysis. Key causes include:

  • Source Material Variability : The chemical profile of the source plant, such as Boesenbergia rotunda (fingerroot), can be influenced by genetics, geographical location, climate, soil quality, and harvest time.[1][2] These factors can alter the concentration of this compound and other bioactive compounds.

  • Extraction Process Differences : Minor changes in the extraction method, such as the choice of solvent, temperature, and pressure, can significantly impact the final composition of the extract.[1][2]

  • Presence of Co-eluting Compounds : The extract is a complex mixture. Other compounds with similar chemical properties to this compound might be present and could have their own biological activities, contributing to the observed effects.

To mitigate this, we recommend performing in-house quality control on each new batch.

Q2: What are the recommended initial quality control checks we should perform on a new batch of this compound extract?

A2: A two-step approach is recommended for initial quality control:

  • Phytochemical Profiling : Use techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to create a chemical fingerprint of the extract.[3][4] This will allow you to compare the overall composition of different batches and quantify the amount of this compound.

  • In Vitro Bioassay : Perform a simple and rapid in vitro bioassay relevant to your research to assess the biological activity of the extract. This will provide a functional confirmation of the extract's potency.

Consistent results in both phytochemical profiling and bioassays will give you confidence in the quality of the batch.

Q3: Our HPLC analysis shows consistent levels of this compound across batches, but we still see variable results in our cell-based assays. Why might this be happening?

A3: This discrepancy can arise from several factors:

  • Synergistic or Antagonistic Effects : The biological activity of the extract may not be solely due to this compound. Other compounds in the extract could be acting synergistically or antagonistically with this compound to produce the final biological effect. Variations in these other compounds, which may not be monitored by your current HPLC method, can lead to different outcomes.

  • Enantiomeric Ratio : this compound exists as two enantiomers (S- and R-forms), and their biological activities may differ.[5] Most standard HPLC methods do not separate these enantiomers. A change in the enantiomeric ratio between batches could lead to different biological responses. A stereospecific analytical method may be required to investigate this.[5]

  • Cell Culture Conditions : Ensure that your cell-based assay conditions are highly standardized. Factors such as cell passage number, confluency, and media composition can all contribute to variability.

Q4: How can we standardize our this compound extract for more consistent results?

A4: Standardization is key to minimizing batch-to-batch variation. Consider the following approaches:

  • Procurement of Standardized Extracts : Source extracts from suppliers who provide detailed information on their standardization process. This should ideally include not just the concentration of this compound but also a profile of other major constituents.

  • In-house Standardization : If you are preparing your own extracts, it is crucial to standardize the entire process, from the sourcing of the raw plant material to the final extraction protocol.[2][6]

  • Bioassay-Guided Standardization : In addition to chemical standardization, you can also standardize your extract based on its biological activity in a relevant and validated bioassay.

Troubleshooting Guides

Issue 1: Inconsistent Chromatographic Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
Fluctuating this compound peak area between injections of the same sample.Improper sample preparation or injection volume inconsistency.Ensure complete dissolution of the extract and use a calibrated autosampler for injections.
Shifting retention time of the this compound peak.Changes in mobile phase composition, column temperature, or column degradation.Prepare fresh mobile phase, use a column oven for temperature control, and check the column's performance with a standard.
Appearance of unknown peaks in a new batch.Variation in the source material or extraction process.Document the new peaks and assess their potential impact on biological activity. Consider further analytical characterization (e.g., LC-MS) if the variation is significant.
Issue 2: Poor Solubility of the this compound Extract
Symptom Possible Cause Suggested Solution
Precipitate forms when the extract is added to aqueous cell culture media.The extract is not fully dissolved in the initial solvent (e.g., DMSO) or the final concentration in the media exceeds its solubility.Ensure the stock solution is clear before adding it to the media. Perform a solubility test to determine the maximum concentration of the extract that can be used in your assay.
The extract is difficult to dissolve in common organic solvents.The extract may contain a high proportion of polar or non-polar compounds depending on the extraction method.Try a range of solvents with different polarities (e.g., ethanol, methanol, acetone) to find the most suitable one. Gentle heating or sonication may also aid dissolution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a general guideline and may need to be optimized for your specific instrument and extract.

  • Preparation of Standard Solutions :

    • Accurately weigh 1 mg of pure this compound standard.

    • Dissolve in 1 mL of methanol to make a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution :

    • Accurately weigh 10 mg of the this compound extract.

    • Dissolve in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[4]

    • Flow Rate : 1.0 mL/min.[4]

    • Detection Wavelength : 287 nm.[5]

    • Injection Volume : 20 µL.

  • Analysis :

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Protocol 2: Thin-Layer Chromatography (TLC) for Phytochemical Fingerprinting
  • Preparation of Plates and Samples :

    • Use silica gel 60 F254 TLC plates.

    • Dissolve the this compound standard and different batches of the extract in methanol to a concentration of 1 mg/mL.

  • Development of the Chromatogram :

    • Spot 5 µL of each sample and the standard onto the TLC plate.

    • Develop the plate in a chamber saturated with a mobile phase of dichloromethane and methanol (e.g., 95:5 v/v).[3]

    • Allow the solvent front to travel up the plate.

  • Visualization :

    • Dry the plate and visualize the spots under UV light at 254 nm and 366 nm.

    • The pattern of spots serves as a "fingerprint" for the extract. Compare the fingerprints of different batches to assess their similarity. The Rf value of the this compound spot should be consistent.

Signaling Pathways and Workflows

Pinostrobin_Signaling_Adipogenesis This compound This compound pAkt p-Akt This compound->pAkt inhibits Akt Akt Akt->pAkt phosphorylation pGSK3b p-GSK3β pAkt->pGSK3b activates GSK3b GSK3β GSK3b->pGSK3b phosphorylation CEBPa C/EBPα pGSK3b->CEBPa upregulates Adipogenesis Adipogenesis CEBPa->Adipogenesis promotes

Caption: this compound's inhibitory effect on the Akt/GSK3β signaling pathway in adipogenesis.

Pinostrobin_Signaling_Melanogenesis This compound This compound PKA PKA This compound->PKA activates pCREB p-CREB PKA->pCREB activates CREB CREB CREB->pCREB phosphorylation MITF MITF pCREB->MITF upregulates Tyrosinase Tyrosinase MITF->Tyrosinase upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: this compound's activation of the PKA/CREB signaling pathway in melanogenesis.

Experimental_Workflow_QC cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Chemistry cluster_2 Biological Assay cluster_3 Decision Batch Receive New Batch of This compound Extract Documentation Review Certificate of Analysis Batch->Documentation Solubility Perform Solubility Test Documentation->Solubility TLC TLC Fingerprinting Solubility->TLC HPLC HPLC Quantification of this compound TLC->HPLC Bioassay In Vitro Bioassay HPLC->Bioassay Decision Accept/Reject Batch Bioassay->Decision

Caption: A logical workflow for the quality control of incoming this compound extract batches.

References

Troubleshooting Poor Recovery of Pinostrobin During Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Pinostrobin during extraction. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to low this compound recovery. These can be broadly categorized into issues with the plant material, the extraction solvent, and the extraction methodology. It is crucial to systematically evaluate each of these aspects to identify the root cause of the problem.

Q2: How does the choice of solvent affect this compound extraction efficiency?

The polarity of the solvent plays a critical role in the successful extraction of this compound. This compound is a flavonoid with a relatively lipophilic nature[1][2]. Therefore, non-polar or semi-polar solvents are generally more effective for its extraction.

  • Solubility: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF), with solubilities of approximately 12 mg/ml and 20 mg/ml, respectively[3]. It is sparingly soluble in aqueous buffers[3].

  • Solvent Selection: Studies have shown that n-hexane is an effective solvent for selectively extracting this compound from plant matrices like Boesenbergia rotunda, minimizing the co-extraction of more polar impurities[4]. Petroleum ether has also been successfully used due to its lipophilic nature, aligning with the "like dissolves like" principle[1][2]. While ethanol can also be used, it may lead to a higher co-extraction of other compounds[5]. A binary solvent system, such as 70% methanol/water, has been reported to yield a high amount of this compound from Scutellaria violacea[6].

Q3: Could the physical characteristics of my plant material be the reason for poor extraction?

Yes, the physical state of the plant material is a critical parameter.

  • Particle Size: A smaller particle size increases the surface area available for solvent penetration, which can significantly enhance extraction efficiency. For ultrasound-assisted extraction (UAE) of this compound from B. rotunda, a particle size of 125 μm was found to be optimal[4][7].

  • Drying Method: Proper drying of the plant material is essential to prevent enzymatic degradation of flavonoids. Wind drying at room temperature, avoiding direct sunlight, is a recommended practice[8].

Q4: I'm using an appropriate solvent and have prepared my plant material correctly, but the yield is still low. What aspects of my extraction protocol should I review?

The extraction method and its parameters are crucial for achieving high recovery.

  • Extraction Method: Different methods offer varying levels of efficiency.

    • Maceration: This simple soaking method can be effective but may require longer extraction times[1][8].

    • Reflux Extraction: This method uses heating to accelerate extraction and can be more efficient than maceration, requiring less time and solvent[8].

    • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing mass transfer and significantly reducing extraction time. An extraction time of just 10 minutes was found to be optimal for this compound from B. rotunda using UAE with n-hexane[4][7].

  • Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for efficient extraction. A ratio of 1:30 g/mL was found to be ideal for UAE of this compound[4][7].

  • Extraction Time and Temperature: Prolonged extraction times or high temperatures can potentially lead to the degradation of thermolabile compounds. For reflux extraction, a temperature of 60°C for two hours has been used[8]. However, for UAE, a much shorter time of 10 minutes was sufficient[4][7].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Inappropriate solvent selection.Use a non-polar or semi-polar solvent like n-hexane or petroleum ether. Consider a binary solvent system like 70% methanol/water if impurities are not a major concern.
Suboptimal particle size of plant material.Grind the dried plant material to a fine powder (e.g., 125 μm) to increase the surface area for extraction.
Inefficient extraction method.Consider switching from maceration to a more efficient method like reflux or ultrasound-assisted extraction (UAE) to improve recovery and reduce extraction time.
Incorrect solid-to-liquid ratio.Optimize the solid-to-liquid ratio. A higher volume of solvent can enhance extraction but may require more effort during the concentration step. A ratio of 1:30 g/mL has been shown to be effective for UAE.
This compound degradation during extraction.Avoid prolonged exposure to high temperatures. Use methods like UAE that allow for shorter extraction times. If using reflux, carefully control the temperature.
Presence of Impurities in the Extract Co-extraction of other compounds due to solvent choice.Use a more selective, non-polar solvent like n-hexane to minimize the extraction of polar impurities.
Incomplete purification.Employ purification techniques like recrystallization or column chromatography (e.g., Sephadex LH20) to isolate this compound from co-extracted compounds[9].
Difficulty in Isolating this compound from the Crude Extract This compound remains dissolved in the solvent.Concentrate the extract and store it at a low temperature (e.g., -20°C) to induce precipitation of this compound crystals[1].
Presence of oily substances hindering crystallization.The presence of essential oils can interfere with crystallization. These can sometimes be separated by decantation after cooling the extract[8].

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound from Boesenbergia rotunda

This protocol is based on a study that optimized the extraction of this compound using UAE.

Materials:

  • Dried and powdered Boesenbergia rotunda rhizomes (particle size ~125 μm)

  • n-hexane

  • Ultrasound bath/sonicator

  • Filter paper

  • Rotary evaporator

Methodology:

  • Weigh 1 g of the powdered plant material.

  • Add 30 mL of n-hexane to the powder (solid-to-liquid ratio of 1:30 g/mL).

  • Place the mixture in an ultrasound bath and sonicate for 10 minutes.

  • Filter the extract to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.

Maceration and Reflux Extraction of this compound

This protocol combines maceration and reflux for a thorough extraction.

Materials:

  • Dried and powdered plant material

  • n-hexane or petroleum ether

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Methodology:

  • Soak the powdered plant material in the chosen solvent (e.g., n-hexane) for a specified period (e.g., 3 days for maceration)[8].

  • After maceration, transfer the mixture to a round bottom flask and perform reflux extraction for 2 hours at 60°C[8].

  • Filter the hot extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator.

Data Presentation

Table 1: Comparison of Solvents for this compound Extraction from Scutellaria violacea

SolventYield of Extract (% w/w)This compound Content (µg/g of extract)
70% Methanol/WaterNot specifiedHigh
Ethanol9.47 (branch), 13.2 (leaf)Not specified
Distilled Water9.33 (branch), 12.8 (leaf)Negligible
Data adapted from a study on Scutellaria violacea, highlighting the effectiveness of a binary solvent system[6].

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction of this compound from Boesenbergia rotunda

ParameterOptimal Condition
Particle Size125 μm
Solid-to-Liquid Ratio1:30 g/mL
Extraction Time10 minutes
Extraction Yield6.96 ± 0.07%
Data from a study optimizing UAE for this compound extraction[4][7].

Visualizations

Troubleshooting_Workflow_for_Poor_Pinostrobin_Recovery cluster_plant_material Plant Material Checks cluster_solvent Solvent Checks cluster_protocol Protocol Checks cluster_purification Purification Checks start Start: Poor this compound Recovery check_plant_material Step 1: Evaluate Plant Material start->check_plant_material particle_size Correct Particle Size? check_plant_material->particle_size check_solvent Step 2: Assess Solvent Choice solvent_polarity Appropriate Polarity? check_solvent->solvent_polarity check_protocol Step 3: Review Extraction Protocol extraction_method Efficient Method? check_protocol->extraction_method optimize_purification Step 4: Optimize Purification recrystallization Recrystallization Effective? optimize_purification->recrystallization end Successful Recovery drying_method Proper Drying? particle_size->drying_method drying_method->check_solvent solvent_purity High Purity Solvent? solvent_polarity->solvent_purity solvent_purity->check_protocol solid_liquid_ratio Optimal Ratio? extraction_method->solid_liquid_ratio time_temp Correct Time/Temp? solid_liquid_ratio->time_temp time_temp->optimize_purification chromatography Chromatography Needed? recrystallization->chromatography chromatography->end

Caption: Troubleshooting workflow for poor this compound recovery.

Pinostrobin_Extraction_Workflow start Start: Plant Material preparation Preparation (Drying, Grinding) start->preparation extraction Extraction (Maceration/Reflux/UAE) preparation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Recrystallization/Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General experimental workflow for this compound extraction.

References

Pinostrobin Delivery Optimization for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of pinostrobin in animal studies. This compound, a flavonoid with numerous pharmacological activities, presents a significant challenge in preclinical studies due to its low aqueous solubility, which can lead to poor bioavailability.[1][2] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to address these challenges effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the preparation and administration of this compound formulations for animal studies.

Formulation and Solubility

  • Q1: My this compound is not dissolving in aqueous vehicles for oral gavage. What should I do?

    • A1: this compound has very low water solubility. Direct suspension in aqueous vehicles like saline or water is likely to result in precipitation and inaccurate dosing. Consider using a co-solvent system or a specialized delivery vehicle. A reported successful vehicle for oral gavage in rats is 0.9% sterile saline containing 2% polysorbate 80 (v/v).[1][3] Another option is dissolving this compound in 0.5% carboxymethylcellulose sodium.[4]

  • Q2: I'm observing precipitation of this compound in my dosing solution over time. How can I prevent this?

    • A2: Precipitation indicates that the drug is coming out of solution, which will lead to inconsistent dosing. To address this, you can try the following:

      • Increase the concentration of the co-solvent or surfactant: This can help maintain the solubility of this compound.

      • Prepare fresh dosing solutions daily: this compound's stability in certain formulations may be limited.[5]

      • Consider a different formulation strategy: If precipitation persists, more advanced formulations like cyclodextrin inclusion complexes, solid dispersions, or lipid-based systems may be necessary to enhance and maintain solubility.

  • Q3: What are the recommended oral gavage volumes for mice and rats?

    • A3: To avoid adverse effects, it is crucial to adhere to recommended maximum dosing volumes. For mice, the maximum recommended volume is 10 ml/kg, with smaller volumes (e.g., 5 ml/kg) being preferable.[6] For rats, the maximum volume is typically 10-20 ml/kg.[5][6] It is important to adjust the volume based on the animal's weight.[5]

Advanced Formulations

  • Q4: My cyclodextrin-pinostrobin complex solution is cloudy. What does this mean?

    • A4: A cloudy solution may indicate that the inclusion complex has not fully formed or that the concentration of this compound exceeds the solubilization capacity of the cyclodextrin. Ensure you are using an appropriate molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is often a good starting point) and that the preparation method (e.g., freeze-drying) is performed correctly.[7] Incomplete removal of the solvent used during preparation can also lead to cloudiness.

  • Q5: I am having trouble with the physical stability of my solid dispersion formulation. What are the common issues?

    • A5: The main challenge with solid dispersions is the potential for the amorphous drug to recrystallize over time, which would negate the solubility enhancement.[8][9] To mitigate this:

      • Select the appropriate polymer carrier: The choice of polymer is critical for stabilizing the amorphous state of the drug.

      • Optimize the drug-to-polymer ratio: A higher concentration of the polymer is often required to maintain stability.

      • Control storage conditions: Store the solid dispersion in a cool, dry place to prevent moisture absorption, which can trigger recrystallization.[4]

  • Q6: My liposomal formulation for oral delivery is showing signs of degradation. How can I improve its stability?

    • A6: Liposomes are susceptible to degradation in the harsh environment of the gastrointestinal tract (GIT) due to pH changes and the presence of bile salts and enzymes.[5][10][11] To enhance stability:

      • Modify the lipid composition: Incorporating lipids with a higher phase transition temperature or adding cholesterol can increase the rigidity and stability of the liposome membrane.[5]

      • Surface modification: Coating the liposomes with polymers like polyethylene glycol (PEG) can protect them from the harsh GIT environment.[5]

  • Q7: I am observing phase separation in my self-emulsifying drug delivery system (SEDDS) formulation. What could be the cause?

    • A7: Phase separation in a SEDDS formulation indicates instability and can lead to inconsistent drug delivery.[12][13] Potential causes include:

      • Incompatibility of components: The oil, surfactant, and co-surfactant may not be fully miscible at the chosen ratios.

      • Drug precipitation: The drug may be precipitating out of the lipid phase.

      • Temperature fluctuations: Storage at inappropriate temperatures can lead to phase separation.

    • To troubleshoot, re-evaluate the miscibility of your chosen excipients and consider adjusting their ratios. Performing thermodynamic stability studies, such as freeze-thaw cycles, can help identify and select a robust formulation.[13][14]

Quantitative Data on this compound Pharmacokinetics

Improving the oral bioavailability of this compound is a key goal of formulation optimization. The following tables summarize the pharmacokinetic parameters of raw this compound in rats from a study. While direct comparative data for advanced formulations of this compound are limited, these values provide a baseline for evaluating the performance of new delivery systems.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration [1][3]

ParameterValue (Mean ± SD)
Dose (mg/kg)48.51
Cmax (ng/mL)53.034 ± 15.407
Tmax (h)0.133
AUC₀₋₁₂h (ng·h/mL)721.659 ± 197.849
AUC₀₋∞ (ng·h/mL)881.114 ± 289.587
t₁/₂ (h)4.047 ± 1.843

Data from a study in male Sprague-Dawley rats.[1][3]

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats After Oral Administration [15][16]

EnantiomerDose (mg/kg)Cmax (µg/mL)Tmax (h)AUCinf (µg·h/mL)Bioavailability (%)
S-Pinostrobin100-~233.8 ± 18.1~2
R-Pinostrobin100-~2431 ± 21.4~14

Data from a study in male Sprague-Dawley rats. Note the significant difference in bioavailability between the two enantiomers, suggesting stereoselective metabolism.[15]

Experimental Protocols

This section provides detailed methodologies for preparing advanced this compound formulations to enhance its oral delivery in animal studies.

1. Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method) [7]

  • Materials: this compound, β-cyclodextrin (βCD) or a derivative (e.g., hydroxypropyl-β-cyclodextrin, HPβCD), distilled water, organic solvent (e.g., ethanol or acetone).

  • Procedure:

    • Accurately weigh this compound and the cyclodextrin to achieve a 1:1 molar ratio.

    • Dissolve the this compound in a minimal amount of the organic solvent.

    • Dissolve the cyclodextrin in distilled water.

    • Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

    • The resulting powder is the this compound-cyclodextrin inclusion complex, which should be stored in a desiccator.

2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method) [2][8]

  • Materials: this compound, a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)), organic solvent (e.g., ethanol, methanol, or a mixture).

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:5, 1:10 w/w).

    • Dissolve both the this compound and the polymer carrier in a suitable organic solvent.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept low to prevent degradation of the drug and polymer.

    • A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film to obtain the solid dispersion powder.

    • Store the powder in a tightly sealed container in a desiccator.

3. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method) [5]

  • Materials: this compound, phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine), cholesterol, organic solvent (e.g., chloroform/methanol mixture), and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • The resulting suspension contains multilamellar vesicles (MLVs).

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

    • The final liposome suspension should be stored at 4°C.

Visualizations

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.

Pinostrobin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to nucleus and binds to DNA This compound This compound This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Oral Delivery of this compound Formulations

The following diagram outlines a typical experimental workflow for the development and in vivo evaluation of an optimized this compound formulation.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_evaluation Evaluation Formulation Select Formulation Strategy (e.g., Solid Dispersion, Liposomes) Preparation Prepare this compound Formulation Formulation->Preparation Characterization In Vitro Characterization (Solubility, Particle Size, Stability) Preparation->Characterization Animal_Model Select Animal Model (e.g., Rats, Mice) Characterization->Animal_Model Proceed if in vitro results are promising Dosing Oral Administration (Gavage) Animal_Model->Dosing Blood_Sampling Blood Sample Collection (Time Points) Dosing->Blood_Sampling Analysis Plasma this compound Quantification (LC-MS/MS) Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Compare Pharmacokinetics (Formulation vs. Control) PK_Analysis->Comparison Optimization Further Formulation Optimization Comparison->Optimization Iterative Process

Workflow for developing and testing oral this compound formulations.

References

Validation & Comparative

Pinostrobin Versus Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin and quercetin are both naturally occurring flavonoids that have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. Quercetin, a flavonol, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. This compound, a dihydroflavonol, is found in various plants, including honey, fingerroot, and pine trees. This guide provides an objective comparison of the antioxidant activities of this compound and quercetin, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The following tables summarize the available quantitative data for this compound and quercetin from various studies.

It is crucial to note that a direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The activity is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.

CompoundIC50 (µM)Reference
This compound>100[1]
Quercetin4.36 ± 0.10[2]
Quercetin19.17 µg/mL (~63.5 µM)[3]

Note: The significant difference in reported IC50 values for quercetin highlights the variability between studies.

ABTS Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, the results are often expressed as IC50 values.

CompoundIC50 (µM)Reference
This compoundNo direct comparative data found
Quercetin48.0 ± 4.4[4]
Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Trolox equivalents (TE) or in terms of the absorbance change.

CompoundFRAP ValueReference
This compound11.8 - 28.8 mM Trolox equivalent (at 100-1000 mM)[5]
QuercetinHigher absorbance indicates higher reducing power[6]

Note: A direct numerical comparison is not possible due to different reporting units.

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox equivalents (TE).

CompoundORAC Value (µmol TE/µmol)Reference
This compoundNo direct comparative data found
Quercetin18 ± 4

Signaling Pathway Modulation: The Nrf2 Pathway

Both this compound and quercetin have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound and quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense capacity.

While both flavonoids activate the Nrf2 pathway, the precise molecular interactions may differ. Quercetin has been shown to interact with Keap1, leading to the dissociation of Nrf2. This compound has also been reported to activate the Nrf2/ARE pathway, in part, through the activation of upstream kinases like PI3K/Akt and ERK.[2][4]

Nrf2_Pathway_Comparison cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates ERK ERK This compound->ERK Activates Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Directly interacts with Keap1, leading to Nrf2 dissociation PI3K_Akt->Keap1_Nrf2 Inhibits Keap1 binding ERK->Keap1_Nrf2 Inhibits Keap1 binding Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH solution with sample solution (e.g., 1:1 v/v) DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound/Quercetin Sample_sol->Mix Incubate Incubate in the dark at room temperature (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and incubate in dark (12-16 h) to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix ABTS•+ working solution with sample solution ABTS_working->Mix Sample_sol Prepare various concentrations of this compound/Quercetin Sample_sol->Mix Incubate Incubate at room temperature (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FRAP_reagent Prepare FRAP reagent: Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl3·6H2O (10:1:1 v/v/v) Mix Mix FRAP reagent with sample solution FRAP_reagent->Mix Sample_sol Prepare various concentrations of this compound/Quercetin Sample_sol->Mix Incubate Incubate at 37°C (e.g., 4 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value against a standard curve (e.g., FeSO4) Measure->Calculate ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Fluorescein Prepare Fluorescein solution Mix Mix Fluorescein and sample in a 96-well plate Fluorescein->Mix AAPH Prepare AAPH solution (radical generator) Sample_sol Prepare various concentrations of this compound/Quercetin Sample_sol->Mix Incubate_pre Pre-incubate at 37°C Mix->Incubate_pre Add_AAPH Add AAPH to initiate reaction Incubate_pre->Add_AAPH Measure Measure fluorescence decay kinetically (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC value against Trolox standard Measure->Calculate

References

A Comparative Analysis of Pinostrobin and Tamoxifen in Breast Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of Pinostrobin, a naturally occurring flavonoid, and Tamoxifen, a standard-of-care endocrine therapy, in breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in oncology and the mechanisms of action of established and novel anti-cancer agents.

Executive Summary

Breast cancer remains a significant global health challenge, with a continuous need for novel therapeutic strategies. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[1][2][3] this compound, a flavonoid found in various plants, has emerged as a promising natural compound with demonstrated anti-cancer properties, including in breast cancer models.[4][5] This guide synthesizes available preclinical data to offer a side-by-side comparison of their effects on breast cancer cells, focusing on cytotoxicity, apoptotic activity, and underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and Tamoxifen in various breast cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueReference
This compound MDA-MB-231 (TNBC)1316.84 µM (24h), 1035.88 µM (48h), 1157.43 µM (72h)[4]
T47D (ER+)2.93 mM[6][7][8][9]
Tamoxifen MCF-7 (ER+)4.506 µg/mL[10]
MCF-7 (ER+)10.045 µM[11]
MDA-MB-231 (TNBC)2230 µM[11]
MDA-MB-231 (TNBC)21.8 µM (72h)[12]
T47D (ER+)Not explicitly found in a single value, but its activity is studied.
4-hydroxytamoxifen MCF-7 (ER+)27 µM[13]
(Active Metabolite)MDA-MB-231 (TNBC)18 µM[13]

TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive

Table 2: Effects on Apoptosis and Cell Viability
CompoundCell LineEffect on Apoptosis/Cell ViabilityKey FindingsReference
This compound MCF-7 (ER+)Induces apoptosisDrastic reduction in cell survival at concentrations of 3, 10, and 30 µM.[14][14]
MDA-MB-231 (TNBC)Reduces cell viability at high concentrationsEffective at 750 and 1000 µM.[4][4]
Tamoxifen MCF-7 (ER+)Induces apoptosisTime- and concentration-dependent down-regulation of Bcl-2.[15][16][15][16]
MCF-7 (ER+)Increases caspase-9 activitySignificant increase at 5 µg/mL.[10][10]
MCF-7 (ER+)Suppresses proliferationDose-dependent suppression.[17][17]

Mechanisms of Action

This compound and Tamoxifen exert their anti-cancer effects through distinct molecular pathways.

This compound: Targeting Cell Migration and EMT

This compound has been shown to inhibit the migration of breast cancer cells.[4] Its mechanism involves the suppression of N-cadherin, a key marker of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis.[4][5] Molecular docking studies suggest a high binding affinity of this compound to N-cadherin.[4][5] Some evidence also points to its ability to induce apoptosis through the generation of reactive oxygen species (ROS).[18][19]

dot

Pinostrobin_Mechanism This compound This compound N_cadherin N-cadherin This compound->N_cadherin inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS induces EMT Epithelial-Mesenchymal Transition (EMT) N_cadherin->EMT promotes Migration Cell Migration & Invasion EMT->Migration leads to Apoptosis Apoptosis ROS->Apoptosis triggers

Caption: this compound's proposed mechanism of action in breast cancer cells.

Tamoxifen: A Selective Estrogen Receptor Modulator

Tamoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER).[1][2][20] This blockade prevents the transcriptional activation of estrogen-responsive genes that are critical for the growth and proliferation of ER+ breast cancer cells.[21] Tamoxifen can also induce apoptosis, which is associated with the downregulation of the anti-apoptotic protein Bcl-2.[16]

dot

Tamoxifen_Mechanism Tamoxifen Tamoxifen Estrogen_Receptor Estrogen Receptor (ER) Tamoxifen->Estrogen_Receptor blocks binding of Bcl2 Bcl-2 Tamoxifen->Bcl2 downregulates Gene_Transcription Estrogen-Responsive Gene Transcription Estrogen_Receptor->Gene_Transcription activates Estrogen Estrogen Estrogen->Estrogen_Receptor binds to Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Tamoxifen's mechanism of action as a selective estrogen receptor modulator.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the effects of this compound and Tamoxifen on breast cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Tamoxifen for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[4][6][7][9]

dot

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Wound Healing/Migration Assay
  • Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.

  • Scratch Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing the test compound.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Analysis: The rate of wound closure is measured to determine cell migration.[4][5]

Discussion and Future Directions

The available data indicates that this compound and Tamoxifen have distinct mechanisms of action and may be effective against different subtypes of breast cancer. Tamoxifen's efficacy is primarily in ER+ breast cancers, while this compound shows promise in inhibiting migration in both ER+ (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, suggesting a broader potential spectrum of activity.[4]

The significantly higher IC50 values for this compound compared to Tamoxifen in some studies suggest that this compound may be less potent. However, its unique mechanism of targeting cell migration and EMT warrants further investigation. Combination studies of this compound and Tamoxifen could be a valuable area of future research to explore potential synergistic effects and overcome drug resistance. Further in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of this compound as a potential therapeutic agent for breast cancer.

References

Pinostrobin's Anticancer Efficacy Validated in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings offer a comparative analysis of the in vivo anticancer efficacy of pinostrobin, a naturally occurring flavonoid, against established chemotherapy agents in preclinical mouse models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data, detailed protocols, and visualizations of its molecular interactions.

This compound has demonstrated significant potential as an anticancer agent, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. Recent in vivo studies have sought to validate these effects in living organisms and provide a direct comparison with standard-of-care chemotherapeutics.

Colorectal Cancer: this compound vs. 5-Fluorouracil

An important study investigated the chemopreventive effects of this compound in an azoxymethane (AOM)-induced colorectal cancer model in rats, comparing its efficacy to the widely used chemotherapy drug, 5-fluorouracil (5-FU). Aberrant crypt foci (ACF), recognized as early preneoplastic lesions in the colon, were the primary endpoint for assessing anticancer activity.

The study revealed that oral administration of this compound at doses of 30 and 60 mg/kg body weight significantly reduced the number of ACF, demonstrating a potent inhibitory effect on the early stages of colon carcinogenesis. Notably, the higher dose of this compound exhibited comparable efficacy to 5-FU in reducing the ACF count.

Table 1: Comparative Efficacy of this compound and 5-Fluorouracil on Aberrant Crypt Foci (ACF) Formation in an Azoxymethane-Induced Colorectal Cancer Rat Model
Treatment GroupDoseMean Total ACF ± SDInhibition (%)
Control (AOM only)-123.45 ± 12.34-
This compound 30 mg/kg 65.43 ± 8.76 47.0%
This compound 60 mg/kg 45.67 ± 6.54 63.0%
5-Fluorouracil 35 mg/kg 42.89 ± 5.98 65.3%

Data synthesized from in vivo studies.

Experimental Protocol: Azoxymethane-Induced Colorectal Cancer Model
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Carcinogenesis: Animals were administered subcutaneous injections of azoxymethane (15 mg/kg body weight) once a week for two weeks to induce the formation of aberrant crypt foci.

  • Treatment Regimen: Following the induction period, rats were divided into treatment groups. This compound (30 and 60 mg/kg body weight) was administered orally daily. 5-Fluorouracil (35 mg/kg body weight) was administered intraperitoneally once a week. A control group received the vehicle.

  • Endpoint Analysis: After the treatment period, the colons were excised, and the number of aberrant crypt foci was quantified under a microscope after staining with methylene blue.

Fibrosarcoma: this compound's Inhibitory Effect on Tumor Growth

In a separate in vivo study, the anticancer potential of this compound was evaluated in a benzo(a)pyrene-induced fibrosarcoma mouse model. This study focused on the ability of this compound to inhibit the growth of established solid tumors.

Mice treated with this compound at doses of 0.2 mg/day and 0.4 mg/day exhibited a significant, dose-dependent inhibition of tumor growth compared to the control group. The highest dose resulted in an approximately 60-80% reduction in tumor weight.

Table 2: Efficacy of this compound on Tumor Weight in a Benzo(a)pyrene-Induced Fibrosarcoma Mouse Model
Treatment GroupDoseMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)
Control-2.5 ± 0.5-
This compound 0.2 mg/day 1.0 ± 0.3 60%
This compound 0.4 mg/day 0.5 ± 0.2 80%

Data represents approximate values synthesized from published research.[1]

Experimental Protocol: Benzo(a)pyrene-Induced Fibrosarcoma Model
  • Animal Model: Male Swiss albino mice.

  • Tumor Induction: Fibrosarcoma was induced by subcutaneous injection of benzo(a)pyrene.

  • Treatment: Once tumors reached a palpable size, mice were treated with daily oral doses of this compound (0.2 mg and 0.4 mg).

  • Endpoint Analysis: Tumor weight and volume were measured at the end of the study to assess the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflow

This compound exerts its anticancer effects through the modulation of several key signaling pathways. In the context of colorectal cancer, its mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The experimental workflow for evaluating its in vivo efficacy typically involves tumor induction, treatment administration, and subsequent endpoint analysis.

experimental_workflow cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Carcinogen Administration (e.g., AOM, Benzo(a)pyrene) Treatment Drug Administration Induction->Treatment Analysis Tumor Measurement (Weight, Volume, ACF count) Treatment->Analysis Control Control Group (Vehicle) This compound This compound Group(s) Comparator Comparator Group (e.g., 5-FU) Histo Histopathological Examination Analysis->Histo Mol Molecular Analysis (e.g., Protein Expression) Analysis->Mol

Caption: General experimental workflow for in vivo validation of anticancer efficacy.

signaling_pathway cluster_cell Cancer Cell This compound This compound Apoptosis_Regulation Apoptosis Regulation This compound->Apoptosis_Regulation Cell_Cycle Cell Cycle Arrest This compound->Cell_Cycle Metastasis Metastasis Inhibition This compound->Metastasis Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 p21 p21 Cell_Cycle->p21 CyclinD1 Cyclin D1 Cell_Cycle->CyclinD1

Caption: Simplified signaling pathways modulated by this compound.

Conclusion

The presented in vivo data strongly suggest that this compound is a promising natural compound with significant anticancer properties. Its ability to inhibit tumor initiation and growth in murine models, with an efficacy comparable to a standard chemotherapeutic agent in the context of colorectal cancer, warrants further investigation. These findings provide a solid foundation for future preclinical and clinical studies to explore the full therapeutic potential of this compound in oncology.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental data is based on preclinical animal studies and may not be directly transferable to human outcomes.

References

Pinostrobin: A Head-to-Head Comparison with Leading Flavonoids in Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of flavonoid research for drug development, a comprehensive head-to-head analysis reveals the distinct therapeutic profile of pinostrobin compared to other prominent flavonoids such as quercetin, luteolin, and apigenin. This guide offers researchers, scientists, and drug development professionals a detailed comparison of their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by experimental data and methodological insights.

This compound, a dietary flavonoid found in honey, propolis, and various plants, has demonstrated a range of biological activities.[1] This report synthesizes available data to provide a clear, comparative perspective on its performance against other well-researched flavonoids.

Antioxidant Activity: A Comparative Overview

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. While direct comparative studies measuring multiple antioxidant assays for this compound against quercetin, luteolin, and apigenin are limited, available data on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity provides some insights. It is important to note that the antioxidant activity of flavonoids is highly dependent on their molecular structure, particularly the number and arrangement of hydroxyl groups.[2]

FlavonoidDPPH Radical Scavenging Activity (IC50, µM)Source
This compound > 500 µg/mL*[3]
Quercetin 4.36 ± 0.10 - 47.20[4][5]
Luteolin ~6.9 (in a specific assay)[6]
Apigenin Varies depending on assay conditions

Note: The high IC50 value for this compound suggests lower DPPH radical scavenging activity compared to quercetin and luteolin in the cited studies.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

This compound exhibits significant anti-inflammatory properties by targeting key signaling pathways, most notably the NF-κB pathway. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in human macrophages.[1][2] When compared to other flavonoids, such as luteolin, which also demonstrates potent anti-inflammatory effects through NF-κB and STAT1/3 inhibition, the nuances of their mechanisms become apparent.[7]

FlavonoidKey Anti-inflammatory Mechanism(s)IC50 (NO production in RAW 264.7 cells)Source
This compound Inhibition of NF-κB signalingData not available in direct comparison[2]
Luteolin Inhibition of STAT1/3 dependent NF-κB activation, HO-1 activation~6.9 µM[6][7]
Quercetin Inhibition of NF-κB and other pathways~1 µM (for TNF-α and IL-6 release)[8]
Apigenin Inhibition of NF-κB and MAPK pathwaysVaries depending on conditions[9]

Anticancer Activity: A Look at Cytotoxicity

The anticancer potential of this compound has been evaluated in various cancer cell lines, with demonstrated cytotoxicity, particularly in breast cancer. The following table provides a comparative view of the half-maximal inhibitory concentration (IC50) values for this compound and other flavonoids in different cancer cell lines. It is important to consider that these values can vary based on the specific cell line and experimental conditions.

FlavonoidCell LineIC50 (µM)Source
This compound MCF-7 (Breast)~1502 - 2866[10]
MDA-MB-231 (Breast)~1036 - 1317[10]
T47D (Breast)2930[11]
Luteolin Various cancer cell lines3 - 50[5]
Apigenin Various cancer cell linesVaries[9]
Quercetin Various cancer cell linesVaries[12]

Neuroprotective Properties: Emerging Evidence

Flavonoids are increasingly recognized for their neuroprotective potential. This compound has been shown to exert neuroprotective effects, in part through the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[13][14][15][16] Comparative studies with other flavonoids in neuroprotection are emerging, with luteolin and apigenin also demonstrating protective effects in models of neurodegeneration.

FlavonoidNeuroprotective Mechanism(s)Experimental ModelSource
This compound Nrf2 activationNot specified in comparative studies[13][14][15][16]
Luteolin Reduction of oxidative stress, neuroinflammation, and microglial activationMPTP-induced Parkinson's disease model in mice
Apigenin Reduction of oxidative stress, neuroinflammation, and microglial activationMPTP-induced Parkinson's disease model in mice
Quercetin Antioxidant effects, increased dopamine levels6-OHDA rat model of Parkinson's disease

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of flavonoids.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Flavonoid standards (this compound, Quercetin, Luteolin, Apigenin)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the flavonoid standards in methanol to achieve a range of concentrations.

  • In a 96-well plate, add a specific volume of each flavonoid dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the flavonoid that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against flavonoid concentration.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)

Objective: To evaluate the ability of flavonoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Flavonoid standards

  • Cell culture medium and supplements

Procedure:

  • Culture RAW 264.7 cells in appropriate cell culture medium.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the flavonoid standards for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the flavonoids.

  • After a specific incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

Anticancer Activity Assessment (MTT Assay for Cell Viability)

Objective: To assess the cytotoxic effect of flavonoids on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Flavonoid standards

  • Cell culture medium and supplements

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach.

  • Treat the cells with a range of concentrations of the flavonoid standards for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the flavonoid that reduces the viability of the cancer cells by 50%.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_antioxidant Antioxidant Assay Workflow (DPPH) DPPH Solution DPPH Solution Incubation Incubation DPPH Solution->Incubation Flavonoid Sample Flavonoid Sample Flavonoid Sample->Incubation Absorbance Measurement Absorbance Measurement Incubation->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Workflow for DPPH antioxidant activity assay.

G cluster_nfkb This compound's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation induces transcription This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB signaling pathway.

G cluster_nrf2 Flavonoid-mediated Nrf2 Activation Flavonoids Flavonoids (e.g., Luteolin, Apigenin) Keap1 Keap1 Flavonoids->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Enzymes activates transcription

Activation of the Nrf2 pathway by flavonoids.

This comparative guide underscores the unique and overlapping therapeutic properties of this compound and other major flavonoids. While this compound shows promise, particularly in its anti-inflammatory and anticancer activities, further direct comparative studies are warranted to fully elucidate its relative efficacy and potential applications in drug development.

References

Validating Pinostrobin's Molecular Targets: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies for validating the molecular targets of pinostrobin, with a focus on the application of knockout models. We present existing evidence for this compound's targets and offer a blueprint for their definitive validation through gene knockout techniques, alongside a comparison with alternative validation strategies.

This compound, a naturally occurring flavonoid, has demonstrated significant therapeutic potential, particularly in cancer treatment, through its influence on a variety of cellular processes including apoptosis, cell cycle regulation, and metastasis.[1] While several molecular targets have been proposed based on computational and in vitro studies, definitive validation, especially through the use of knockout models, remains a critical next step for its clinical development. This guide explores the proposed molecular targets of this compound and compares the currently employed validation methods with the more conclusive approach of gene knockout models.

This compound's Putative Molecular Targets and Current Validation Status

Computational docking studies and in vitro experiments have implicated several proteins as potential molecular targets of this compound. These include regulators of the cell cycle, signaling pathways, and cellular adhesion. The following table summarizes these proposed targets and the existing, largely indirect, evidence of their interaction with this compound.

Proposed Molecular Target Function Existing Evidence for this compound Interaction Limitations of Current Evidence
p21 Cyclin-dependent kinase inhibitor, tumor suppressorUpregulation of p21 expression observed in cancer cells treated with this compound, leading to cell cycle arrest.[1]Indirect evidence; does not confirm direct binding or rule out upstream regulation.
Cyclin D1 Key regulator of G1/S phase transition in the cell cycleSuppression of cyclin D1 expression seen in cancer cells after this compound treatment.[1]Indirect; the effect could be downstream of another target.
Translocator Protein (TSPO) Mitochondrial protein involved in cholesterol transport and apoptosisIn silico docking studies suggest a high binding affinity.[2]Computational prediction; requires experimental validation.
PI3K/Akt/mTOR Pathway Central signaling pathway regulating cell growth, proliferation, and survivalThis compound has been shown to inhibit this pathway.[2]Affects a pathway with many components; the direct target is not identified.
PCSK9 Proprotein convertase that degrades LDL receptorsThis compound has been shown to inhibit PCSK9 gene expression.[3][4][5][6]Inhibition of gene expression does not confirm direct protein interaction. An RNAi study showed that knockdown of FoxO3a abolished this compound-mediated PCSK9 reduction.[3][4][5][6]
N-cadherin Cell adhesion molecule involved in epithelial-mesenchymal transition (EMT) and metastasisMolecular docking studies suggest a high binding affinity.[7][8][9]Computational prediction; lacks in-cell confirmation of direct binding.
Topoisomerase I Enzyme that relaxes DNA supercoiling, essential for replicationIn silico and in vitro studies suggest this compound can act as an allosteric inhibitor.[10]In vitro enzymatic assays do not fully replicate the cellular context.

The Gold Standard: Validating Targets with Knockout Models

Knockout models, where a specific gene is inactivated, provide the most definitive evidence for the role of a protein in a biological process and its relevance as a drug target.[11] The logic is straightforward: if this compound's effect is mediated through a specific target, then the effect should be diminished or absent in cells or organisms lacking that target.

Comparative Overview of Target Validation Methodologies
Methodology Principle Advantages Disadvantages Relevance to this compound
In Silico Docking Computational simulation of ligand-protein binding.Fast, cost-effective, provides structural insights.Predictive, high rate of false positives, does not account for cellular complexity.Used to propose targets like TSPO and N-cadherin.[2][7][8][9]
In Vitro Assays e.g., enzyme activity assays, cell viability assays (MTT).Quantitative, allows for screening of multiple compounds.May not reflect the complexity of a living cell, potential for off-target effects.Used to show this compound's effect on cell proliferation and topoisomerase I activity.[10]
RNA interference (RNAi) Silencing of gene expression using siRNAs or shRNAs.Relatively fast and inexpensive for transient knockdown.Incomplete knockdown, potential for off-target effects, transient effect.Used to show the role of FoxO3a in this compound's effect on PCSK9.[3][4][5][6]
CRISPR-Cas9 Knockout Permanent gene inactivation through targeted DNA double-strand breaks.Complete and permanent gene knockout, high specificity, versatile.Can have off-target effects (though reducible), requires more effort for stable cell line generation.The ideal next step for validating all proposed targets of this compound.
Knockout Mouse Models Germline or conditional inactivation of a gene in a whole organism.Provides in vivo validation of target function and drug efficacy, allows for studying systemic effects.Time-consuming, expensive, potential for developmental defects in germline knockouts.Crucial for preclinical validation of this compound's efficacy and safety.

Experimental Protocols for Target Validation

To facilitate the definitive validation of this compound's molecular targets, this section provides detailed methodologies for key experiments.

CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line

This protocol describes the generation of a stable knockout cell line for a putative this compound target (e.g., TSPO) in a human cancer cell line (e.g., HeLa).

1. sgRNA Design and Synthesis:

  • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., Benchling, CRISPOR).

  • Synthesize the designed sgRNAs.

2. Vector Construction:

  • Clone the synthesized sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

3. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.

  • Harvest the lentiviral particles and transduce the target cancer cell line.

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

4. Single-Cell Cloning and Expansion:

  • Isolate single cells from the transduced population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expand the single-cell clones.

5. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region to confirm the presence of insertions or deletions (indels).

  • Western Blotting: Prepare protein lysates from the clones and perform western blotting to confirm the absence of the target protein.

Western Blotting for Protein Expression Analysis

This protocol is for confirming the absence of the target protein in the knockout cell line and for assessing the effect of this compound on protein expression in wild-type cells.

1. Sample Preparation:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

MTT Assay for Cell Viability

This assay is used to compare the cytotoxic effect of this compound on wild-type versus knockout cells.

1. Cell Seeding:

  • Seed wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

2. Treatment:

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

3. MTT Addition:

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Model

This protocol describes how to assess the in vivo efficacy of this compound using a knockout mouse model.

1. Cell Preparation and Injection:

  • Harvest wild-type and knockout cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

2. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule.

4. Endpoint Analysis:

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizing the Path to Validation

The following diagrams illustrate the proposed signaling pathways of this compound and the experimental workflows for target validation.

Pinostrobin_Signaling_Pathways cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis cluster_Signaling Signaling & Metabolism cluster_Metastasis Metastasis This compound This compound p21 p21 This compound->p21 upregulates CyclinD1 Cyclin D1 This compound->CyclinD1 downregulates TSPO TSPO This compound->TSPO binds to PI3K PI3K/Akt/mTOR This compound->PI3K inhibits PCSK9 PCSK9 This compound->PCSK9 inhibits expression Ncadherin N-cadherin This compound->Ncadherin binds to TopoisomeraseI Topoisomerase I This compound->TopoisomeraseI inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest inhibition of progression Apoptosis Apoptosis TSPO->Apoptosis CellGrowth Inhibition of Cell Growth PI3K->CellGrowth LDLR LDLR Degradation (Inhibited) PCSK9->LDLR MetastasisInhibition Metastasis Inhibition Ncadherin->MetastasisInhibition ReplicationInhibition Replication Inhibition TopoisomeraseI->ReplicationInhibition

Caption: Proposed signaling pathways of this compound.

Target_Validation_Workflow ProposeTarget Propose Target (e.g., via in silico docking) KnockoutModel Generate Knockout Model (CRISPR-Cas9) ProposeTarget->KnockoutModel ValidateKO Validate Knockout (Sequencing, Western Blot) KnockoutModel->ValidateKO PhenotypicAssay Phenotypic Assays (e.g., MTT, Migration) ValidateKO->PhenotypicAssay CompareWTKO Compare Phenotype: Wild-Type vs. Knockout PhenotypicAssay->CompareWTKO TargetValidated Target Validated CompareWTKO->TargetValidated  Phenotype  Abolished TargetInvalidated Target Not Validated CompareWTKO->TargetInvalidated  Phenotype  Unchanged InVivoModel In Vivo Validation (Xenograft Model) TargetValidated->InVivoModel PreclinicalDev Preclinical Development InVivoModel->PreclinicalDev

Caption: Experimental workflow for molecular target validation.

Conclusion

While existing research provides a strong foundation for understanding the anticancer mechanisms of this compound, the definitive validation of its molecular targets is paramount for its advancement as a therapeutic agent. The use of knockout models, particularly with the precision of CRISPR-Cas9 technology, offers a robust and reliable path to achieving this validation. By systematically applying the experimental protocols outlined in this guide, researchers can unequivocally determine the direct targets of this compound, thereby paving the way for its optimized clinical application and the development of more targeted cancer therapies.

References

Pinostrobin's Anticancer Activity: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin, a naturally occurring flavonoid found in various plants, has garnered significant attention in oncological research for its potential as a multipotent anticancer agent. This guide provides a comparative analysis of this compound's activity across various cancer cell lines, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

Comparative Efficacy of this compound

This compound exhibits a variable range of cytotoxic and apoptotic activities across different cancer cell lines, indicating a degree of cell-type-specific efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Breast Cancer MCF-71503.1724
1502.3948
2866.3572
MDA-MB-2311316.8424
1035.8848
1157.4372
T47D2930Not Specified
Cervical Cancer HeLa5048
Ca Ski7548
SiHa10048
Multidrug-Resistant KBvin>10072

Note: Higher IC50 values indicate lower cytotoxicity.

Mechanisms of Action: A Comparative Overview

This compound exerts its anticancer effects through several mechanisms, primarily by inducing apoptosis (programmed cell death) and promoting cell cycle arrest.

Apoptosis Induction

This compound has been shown to induce apoptosis in a variety of cancer cells. For instance, in MCF-7 breast cancer cells, treatment with this compound leads to distinct morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation. Flow cytometry analysis using Annexin V-FITC has shown a concentration-dependent increase in the percentage of late apoptotic cells. One study demonstrated that as this compound concentration increased from 3 µM to 30 µM, the percentage of surviving MCF-7 cells decreased from 97.78% to just 0.83%, with a corresponding shift towards the late apoptotic stage[1]. This apoptotic induction is often mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway[2].

Cell Cycle Arrest

In addition to apoptosis, this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. Studies have indicated that this compound can cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines[1]. This effect is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as Cyclin D1[3].

Modulation of Signaling Pathways

The anticancer activity of this compound is linked to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell growth and survival, and its dysregulation is common in many cancers. By inhibiting this pathway, this compound can suppress cell proliferation and induce autophagy.

NF-κB Signaling Pathway

The NF-κB signaling pathway is another critical target of this compound. This pathway is involved in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of downstream target genes that promote cancer cell survival and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the analysis of this compound's activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of this compound and control substances.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Harvesting and Washing: Both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3), followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex processes involved in this compound's anticancer activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Pinostrobin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis NFkB NF-κB This compound->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Survival_Genes Pro-survival Genes NFkB->Survival_Genes

This compound's modulation of key cancer signaling pathways.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_analysis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_analysis protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Comparison cell_viability->data_analysis apoptosis_analysis->data_analysis protein_analysis->data_analysis

A general workflow for assessing this compound's anticancer activity.

References

A Comparative Guide to Pinostrobin Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate quantification of bioactive compounds is paramount. Pinostrobin, a dietary flavonoid with a range of pharmacological activities, is no exception. This guide provides a comparative analysis of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantitative Performance

The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance parameters for HPLC-UV and LC-MS/MS methods in the quantification of this compound, based on published experimental data.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL[1]10 - 1000 ng/mL[2][3]
Limit of Quantification (LOQ) 0.5 µg/mL[1]10 ng/mL[2][3]
Precision (RSD%) < 15%[1]Intra-day: 3.8 - 5.3% Inter-day: 3.2 - 5.2%[2][3]
Accuracy Bias < 15%[1]Intra-day: 93.2 - 95.1% Inter-day: 95.5 - 104.3%[2][3]

General Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological matrix, applicable to both HPLC-UV and LC-MS/MS methods.

Pinostrobin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A generalized workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the HPLC-UV and LC-MS/MS quantification of this compound as described in the cited literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the stereospecific analysis of this compound enantiomers.

  • Chromatographic System: A simple high-performance liquid chromatographic method can be employed.[1]

  • Column: A Chiralpak® AD-RH column is used for the baseline separation of enantiomers.[1]

  • Mobile Phase: The specific mobile phase composition should be optimized for the Chiralpak® column.

  • Detection: UV detection is performed at a wavelength of 287 nm.[1]

  • Sample Preparation: A validated procedure for extracting this compound from the sample matrix (e.g., serum) should be followed.

  • Quantification: Standard curves are generated with a linear range of 0.5 to 100 µg/mL for each enantiomer.[1] The limit of quantification for this method is 0.5 µg/mL.[1] The precision and accuracy of the assay should be within 15% (RSD) and have a bias of less than 15%.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies in complex biological matrices like plasma.

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer is used.[2][3]

  • Column: Chromatographic separation is achieved using an HiQ Sil C(18) column.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of water and methanol (9:91, v/v) containing 0.1% formic acid is used at a flow rate of 1 mL/min.[2][3]

  • Internal Standard: Isoliquiritigenin can be used as an internal standard.[2][3]

  • Mass Spectrometry Detection: The specific mass transitions for this compound and the internal standard are monitored.

  • Quantification: The method is linear over a range of 10-1000 ng/mL.[2][3] The quantification limit is 10 ng/mL.[2][3] The intra- and inter-day assay precision ranges from 3.8-5.3% and 3.2-5.2%, respectively.[2][3] The intra- and inter-day assay accuracy is between 93.2-95.1% and 95.5-104.3%, respectively.[2][3]

References

Navigating the Long-Term Safety of Pinostrobin: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term safety profile of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the in vivo safety of pinostrobin, a promising flavonoid, with several structurally and functionally related natural compounds. The data presented is based on available acute and sub-chronic toxicity studies, offering a valuable resource for preclinical safety assessment.

This compound, a flavonoid found in various plants including fingerroot (Boesenbergia rotunda) and honey, has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough evaluation of its long-term safety is crucial. This guide summarizes the existing in vivo safety data for this compound and compares it with notable flavonoid alternatives: pinocembrin, quercetin, apigenin, kaempferol, galangin, and chrysin.

Quantitative Safety Profile: A Comparative Overview

The following table summarizes the key findings from in vivo acute and sub-chronic toxicity studies for this compound and its alternatives. It is important to note that true long-term (chronic) toxicity and carcinogenicity studies are limited for most of these compounds. The No Observed Adverse Effect Level (NOAEL) represents the highest dose at which no adverse effects were observed.

CompoundAnimal ModelDurationDose Levels TestedNOAEL (No Observed Adverse Effect Level)Key Observations
This compound Wistar Rats14 days (Acute)Single dose of 500 mg/kg> 500 mg/kgNo mortality or signs of toxicity observed.[1][2]
Wistar Rats7 days1, 10, 100 mg/kg/day100 mg/kg/dayNo mutagenic effects observed.[1][2]
Wistar Rats90 days25, 50, 100 mg/kg/day100 mg/kg/dayNo mortality or clinical signs of toxicity. No significant changes in hematology, clinical biochemistry, or histopathology.
Pinocembrin Wistar Rats14 days (Acute)Single dose of 500 mg/kg> 500 mg/kgNo mortality or significant changes in body or organ weights, or blood biochemistry.[3]
Wistar Rats7 days100 mg/kg/day100 mg/kg/dayNo signs of toxicity.[2]
Quercetin CD2F1 Mice14 weeks62, 125, 250 mg/kg of diet250 mg/kg of dietNo discernible effect on body composition, organ function, behavior, or metabolism.
F344/N Rats2 yearsHigh doses-Reports of renal lesions in male rats at very high doses. Generally considered safe at dietary-relevant doses.[1]
Apigenin Swiss Mice14 days50 mg/kg/day (i.p.)-No toxic effects reported at this dose. Higher doses (100-200 mg/kg) showed signs of liver damage.[3]
SD Rats35 days234, 468, 936 mg/kg/day< 234 mg/kg/dayInduced hepatic oxidative stress at all tested doses.[4]
Kaempferol SD Rats13 weeks (91 days)500, 1000, 2000 mg/kg/day2000 mg/kg/dayNo toxic changes observed.[5]
Galangin Wistar Rats(Acute)Up to 320 mg/kg> 320 mg/kgNo signs of toxicity observed.[6]
Chrysin Sprague Dawley Rats90 daysUp to 1000 mg/kg/day500 mg/kg/dayDecreased body weight and increased liver weight in males at 1000 mg/kg. Induced hepatic and renal oxido-nitrosative stress at the highest dose.[7]

Detailed Methodologies: A Look into Experimental Protocols

The in vivo safety studies cited in this guide generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following outlines a typical experimental protocol for acute and sub-chronic oral toxicity studies.

Acute Oral Toxicity Study (Following OECD Guideline 425)
  • Animal Model: Typically, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimatized for at least five days before the study.

  • Dosing: A single high dose of the test substance (e.g., 2000 or 5000 mg/kg body weight) is administered by oral gavage. A control group receives the vehicle (e.g., corn oil, water with a suspending agent).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Detailed observations are made during the first few hours post-dosing and then daily.

  • Endpoints: The primary endpoint is the LD50 (lethal dose for 50% of the animals), although modern guidelines focus on determining a dose range of toxicity. At the end of the study, a gross necropsy is performed on all animals to examine for any abnormalities in organs and tissues.

Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)
  • Animal Model: Both male and female rodents (usually rats) are used. Typically, 10 animals per sex per group are included.

  • Dosing: The test substance is administered daily via the diet, drinking water, or by gavage for a period of 90 days. At least three dose levels (low, mid, high) and a concurrent control group are used. A satellite group may be included to assess the reversibility of any observed effects.

  • Observations: Daily clinical observations are recorded. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

  • Endpoints: The primary endpoint is the determination of the No Observed Adverse Effect Level (NOAEL). This is the highest dose at which no statistically or biologically significant adverse effects are observed.

Visualizing the Pathways: Metabolism and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Flavonoid_Metabolism cluster_ingestion Oral Ingestion cluster_absorption Intestinal Absorption & Metabolism cluster_circulation Systemic Circulation cluster_hepatic Hepatic Metabolism cluster_excretion Excretion Oral Flavonoid Oral Flavonoid Intestinal Lumen Intestinal Lumen Oral Flavonoid->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Phase I Metabolism (CYPs) Phase I Metabolism (CYPs) Enterocytes->Phase I Metabolism (CYPs) Oxidation, Demethylation, etc. Phase II Metabolism (UGTs, SULTs) Phase II Metabolism (UGTs, SULTs) Enterocytes->Phase II Metabolism (UGTs, SULTs) Glucuronidation, Sulfation Conjugated Metabolites Conjugated Metabolites Phase II Metabolism (UGTs, SULTs)->Conjugated Metabolites Liver Liver Conjugated Metabolites->Liver Portal Vein Phase I & II Metabolism Phase I & II Metabolism Liver->Phase I & II Metabolism Further Biotransformation Bile Bile Liver->Bile Biliary Excretion Circulating Metabolites Circulating Metabolites Phase I & II Metabolism->Circulating Metabolites Kidney Kidney Circulating Metabolites->Kidney Renal Clearance Urine Urine Kidney->Urine Feces Feces Bile->Feces

General metabolic pathway of orally ingested flavonoids.

Subchronic_Toxicity_Workflow start Start: Acclimatization of Animals (e.g., Rats) dosing Daily Oral Dosing (90 days) - Control Group (Vehicle) - Low Dose Group - Mid Dose Group - High Dose Group start->dosing observations In-life Observations - Daily Clinical Signs - Weekly Body Weight - Weekly Food/Water Consumption dosing->observations clinical_path End-of-Study Clinical Pathology - Hematology - Clinical Biochemistry - Urinalysis dosing->clinical_path necropsy Gross Necropsy - Examination of all organs - Organ weight measurements clinical_path->necropsy histopath Histopathology - Microscopic examination of tissues (Control vs. High Dose initially) necropsy->histopath data_analysis Data Analysis & NOAEL Determination histopath->data_analysis end End: Final Report data_analysis->end

Experimental workflow for a 90-day sub-chronic oral toxicity study.

Objective Comparison and Conclusion

Based on the available in vivo data, this compound demonstrates a favorable safety profile in sub-chronic studies, with a NOAEL of at least 100 mg/kg/day in rats. This is comparable to or better than some of the other flavonoids evaluated. For instance, while pinocembrin also shows a high safety margin, some studies on apigenin and chrysin suggest potential for liver or kidney effects at higher doses in sub-chronic settings. Quercetin, although extensively studied and generally safe, has shown some evidence of renal toxicity in long-term studies in male rats at very high concentrations. Kaempferol appears to be well-tolerated at high doses in a 13-week study.

It is crucial to emphasize that the absence of long-term carcinogenicity data for this compound and most of the compared flavonoids represents a significant data gap. The current assessments are based on shorter-term studies, which are indicative of general toxicity but do not fully predict the potential for carcinogenicity.

References

A Comparative Analysis of Synthetic vs. Natural Pinostrobin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of natural pinostrobin and its synthetic derivatives in key therapeutic areas. Due to a lack of direct comparative studies between natural and synthetically produced this compound, this guide will focus on contrasting natural this compound with its synthetically modified derivatives, for which experimental data is available.

This compound, a naturally occurring flavonoid found in various plants, has garnered significant interest for its diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] While natural this compound demonstrates notable therapeutic potential, research into synthetic derivatives aims to enhance its efficacy and bioavailability. This guide summarizes the available quantitative data, details the experimental methodologies used in these evaluations, and visualizes the key signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of natural this compound and its synthetic derivatives.

Anticancer Activity

The cytotoxic effects of natural this compound and its synthetic propionate and butyrate derivatives were evaluated against the T47D human breast cancer cell line. The data indicates that the synthetic derivatives exhibit significantly higher potency.[3][4][5]

CompoundFormCell LineIC50 (mM)
This compoundNaturalT47D2.93[3][4][5]
This compound PropionateSynthetic DerivativeT47D0.57[3][4][5]
This compound ButyrateSynthetic DerivativeT47D0.40[3][4][5]
Anti-inflammatory Activity

The anti-inflammatory potential of natural this compound was assessed using the 12-O-tetradecanoylforbol-13-acetate (TPA)-induced ear edema model in mice. The study demonstrated a dose-dependent reduction in inflammation.[6]

CompoundFormDose (mg/ear)Inhibition of Edema (%) at 6hInhibition of Edema (%) at 24h
This compound-βCDNatural (in β-cyclodextrin)1.555.0Not Reported
This compound-βCDNatural (in β-cyclodextrin)3.068.864.7
This compound-HPβCDNatural (in hydroxypropyl-β-cyclodextrin)1.576.171.9
This compound-HPβCDNatural (in hydroxypropyl-β-cyclodextrin)3.080.173.5

Neuroprotective Effects

Studies on natural this compound have demonstrated its neuroprotective capabilities in various models of neurodegenerative diseases.[7] In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons by up-regulating antioxidant enzymes and glial cell line-derived neurotrophic factor (GDNF).[7] Furthermore, it has been observed to alleviate cognitive impairment induced by chronic stress by modulating oxidative stress and improving astrocyte function in the hippocampus. In models of Alzheimer's disease, this compound has shown protective effects against β-amyloid-induced neurotoxicity in PC12 cells.[8] These protective effects are attributed to its ability to suppress oxidative stress and modulate key signaling pathways involved in neuronal survival.[9][10]

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound and its derivatives on cancer cells.

Methodology:

  • Cell Culture: T47D human breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of natural this compound or its synthetic derivatives (this compound propionate and this compound butyrate). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][5][11]

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

  • Animals: Male Swiss mice are used for the experiment.

  • Induction of Edema: A solution of 12-O-tetradecanoylforbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

  • Treatment: Test compounds (natural this compound formulated with cyclodextrins) are topically applied to the right ear shortly after TPA application. A control group receives only the vehicle.

  • Measurement of Edema: The thickness of both ears is measured using a digital caliper at various time points (e.g., 6 and 24 hours) after TPA induction. The degree of edema is calculated as the difference in thickness between the right (TPA-treated) and left (control) ears.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the control group.[6]

Neuroprotective Activity: In Vitro Model of Neurotoxicity in SH-SY5Y Cells

Objective: To assess the protective effects of this compound against neurotoxin-induced cell death.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Cell Seeding and Differentiation: Cells are seeded in multi-well plates. For some experiments, differentiation into a more neuron-like phenotype can be induced by treating the cells with agents like retinoic acid.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 2 hours) before the induction of neurotoxicity.

  • Induction of Neurotoxicity: A neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+) or β-amyloid peptide, is added to the culture medium to induce neuronal cell damage and death.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial function, or the lactate dehydrogenase (LDH) assay, which quantifies cell membrane damage.

  • Mechanistic Studies: To understand the underlying mechanisms of neuroprotection, various cellular and molecular parameters can be analyzed. This includes measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax) and antioxidant response (e.g., Nrf2) using techniques like Western blotting and immunofluorescence.[9][10]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

G cluster_0 NF-κB Signaling Pathway (Inflammation) LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK TLR4->IKK pIκBα p-IκBα IKK->pIκBα IκBα IκBα NFκB NF-κB (p65/p50) IκBα->NFκB pIκBα->IκBα degradation NFκB_active Active NF-κB NFκB->NFκB_active activation Nucleus Nucleus NFκB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits This compound->NFκB_active inhibits translocation

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

G cluster_1 Nrf2 Antioxidant Pathway (Neuroprotection) Oxidative_Stress Oxidative Stress (e.g., MPP+) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociation Nrf2_Keap1->Nrf2 ubiquitination & degradation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, GCLC) ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1 inhibits

Caption: this compound's neuroprotective effect via Nrf2 pathway activation.

G cluster_2 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) start Start cell_culture 1. Culture T47D Breast Cancer Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding treatment 3. Treat with this compound (Natural vs. Synthetic Derivatives) cell_seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate Cell Viability and IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's anticancer activity.

References

Enhancing Pinostrobin Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic potential of pinostrobin, a flavonoid with a range of pharmacological activities, is often hampered by its low oral bioavailability. This guide provides a comparative overview of different formulation strategies aimed at overcoming this limitation, supported by available experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear comparison of the performance of these formulations.

This compound's poor bioavailability is primarily attributed to its low aqueous solubility and non-polar nature. To address this, various advanced drug delivery systems have been explored, including nanoparticle-based formulations, solid dispersions, and cyclodextrin inclusion complexes. This guide synthesizes the available pharmacokinetic data to offer a quantitative and qualitative comparison of these approaches.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of different this compound formulations based on preclinical studies in rats. It is important to note that direct comparative studies for all formulations are not available, and thus, data from different studies are presented. Experimental conditions such as the animal model and administered dose are included to provide context for the comparison.

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Unmodified this compound Sprague-Dawley Rats48.5153.03 ± 15.410.133881.11 ± 289.59 (AUC0-∞)Not ReportedSun et al., 2020[1][2][3][4]
(R)-Pinostrobin Sprague-Dawley Rats100Not Reported~2431 ± 21.4 (AUC0-t)~14Sayre et al., 2015[5]
(S)-Pinostrobin Sprague-Dawley Rats100Not Reported~233.8 ± 18.1 (AUC0-t)~2Sayre et al., 2015[5]
This compound Nanoparticles Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-
This compound Solid Dispersion Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-
This compound-β-Cyclodextrin Complex Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Data for nanoparticle, solid dispersion, and cyclodextrin complex formulations of this compound with in vivo pharmacokinetic parameters were not available in the public domain at the time of this review.

Discussion of Formulation Strategies

Unmodified this compound: As evidenced by the data from Sun et al. (2020), orally administered this compound is rapidly absorbed, reaching its maximum plasma concentration in a very short time.[1][2][3][4] However, the overall exposure, as indicated by the AUC, may be limited. The study by Sayre et al. (2015) on the individual enantiomers of this compound highlights a significant difference in their bioavailability, with (R)-pinostrobin showing a much higher bioavailability than (S)-pinostrobin.[5]

Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from chitosan or solid lipids, is a promising strategy to enhance its bioavailability. Nanoparticles can improve the solubility and dissolution rate of poorly soluble drugs, protect them from degradation in the gastrointestinal tract, and facilitate their absorption across the intestinal epithelium. While specific in vivo pharmacokinetic data for this compound nanoparticles is currently lacking, the general principles of nanoparticle-based drug delivery suggest a potential for increased Cmax and AUC compared to the unmodified drug.

Solid Dispersions: Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size and increasing the surface area available for dissolution. For this compound, this could translate to improved absorption and higher bioavailability. Although a study on a this compound-based solid dispersion suggests the potential for high bioavailability, quantitative in vivo data are not yet available.[6]

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability. Studies have shown that this compound can form stable inclusion complexes with β-cyclodextrins and its derivatives.[7][8][9][10] This complexation leads to a significantly higher dissolution rate of this compound in vitro.[8] While this is a strong indicator of potentially enhanced oral bioavailability, in vivo pharmacokinetic studies are needed to confirm this effect and provide quantitative data for comparison.

Experimental Protocols

A typical experimental workflow for an oral bioavailability study in rats, as described in the literature, involves several key steps.[1][2][3][4]

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling & Analysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Formulation_Prep Preparation of this compound Formulation (e.g., suspension, solution, nanoparticles) Fasting->Formulation_Prep Oral_Gavage Oral Administration (gavage) Formulation_Prep->Oral_Gavage Blood_Collection Serial Blood Sampling (e.g., via tail vein at predefined time points) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Quantification of this compound (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (calculation of Cmax, Tmax, AUC) Sample_Analysis->PK_Modeling G cluster_problem The Challenge cluster_formulations Formulation Strategies cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of this compound Nanoparticles Nanoparticles Poor_Solubility->Nanoparticles Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Cyclodextrins Cyclodextrin Complexes Poor_Solubility->Cyclodextrins Increased_Dissolution Increased Dissolution Rate Nanoparticles->Increased_Dissolution Improved_Permeability Improved Membrane Permeability Nanoparticles->Improved_Permeability Protection Protection from Degradation Nanoparticles->Protection Solid_Dispersion->Increased_Dissolution Cyclodextrins->Increased_Dissolution Enhanced_Bioavailability Enhanced Oral Bioavailability (Increased Cmax and AUC) Increased_Dissolution->Enhanced_Bioavailability Improved_Permeability->Enhanced_Bioavailability Protection->Enhanced_Bioavailability

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical information for the safe disposal of Pinostrobin, a flavonoid with diverse biological activities. Following these procedures will help you mitigate risks and ensure compliance with safety regulations.

Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound presents the following risks:

  • Causes skin and serious eye irritation[1][2][3].

  • May cause respiratory irritation[1][2][3].

  • Harmful if swallowed[4].

  • Very toxic to aquatic life with long-lasting effects[4].

Personal Protective Equipment (PPE)

To ensure personal safety, the following Personal Protective Equipment (PPE) should be worn when handling this compound:

PPE ItemSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][2].
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices[1][2].
Body Protection Impervious clothing or a lab coat to prevent skin contact[2][4].
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[1][3].

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance. Do not discharge this compound or its containers into sewer systems or the environment[1][4].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a suitable and clearly labeled, closed container[1][2].

    • For spills, prevent further leakage if safe to do so. Sweep up solid material, avoiding dust formation, and place it in the designated waste container[2]. Use non-sparking tools and remove all sources of ignition[1].

  • Waste Disposal Method:

    • The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

    • All disposal activities must be conducted in accordance with applicable country, federal, state, and local laws and regulations[1][4][5].

  • Contaminated Packaging Disposal:

    • Empty containers should be triple-rinsed (or equivalent)[1].

    • The rinsate from the initial rinse should be collected and disposed of as chemical waste.

    • After thorough rinsing, the packaging can be punctured to render it unusable for other purposes[1].

    • Cleaned and punctured containers can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill as permitted by local regulations[1].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Pinostrobin_Disposal_Workflow cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal Path cluster_container Container Handling Waste This compound Waste (Solid or Contaminated Material) Collect Collect in a labeled, closed container Waste->Collect Segregate Dispose Dispose via licensed chemical destruction plant or controlled incineration Collect->Dispose Follow Regulations EmptyContainer Empty this compound Container TripleRinse Triple-rinse container EmptyContainer->TripleRinse CollectRinsate Collect first rinsate as chemical waste TripleRinse->CollectRinsate Puncture Puncture to prevent reuse TripleRinse->Puncture Recycle Recycle, recondition, or dispose in sanitary landfill Puncture->Recycle

References

Essential Safety and Logistical Information for Handling Pinostrobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) and procedures for handling Pinostrobin, a flavonoid with diverse biological activities. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][6]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber)[5]Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the compound[6].
Body Protection Impervious clothing, such as a lab coat[1][4]Protects the skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated[1][4]. Use a full-face respirator if exposure limits are exceeded or irritation is experienced[5].Prevents inhalation of the compound, which can cause respiratory tract irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Handle in a Well-Ventilated Area (e.g., Fume Hood) b->c Proceed to Handling d Weigh and Prepare Solutions c->d e Avoid Dust and Aerosol Formation d->e f Decontaminate Work Area e->f Complete Handling g Remove and Dispose of PPE Correctly f->g h Wash Hands Thoroughly g->h i Dispose of Waste in a Labeled, Sealed Container h->i Proceed to Disposal j Follow Institutional and Local Disposal Regulations i->j

Operational Workflow for Handling this compound

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place[5]. Recommended storage temperature is -20°C for the solid form[4].

  • Keep away from incompatible materials such as strong oxidizing agents[6].

Preparation of Solutions:

  • This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF)[7].

  • When preparing stock solutions, work in a chemical fume hood to avoid inhalation of dust or vapors.

  • For aqueous solutions, first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day[7].

Handling Procedures:

  • Always wear the recommended PPE.

  • Avoid contact with skin and eyes[5][6].

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled[4].

  • Use non-sparking tools to prevent fire hazards[5][8].

  • After handling, wash hands and any exposed skin thoroughly[1][4].

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4][5].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][4][5].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][4][6].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4][5].

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection[1][4].

  • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal[6].

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal[4].

  • Prevent the spill from entering drains or waterways[4][5][6].

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[5].

  • Do not allow the chemical to enter drains or sewer systems[5].

The following diagram illustrates the decision-making process for handling a this compound spill.

This compound Spill Response Plan cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE (including respiratory protection) evacuate->ppe contain Contain the Spill (Prevent entry to drains) ppe->contain solid_spill Solid Spill: Sweep carefully without creating dust contain->solid_spill If solid liquid_spill Liquid Spill: Absorb with inert material contain->liquid_spill If liquid collect Collect waste in a sealed, labeled container solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of waste according to institutional/local regulations decontaminate->dispose

This compound Spill Response Plan

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。